3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H70N7O18P3S |
|---|---|
Molekulargewicht |
1098.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7Z,10Z,13Z,16Z)-3-hydroxydocosa-7,10,13,16-tetraenethioate |
InChI |
InChI=1S/C43H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h8-9,11-12,14-15,17-18,29-32,36-38,42,51,54-55H,4-7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b9-8-,12-11-,15-14-,18-17-/t31-,32-,36+,37+,38-,42-/m0/s1 |
InChI-Schlüssel |
JHXLRLHTJYMVBK-QHMZZPIESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Sprecher Pathway: The Pivotal Role of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of docosahexaenoic acid (DHA), a critical omega-3 polyunsaturated fatty acid (PUFA), is a complex process vital for human health, particularly neural and retinal function. While multiple pathways for DHA synthesis exist across different organisms, the Sprecher pathway is the predominant route in mammals. This guide provides an in-depth technical examination of this pathway, with a specific focus on the integral role of the intermediate, 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. We will dissect the enzymatic steps, subcellular localization, and regulatory mechanisms that govern this crucial metabolic sequence. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, nutrition, and pharmacology, providing both foundational knowledge and detailed experimental insights.
Introduction: The Significance of Docosahexaenoic Acid (DHA) and its Biosynthesis
Docosahexaenoic acid (DHA, 22:6n-3) is a long-chain polyunsaturated fatty acid that is a fundamental structural component of the cerebral cortex, retina, and other nerve tissues.[1] Its presence in cellular membranes, particularly in phospholipids, influences membrane fluidity, signal transduction, and the function of membrane-bound proteins. Deficiencies in DHA have been linked to various neurological and developmental disorders.
While DHA can be obtained from dietary sources, endogenous synthesis from the essential fatty acid α-linolenic acid (ALA, 18:3n-3) is also a significant contributor to maintaining adequate levels. In mammals, this conversion is not a direct process of desaturation and elongation. Instead, it involves a more intricate route known as the Sprecher pathway, which necessitates the participation of enzymes in both the endoplasmic reticulum and peroxisomes.[2] This pathway overcomes the absence of a Δ4-desaturase in mammals by utilizing a series of elongation, desaturation, and a final peroxisomal β-oxidation step.[3]
The Sprecher Pathway: A Detailed Overview
The Sprecher pathway, first elucidated by Dr. Howard Sprecher, describes the conversion of eicosapentaenoic acid (EPA, 20:5n-3) to DHA. The pathway can be summarized in the following key stages:
-
Elongation: EPA is elongated twice in the endoplasmic reticulum to form docosapentaenoic acid (DPA, 22:5n-3) and then tetracosapentaenoic acid (24:5n-3).
-
Desaturation: Tetracosapentaenoic acid (24:5n-3) is desaturated by a Δ6-desaturase to form tetracosahexaenoic acid (24:6n-3).[4]
-
Peroxisomal Translocation: Tetracosahexaenoic acid (24:6n-3) is transported to the peroxisome.
-
Peroxisomal β-oxidation: A single round of β-oxidation occurs in the peroxisome, shortening the 24-carbon fatty acid to the 22-carbon DHA.[5]
This final β-oxidation step is where this compound emerges as a key, albeit transient, intermediate.
Caption: Overview of the Sprecher Pathway.
The Crucial Role of this compound
Within the peroxisome, the conversion of tetracosahexaenoic acid (24:6n-3) to DHA (22:6n-3) is a multi-step process catalyzed by a set of β-oxidation enzymes. The formation and subsequent metabolism of this compound are central to this transformation.
Formation of the 3-Hydroxyacyl-CoA Intermediate
The peroxisomal β-oxidation of 24:6n-3-CoA begins with the action of acyl-CoA oxidase , which introduces a double bond between the α and β carbons, yielding 2-trans-enoyl-CoA.[6] This is followed by the hydration of this double bond by 2-enoyl-CoA hydratase , a component of the D-bifunctional protein (DBP), to form this compound.[7][8]
Dehydrogenation and Thiolytic Cleavage
The newly formed this compound is then acted upon by the 3-hydroxyacyl-CoA dehydrogenase activity, also residing on the D-bifunctional protein.[9] This enzyme oxidizes the hydroxyl group to a keto group, forming 3-ketoacyl-CoA.[9] The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by β-ketothiolase , which releases a molecule of acetyl-CoA and the final product, DHA-CoA.[10]
Table 1: Key Enzymes and Reactions in the Peroxisomal β-Oxidation of 24:6n-3-CoA
| Step | Enzyme | Substrate | Product |
| 1 | Acyl-CoA Oxidase | 24:6n-3-CoA | 2-trans-Enoyl-CoA |
| 2 | 2-Enoyl-CoA Hydratase (part of DBP) | 2-trans-Enoyl-CoA | This compound |
| 3 | 3-Hydroxyacyl-CoA Dehydrogenase (part of DBP) | This compound | 3-Ketoacyl-CoA |
| 4 | β-Ketothiolase | 3-Ketoacyl-CoA | DHA-CoA + Acetyl-CoA |
The D-Bifunctional Protein: A Multifunctional Catalyst
A key player in the peroxisomal steps of the Sprecher pathway is the D-bifunctional protein (DBP) .[11] This single polypeptide possesses three distinct catalytic domains: an N-terminal dehydrogenase/reductase, a central hydratase, and a C-terminal sterol carrier protein 2-like domain.[11] In the context of DHA synthesis, the hydratase and dehydrogenase domains of DBP are responsible for the second and third steps of the peroxisomal β-oxidation cycle, respectively.[7][8] The efficiency of this multifunctional enzyme is crucial for the smooth conversion of the 24-carbon precursor to DHA. Genetic defects in the gene encoding DBP, HSD17B4, lead to D-bifunctional protein deficiency, a severe peroxisomal disorder characterized by impaired fatty acid metabolism.[12][13]
Experimental Protocols for Studying the Sprecher Pathway
Investigating the intricacies of the Sprecher pathway requires robust experimental methodologies. Below are outlined protocols for key assays relevant to the peroxisomal β-oxidation steps.
Assay for Peroxisomal β-Oxidation Activity
This protocol measures the overall rate of peroxisomal β-oxidation using a radiolabeled substrate.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
[1-¹⁴C]-labeled 24:6n-3 fatty acid
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and counter
-
Trichloroacetic acid (TCA)
Procedure:
-
Culture cells to near confluency.
-
Incubate cells with [1-¹⁴C]-labeled 24:6n-3 for a defined period (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and homogenize.
-
Precipitate the remaining unoxidized fatty acids and their CoA esters with TCA.
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity of the acid-soluble supernatant, which contains the radiolabeled acetyl-CoA produced during β-oxidation, using a scintillation counter.
-
Normalize the results to the total protein concentration of the cell lysate.
In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of the 3-hydroxyacyl-CoA dehydrogenase component of DBP.
Materials:
-
Isolated peroxisomes or purified D-bifunctional protein
-
This compound substrate
-
NAD⁺
-
Reaction buffer (e.g., Tris-HCl, pH 8.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the this compound substrate.
-
Initiate the reaction by adding the isolated peroxisomes or purified DBP.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH.
Caption: Experimental workflow for studying peroxisomal β-oxidation.
Conclusion and Future Directions
The Sprecher pathway is a testament to the metabolic ingenuity of mammalian cells in synthesizing the vital long-chain polyunsaturated fatty acid, DHA. The intermediate, this compound, represents a critical juncture in the final peroxisomal stage of this pathway. A thorough understanding of the enzymes that produce and consume this intermediate, particularly the D-bifunctional protein, is paramount for elucidating the regulation of DHA biosynthesis.
Future research should focus on the intricate regulatory mechanisms that govern the flux of fatty acids through the Sprecher pathway, including the transcriptional control of the involved enzymes and the transport of fatty acid intermediates between the endoplasmic reticulum and peroxisomes. Furthermore, exploring the potential for pharmacological modulation of this pathway could open new avenues for addressing conditions associated with DHA deficiency.
References
- 1. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 2. An update on the pathways of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 8. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. D-Bifunctional Protein Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. researchgate.net [researchgate.net]
- 13. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
A Technical Guide to the Peroxisomal Biosynthesis of Docosanoids: The Conversion of C24:6n-3
Abstract
The metabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical aspect of lipid biochemistry, with profound implications for neuroscience, cell signaling, and the development of therapies for metabolic disorders. A key transformation in this landscape is the retroconversion of tetracosahexaenoic acid (C24:6n-3) to docosahexaenoic acid (DHA, C22:6n-3), a process essential for maintaining DHA levels in tissues like the brain and retina. This conversion is not a complete degradation but a precise, single-cycle of β-oxidation occurring within the peroxisome. This guide provides an in-depth examination of the enzymatic cascade responsible for this chain-shortening, focusing on the generation of the key 3(S)-hydroxyacyl-CoA intermediate. We will dissect the roles of the core enzymes, provide a detailed, field-proven protocol for the in vitro reconstitution and analysis of this pathway, and offer expert insights into data interpretation and troubleshooting.
Introduction: The Significance of the Sprecher Pathway
For many years, the final step in the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3), a crucial component of neuronal and retinal membranes, was believed to be the action of a Δ4-desaturase on docosapentaenoic acid (DPA, C22:5n-3). However, extensive research has established that mammals primarily synthesize DHA through an alternative route known as the Sprecher pathway.[1][2] This pathway involves the elongation of C22:5n-3 to C24:5n-3 in the endoplasmic reticulum, followed by a Δ6-desaturation to yield tetracosahexaenoic acid (C24:6n-3).[3] The final, critical step is the transport of C24:6n-3 to the peroxisome for a single round of β-oxidation, which shortens the chain by two carbons to yield the final product, DHA.[4][5][6]
This peroxisomal chain-shortening is vital, as deficiencies in the enzymes involved lead to severe metabolic disorders characterized by an accumulation of very long-chain fatty acids and a lack of DHA, often with devastating neurological consequences.[7][8] Understanding the biosynthesis of intermediates within this pathway is therefore of paramount importance for researchers in lipidomics, metabolic disease, and drug development.
Clarification of the Biosynthetic Target: C24:6n-3 vs. C22:4n-6 Metabolism
The topic of this guide specifies the biosynthesis of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA from the substrate C24:6n-3. It is crucial from a biochemical standpoint to clarify the relationship between these molecules.
-
Substrate: C24:6n-3 (Tetracosa-6,9,12,15,18,21 -hexaenoic acid) is an omega-3 fatty acid.
-
Requested Intermediate: 3(S)-Hydroxy-docosa-7,10,13,16 -tetraenoyl-CoA is an intermediate in the β-oxidation of Docosa-7,10,13,16 -tetraenoic acid (Adrenic Acid, C22:4n-6), which is an omega-6 fatty acid.
Peroxisomal β-oxidation shortens the fatty acid chain from the carboxyl (alpha) end, but it does not alter the positions of the double bonds relative to the methyl (omega) end. Therefore, it is biochemically impossible to generate an omega-6-derived intermediate from an omega-3 substrate.
This guide will proceed by detailing the scientifically established pathway: the partial β-oxidation of C24:6n-3. This process generates a 3(S)-hydroxy-tetracosa-6,9,12,15,18,21-hexaenoyl-CoA intermediate en route to producing C22:6n-3 (DHA). The methodologies and principles described are directly applicable to the study of other VLC-PUFA oxidation pathways, including that of adrenic acid.
The Core Biosynthetic Pathway: A Mechanistic Overview
The conversion of C24:6n-3 to its chain-shortened C22 counterpart is a four-step enzymatic cycle localized within the peroxisome. The process is initiated by the activation of the free fatty acid and culminates in the release of acetyl-CoA and the final product, DHA-CoA.
Caption: Fig 1: Peroxisomal β-Oxidation of C24:6n-3.
The process unfolds as follows:
-
Activation: Free C24:6n-3 is activated to its coenzyme A (CoA) ester, C24:6n-3-CoA, by a very long-chain acyl-CoA synthetase (VLC-ACS), an ATP-dependent reaction occurring on the peroxisomal membrane.
-
Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first and rate-limiting step, introducing a trans double bond between the C2 and C3 positions. This reaction uses FAD as a cofactor and transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).
-
Hydration & Dehydrogenation: The subsequent two steps are catalyzed by a single enzyme, Multifunctional Protein 2 (MFP-2), also known as D-bifunctional protein.[7][9]
-
The 2-enoyl-CoA hydratase domain of MFP-2 adds a water molecule across the newly formed double bond, yielding 3(S)-hydroxy-tetracosahexaenoyl-CoA . The "D-bifunctional" designation refers to its stereospecificity, producing the D-hydroxy isomer, which corresponds to the (S) configuration.[7]
-
The 3-hydroxyacyl-CoA dehydrogenase domain then oxidizes the 3-hydroxy group to a ketone, forming 3-keto-tetracosahexaenoyl-CoA, using NAD⁺ as a cofactor.[9]
-
-
Thiolysis: Finally, a 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA intermediate, releasing a two-carbon acetyl-CoA unit and the final product, docosahexaenoyl-CoA (DHA-CoA, C22:6n-3-CoA).[4][5] This chain-shortened product can then be exported from the peroxisome for incorporation into cellular lipids.[6]
Key Enzymatic Players: A Closer Look
The efficiency and specificity of this pathway are dictated by its core enzymes. Understanding their individual characteristics is essential for experimental design.
| Enzyme | Full Name | Gene (Human) | Function & Causality |
| ACOX1 | Acyl-CoA Oxidase 1 | ACOX1 | Catalyzes the rate-limiting oxidation step. Its preference for straight-chain very long-chain acyl-CoAs makes it central to this pathway. Defects lead to an accumulation of VLCFAs.[4][5] |
| MFP-2 | Multifunctional Protein 2 (D-Bifunctional Protein) | HSD17B4 | A critical 79 kDa protein that channels the substrate between its two active sites, preventing the release of intermediates. Its D-specific hydratase activity ensures the correct 3(S) stereochemistry of the hydroxy intermediate.[7][9][10] |
| Thiolase | Peroxisomal 3-ketoacyl-CoA Thiolase | ACAA1 | Executes the final chain-shortening step. Its activity is crucial for releasing the final C22:6-CoA product and regenerating free Coenzyme A for subsequent reactions. |
Experimental Protocol: In Vitro Reconstitution and Analysis
This section provides a robust, self-validating protocol for measuring the biosynthesis of 3(S)-hydroxy intermediates and the final chain-shortened product from C24:6n-3 in an in vitro setting using isolated peroxisomes.
Workflow Overview
Caption: Fig 2: Experimental workflow for in vitro analysis.
Step-by-Step Methodology
Rationale: This protocol uses isolated peroxisomes to ensure the complete enzymatic machinery is present. The final analysis targets the stable free fatty acids after hydrolysis, which is more robust than measuring the labile CoA esters directly.[11][12]
-
Peroxisome Isolation:
-
Homogenize fresh liver tissue from a fasted rat in ice-cold isolation buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4).
-
Perform differential centrifugation to enrich for peroxisomes. A common method involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet organelles, and finally, purification on a density gradient (e.g., Nycodenz or Percoll).
-
Validation: Confirm peroxisomal enrichment by measuring the activity of a marker enzyme like catalase.[13]
-
-
Reaction Setup (per 1 mL reaction):
-
In a microcentrifuge tube on ice, combine:
-
Reaction Buffer (100 mM MOPS, pH 7.2, 10 mM MgCl₂, 1 mM DTT)
-
ATP: 5 mM
-
Coenzyme A (CoA-SH): 0.2 mM
-
NAD⁺: 1 mM
-
FAD: 20 µM
-
Substrate: 50 µM C24:6n-3 (complexed to fatty-acid-free BSA in a 2:1 molar ratio to aid solubility)
-
Isolated Peroxisomes: 50-100 µg of protein
-
-
Causality: ATP and CoA are required for the initial activation of the fatty acid. NAD⁺ and FAD are essential cofactors for the dehydrogenase and oxidase enzymes, respectively.[14]
-
-
Controls (Essential for a Self-Validating System):
-
Negative Control 1 (No Enzyme): Replace peroxisome solution with isolation buffer.
-
Negative Control 2 (No Substrate): Replace C24:6n-3/BSA solution with BSA-only buffer.
-
Positive Control (Optional): Use a substrate known to be robustly oxidized, such as lignoceric acid (C24:0), to confirm overall pathway integrity.[15]
-
-
Incubation and Quenching:
-
Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for a defined period (e.g., 30 minutes). Time-course experiments are recommended for initial optimization.
-
Stop the reaction by adding 200 µL of 6 M HCl.
-
Add an internal standard (e.g., deuterated D₃-palmitic acid or a non-native C17:0 fatty acid) for accurate quantification.
-
-
Extraction and Saponification:
-
Extract the lipids by adding 2 mL of a 2:1 chloroform:methanol mixture, vortexing, and centrifuging to separate the phases. Collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
To hydrolyze the CoA esters to free fatty acids, add 1 mL of 1 M KOH in 90% ethanol and heat at 70°C for 1 hour (saponification).
-
-
Analysis by GC-MS:
-
Acidify the sample with HCl and re-extract the free fatty acids into hexane.
-
Evaporate the hexane and derivatize the fatty acids. For detecting hydroxy fatty acids, a two-step derivatization is common:
-
Esterification: Convert the carboxyl group to a methyl ester (e.g., with BF₃-methanol).
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether (e.g., with BSTFA).
-
-
Rationale: Derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. The TMS group also provides a characteristic fragmentation pattern in the mass spectrometer, aiding identification.[11][12][16]
-
Analyze the derivatized sample by GC-MS. Monitor for the characteristic ions of the derivatized 3-hydroxy-C24:6 and the chain-shortened C22:6 product.
-
Data Interpretation and Troubleshooting
-
Expected Results: In a successful experiment, you should observe the consumption of the C24:6 substrate and the appearance of the C22:6 product in the enzyme-containing samples relative to the negative controls. The 3-hydroxy-C24:6 intermediate may be detected, but it is often transient and present at low levels due to the channeling efficiency of MFP-2.[9]
-
Troubleshooting:
-
No Product Formation: Verify the integrity of the isolated peroxisomes via catalase assay. Check the activity of your cofactors (ATP, NAD⁺, CoA), as they can degrade during storage. Ensure the substrate is properly solubilized with BSA.
-
High Background in Controls: This may indicate contamination of reagents with fatty acids. Use high-purity solvents and reagents.
-
Poor Chromatographic Resolution: Optimize the GC temperature gradient. Ensure complete derivatization, as incomplete reactions can lead to tailing peaks and poor sensitivity.
-
Conclusion and Future Perspectives
The peroxisomal retroconversion of C24:6n-3 is a cornerstone of DHA homeostasis, relying on a beautifully orchestrated enzymatic cascade. The ability to reconstitute this pathway in vitro provides a powerful tool for investigating the kinetics of its enzymes, screening for potential therapeutic modulators, and understanding the pathogenic mechanisms of peroxisomal disorders. Future research will likely focus on the regulatory mechanisms governing the flux of substrates into and out of the peroxisome and the interplay between peroxisomal and mitochondrial lipid metabolism.[14][17] The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and clinically relevant field.
References
- 1. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermediates in endogenous synthesis of C22:6 omega 3 and C20:4 omega 6 by term and preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisomal multifunctional protein-2 deficiency causes neuroinflammation and degeneration of Purkinje cells independent of very long chain fatty acid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Multifunctional Protein in Peroxisomal β-Oxidation: STRUCTURE AND SUBSTRATE SPECIFICITY OF THE ARABIDOPSIS THALIANA PROTEIN MFP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Arabidopsis thaliana multifunctional protein gene (MFP2) of peroxisomal beta-oxidation is essential for seedling establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of 3-hydroxy fatty acids at picogram levels in biologic specimens. A chemical method for the detection of Neisseria gonorrhoeae? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal β-oxidation is an indispensable metabolic pathway for the degradation of specific lipid molecules, including very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs). The catabolism of docosahexaenoic acid (DHA, C22:6n-3), a crucial PUFA for neurological and retinal function, proceeds exclusively through this organelle. A pivotal, yet transient, intermediate in this pathway is 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. This technical guide provides an in-depth exploration of the formation, function, and enzymatic processing of this key metabolite. We will detail the catalytic role of D-bifunctional protein (DBP), also known as Multifunctional Enzyme Type 2 (MFE-2), and provide validated experimental protocols for the analysis of this pathway, offering a comprehensive resource for researchers in lipid metabolism and associated pathologies.
Introduction: The Unique Challenge of DHA Catabolism
Docosahexaenoic acid (DHA) is a 22-carbon omega-3 fatty acid vital for human health. Its unique structure, characterized by six cis double bonds, presents a metabolic challenge that mitochondrial β-oxidation machinery cannot resolve. The degradation of DHA, and its precursor tetracosahexaenoic acid (C24:6n-3), is therefore compartmentalized within the peroxisome.[1][2] This process involves a series of enzymatic steps that shorten the fatty acid chain, ultimately producing substrates that can be further metabolized by mitochondria.
The focus of this guide, This compound , represents the product of the second step in a cycle of peroxisomal β-oxidation. Its precise stereochemistry—the (S)-configuration at the C3 position—is a defining feature of this pathway and dictates the specific enzymatic machinery required for its subsequent processing. Understanding the function of this intermediate is fundamental to comprehending PUFA metabolism and the pathophysiology of peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome, where these pathways are compromised.[3][4][5]
Biochemical Pathway: The Journey of a DHA Derivative
The catabolism of DHA begins with its C24 precursor, which is shortened via one cycle of peroxisomal β-oxidation. The resulting docosahexaenoyl-CoA then enters the next cycle. The formation and subsequent oxidation of our target intermediate occur in two key steps, both catalyzed by a single, remarkable enzyme.
2.1 The Central Enzyme: D-Bifunctional Protein (DBP/MFE-2)
The core enzymatic activities for the second and third steps of this pathway are housed within a single polypeptide known as D-bifunctional protein (DBP), also referred to as Multifunctional Enzyme Type 2 (MFE-2) or 17β-hydroxysteroid dehydrogenase type 4 (17β-HSD4).[3][6][7] This enzyme is critical, and its deficiency leads to severe, often lethal, metabolic disorders characterized by the accumulation of VLCFAs and branched-chain fatty acids.[8][9][10]
DBP contains two primary catalytic domains:
-
Enoyl-CoA Hydratase 2 Domain: Catalyzes the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA.
-
D-3-Hydroxyacyl-CoA Dehydrogenase Domain: Catalyzes the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[11]
Importantly, DBP is stereospecific, producing and acting upon the (3S)- or D-hydroxyacyl-CoA isomer, in contrast to the L-bifunctional protein (MFE-1) which handles (3R)- or L-isomers.[12][13]
2.2 Pathway Steps
-
Formation (Hydration): The cycle begins with an acyl-CoA oxidase (ACOX1) creating a double bond between C2 and C3 of the incoming acyl-CoA. The DBP's hydratase domain then adds a water molecule across this double bond. This reaction forms This compound .
-
Function (Dehydrogenation): The newly formed 3(S)-hydroxy intermediate is the specific substrate for the DBP's dehydrogenase domain. This is the core function of the molecule: to be oxidized. The dehydrogenase domain transfers a hydride from the C3 hydroxyl group to a molecule of NAD⁺, forming NADH and the product, 3-Keto-docosa-7,10,13,16-all-cis-tetraenoyl-CoA .[14]
-
Thiolytic Cleavage: The 3-ketoacyl-CoA product is then cleaved by a peroxisomal thiolase (e.g., ACAA1), which releases acetyl-CoA and a chain-shortened acyl-CoA that can proceed through further rounds of oxidation.[15]
The diagram below illustrates this critical segment of the DHA degradation pathway.
Caption: Core steps in the peroxisomal β-oxidation of DHA-CoA.
Experimental Methodologies
Studying the function of this compound requires precise methodologies to measure the activity of the DBP/MFE-2 dehydrogenase and to quantify the acyl-CoA intermediates.
3.1 Protocol: Spectrophotometric Assay for D-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the dehydrogenase activity of DBP/MFE-2 by monitoring the production of NADH.[14][16]
Principle: The oxidation of the 3(S)-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm, due to NADH formation, is directly proportional to enzyme activity. To ensure the reaction proceeds forward and to prevent product inhibition, a coupled system with a subsequent enzyme (thiolase) can be used.[16]
Reagents & Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
NAD⁺ Stock Solution: 20 mM in water.
-
Substrate: this compound (or a suitable analog like (3S)-hydroxyhexadecanedioyl-CoA).[17] Prepare a 1 mM stock solution.
-
Enzyme Source: Purified recombinant DBP/MFE-2 or peroxisomal fraction isolated from tissue/cell culture.
-
Spectrophotometer capable of reading at 340 nm.
-
96-well UV-transparent plate or quartz cuvettes.
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube. For a 200 µL final reaction volume, add:
-
158 µL Assay Buffer
-
20 µL NAD⁺ Stock Solution (Final concentration: 2 mM)
-
10 µL Enzyme Source (diluted to an appropriate concentration)
-
-
Mix gently and pre-incubate at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 12 µL of the substrate stock solution (Final concentration: 60 µM).
-
Immediately place the sample in the spectrophotometer and begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Run a control reaction without the substrate to measure any background NAD⁺ reduction.
Data Analysis:
-
Subtract the rate of the control reaction from the rate of the sample reaction.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate enzyme activity using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (6.22 * Path Length * mg of protein)
-
Caption: Workflow for the spectrophotometric dehydrogenase assay.
3.2 Protocol: LC-MS/MS Analysis of Acyl-CoA Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for the direct quantification of acyl-CoA species from biological samples.[18][19][20]
Principle: Acyl-CoA esters are extracted from a biological matrix, separated by reverse-phase liquid chromatography, and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions (parent ion to daughter ion) for each target analyte, a technique known as Multiple Reaction Monitoring (MRM).
Sample Preparation (from cultured cells):
-
Culture cells under desired experimental conditions.
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Immediately add 500 µL of ice-cold extraction solvent (e.g., Acetonitrile:Water 80:20 v/v) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% Methanol) for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., Waters ACQUITY BEH C18).
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[20]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[20]
-
Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor for the specific parent ion of this compound and a characteristic daughter ion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the phosphopantetheine-adenosine diphosphate moiety.[18][21]
Data Analysis:
-
Integrate the peak area for the target analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Quantify the analyte concentration by plotting the peak area ratio against a standard curve prepared with known concentrations of the pure compound.
Quantitative Data Summary
While specific kinetic data for DBP/MFE-2 with this compound is scarce in the literature, data from analogous substrates demonstrate the enzyme's activity profile. The table below presents representative kinetic parameters for related enzymes in the peroxisomal β-oxidation pathway.
| Enzyme | Substrate | Km (µM) | Relative Vmax (%) | Source |
| Rat Liver Acyl-CoA Oxidase | Dodecanedioyl-CoA (C12) | 10 | 100 | [22] |
| Rat Liver Acyl-CoA Oxidase | Sebacoyl-CoA (C10) | 20 | 100 | [22] |
| Rat Liver Acyl-CoA Oxidase | Suberoyl-CoA (C8) | 40 | 80 | [22] |
| Pig Heart L-3-HACD | L-3-Hydroxyoctanoyl-CoA | ~15 | ~100 | [16] |
| Pig Heart L-3-HACD | L-3-Hydroxypalmitoyl-CoA | ~5 | ~60 | [16] |
Conclusion and Future Directions
This compound is more than a simple metabolic intermediate; it is a key checkpoint in the peroxisomal degradation of DHA. Its formation and subsequent NAD⁺-dependent oxidation by the D-bifunctional protein are essential for the complete catabolism of this vital PUFA.
Defects in this pathway, particularly mutations in the HSD17B4 gene encoding DBP/MFE-2, have devastating clinical consequences, leading to D-bifunctional protein deficiency.[23] The accumulation of VLCFAs and other lipid intermediates disrupts neuronal development and function, underscoring the critical nature of this metabolic route.[11]
Future research should focus on:
-
Synthesizing and purifying the specific this compound substrate to determine the precise kinetic parameters of human DBP/MFE-2.
-
Developing high-throughput screening assays to identify small molecule modulators of DBP/MFE-2 activity, which could have therapeutic potential.
-
Utilizing advanced LC-MS/MS-based lipidomics to map the flux through this pathway in healthy versus diseased states, providing a clearer picture of metabolic dysregulation in PBDs.
The methodologies and biochemical principles outlined in this guide provide a robust framework for scientists to further investigate this critical aspect of lipid metabolism and its implications for human health and disease.
References
- 1. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 4. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. gosset.ai [gosset.ai]
- 7. HSD17B4 - Wikipedia [en.wikipedia.org]
- 8. D-Bifunctional Protein Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First Case of Peroxisomal D-bifunctional Protein Deficiency with Novel HSD17B4 Mutations and Progressive Neuropathy in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. neurology.org [neurology.org]
An In-depth Technical Guide to the Discovery and Isolation of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, enzymatic synthesis, purification, and characterization of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA).
Introduction: The Significance of Docosahexaenoic Acid (DHA) Metabolism
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) highly enriched in the brain and retina, where it plays a vital role in neuronal function and visual acuity. The metabolic fate of DHA is of significant interest as its breakdown products can have profound physiological effects. Unlike most fatty acids, which are primarily catabolized in the mitochondria, very-long-chain fatty acids like DHA undergo an initial chain-shortening process within peroxisomes. This peroxisomal β-oxidation pathway generates specific intermediates that may possess unique biological activities.
One such crucial, yet transient, intermediate is this compound. Its precise stereochemistry and structure are dictated by the enzymatic machinery of the peroxisome. The ability to isolate and study this molecule is paramount to understanding the intricacies of DHA metabolism and its potential implications in health and disease.
The Biochemical Pathway: Peroxisomal β-Oxidation of DHA
The initial steps of DHA degradation occur in the peroxisome, a process that is essential for its complete catabolism. The formation of this compound is the second step in this pathway, catalyzed by the hydratase activity of D-bifunctional protein (DBP).
The pathway can be visualized as follows:
Part 1: Enzymatic Synthesis of this compound
The cornerstone of isolating this intermediate is a well-controlled in vitro enzymatic reaction. This requires the precursor substrate, trans-2-Docosahexaenoyl-CoA, and purified D-bifunctional protein.
Preparation of Substrate: trans-2-Docosahexaenoyl-CoA
The initial substrate for the D-bifunctional protein hydratase is not commercially available and must be synthesized from DHA-CoA. This is typically achieved using a purified acyl-CoA oxidase.
Protocol for Enzymatic Synthesis of trans-2-Docosahexaenoyl-CoA:
-
Reaction Mixture:
-
Docosahexaenoyl-CoA (DHA-CoA): 100 µM
-
Purified Acyl-CoA Oxidase: 5-10 µg
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 0.1% (w/v) bovine serum albumin (fatty acid-free)
-
Final Volume: 1 ml
-
-
Procedure:
-
Combine the reaction buffer and DHA-CoA in a microcentrifuge tube.
-
Initiate the reaction by adding the acyl-CoA oxidase.
-
Incubate at 37°C for 30-60 minutes. The reaction progress can be monitored by observing the decrease in the substrate peak and the appearance of the product peak using reverse-phase HPLC.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile and placing it on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant containing trans-2-Docosahexaenoyl-CoA is then purified by solid-phase extraction.
-
Expression and Purification of Recombinant D-Bifunctional Protein (DBP)
For a controlled enzymatic synthesis, a highly purified D-bifunctional protein is essential. Recombinant human DBP can be expressed in E. coli or insect cells and purified using affinity chromatography. A common approach involves expressing DBP with a polyhistidine (His) tag, allowing for purification on a nickel-NTA resin.
In Vitro Synthesis of this compound
With the substrate and enzyme in hand, the synthesis of the target 3-hydroxyacyl-CoA can be performed.
Protocol for Enzymatic Synthesis:
-
Reaction Mixture:
-
Purified trans-2-Docosahexaenoyl-CoA: 50 µM
-
Purified Recombinant D-Bifunctional Protein: 10-20 µg
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 µM NAD⁺
-
Final Volume: 1 ml
-
-
Procedure:
-
Combine the reaction buffer and trans-2-Docosahexaenoyl-CoA.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the purified DBP.
-
Incubate at 37°C. The reaction is typically rapid, and optimal incubation time (usually 15-30 minutes) should be determined by time-course experiments, monitoring product formation via HPLC.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
The supernatant, containing the desired product, is collected for purification.
-
Part 2: Isolation and Purification Workflow
The isolation of the target compound from the reaction mixture requires a multi-step approach to remove unreacted substrate, enzyme, and buffer components.
Solid-Phase Extraction (SPE)
SPE is a critical step for sample cleanup and concentration prior to HPLC. A C18 cartridge is used to bind the hydrophobic acyl-CoA esters while allowing more polar contaminants to pass through.
Protocol for SPE:
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge (e.g., 100 mg) with 3 ml of methanol.
-
Equilibrate with 3 ml of 50 mM potassium phosphate buffer, pH 5.3.
-
-
Sample Loading:
-
Load the supernatant from the terminated enzymatic reaction onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3 ml of 50 mM potassium phosphate buffer, pH 5.3, to remove salts and NAD⁺.
-
Wash with 3 ml of 20% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the acyl-CoA esters with 2 ml of 80% acetonitrile in water containing 0.1% formic acid.
-
-
Drying:
-
Dry the eluate under a gentle stream of nitrogen or by vacuum centrifugation.
-
High-Performance Liquid Chromatography (HPLC) Purification
Reverse-phase HPLC is the definitive step to separate the 3(S)-hydroxyacyl-CoA from the unreacted enoyl-CoA substrate and any potential byproducts.
Table 1: HPLC Parameters for Purification
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 260 nm (adenine moiety of CoA) |
| Injection Volume | 100 µl (reconstituted SPE eluate) |
Expected Elution Profile:
The 3(S)-hydroxyacyl-CoA is more polar than its corresponding enoyl-CoA and will therefore have a shorter retention time on the reverse-phase column. Fractions corresponding to the product peak are collected, pooled, and immediately lyophilized or stored at -80°C to prevent degradation.
Part 3: Characterization of the Isolated Product
Confirmation of the identity and purity of the isolated compound is achieved through mass spectrometry.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), is the gold standard for characterizing acyl-CoA esters.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Scan Mode | Full Scan (for accurate mass) and Tandem MS (MS/MS) for fragmentation |
| Collision Energy | Optimized for fragmentation of the precursor ion |
Expected Mass and Fragmentation:
-
Accurate Mass: The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound should be calculated and compared with the experimentally observed mass (with a mass error of <5 ppm).
-
MS/MS Fragmentation: Tandem mass spectrometry will reveal characteristic fragmentation patterns. Key fragments to look for include:
-
Loss of the phosphopantetheine moiety.
-
Ions corresponding to the adenosine diphosphate portion of Coenzyme A.
-
A characteristic fragment resulting from the cleavage adjacent to the hydroxyl group on the acyl chain.
-
Conclusion
The successful discovery and isolation of this compound are contingent upon a meticulously executed series of enzymatic and chromatographic procedures. This guide provides a robust framework for its synthesis, purification, and characterization. The availability of this key metabolic intermediate will undoubtedly facilitate further research into the nuanced roles of DHA metabolism in cellular signaling, lipid homeostasis, and the pathophysiology of various diseases.
A Technical Guide to the Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids: The Critical Conversion of 3(S)-Hydroxyacyl-CoA to Forge Docosahexaenoic Acid (DHA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is indispensable for human health, playing a pivotal role in neural development, cognitive function, and inflammatory modulation. While dietary intake is a source of DHA, its endogenous synthesis is critical. The final, rate-limiting step of this synthesis occurs not through conventional desaturation but via a single cycle of β-oxidation within the peroxisome, a process known as the Sprecher pathway. This guide provides an in-depth examination of this pathway, focusing on the crucial enzymatic conversion of the C24:6n-3 precursor to C22:6n-3 (DHA). We will dissect the role of the D-bifunctional protein (DBP) and its 3-hydroxyacyl-CoA dehydrogenase activity, which acts upon a 3(S)-hydroxyacyl-CoA intermediate. This document serves as a technical resource, offering detailed molecular mechanisms, validated experimental protocols for assessing enzyme function, and analytical methodologies for quantifying pathway intermediates, thereby providing a comprehensive framework for researchers investigating fatty acid metabolism and related therapeutic development.
Part 1: The Biological Imperative of Docosahexaenoic Acid (DHA)
DHA (all-cis-4,7,10,13,16,19-docosahexaenoic acid) is a 22-carbon omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina.[1] Its accumulation in the brain is essential during fetal and early neonatal development. Beyond its structural role, DHA and its metabolites, known as docosanoids, are potent signaling molecules that regulate inflammation, neurogenesis, and cell survival. Deficiencies in DHA are linked to a host of pathologies, including cognitive decline, cardiovascular disease, and neurodegenerative disorders. While humans can obtain DHA from their diet, the body also possesses a sophisticated, albeit limited, capacity to synthesize it from the essential fatty acid α-linolenic acid (ALA, 18:3n-3).[2][3] Understanding this biosynthetic route is paramount for developing nutritional and therapeutic strategies to address DHA insufficiency.
Part 2: The Sprecher Pathway: The Canonical Route to DHA
For many years, the final step in DHA synthesis was a topic of debate. It is now well-established that mammals synthesize DHA via the "Sprecher pathway," a process that involves chain elongation in the endoplasmic reticulum followed by a single round of peroxisomal β-oxidation for chain shortening.[4][5] The pathway circumvents the need for a Δ4-desaturase, an enzyme largely absent in vertebrates.
The key steps are:
-
Elongation & Desaturation (Endoplasmic Reticulum): The dietary precursor, ALA (18:3n-3), undergoes a series of elongation and desaturation reactions to form docosapentaenoic acid (DPA, 22:5n-3).
-
Further Elongation: DPA is elongated by an ELOVL2 elongase to tetracosapentaenoic acid (24:5n-3).[6]
-
Final Desaturation: A Δ6-desaturase (encoded by the FADS2 gene) acts on the C24 intermediate to produce tetracosahexaenoic acid (24:6n-3).[2]
-
Transport to Peroxisome: The C24:6n-3 fatty acid is transported from the endoplasmic reticulum to the peroxisome, the exclusive site for the final conversion step.
Figure 1: Overview of the Sprecher Pathway for DHA Biosynthesis.
Part 3: The Critical Role of Peroxisomal β-Oxidation
The conversion of C24:6n-3-CoA to DHA-CoA is accomplished through one cycle of peroxisomal β-oxidation. This process is distinct from mitochondrial β-oxidation and involves a specific set of enzymes. Studies using fibroblasts from patients with defined peroxisomal fatty acid oxidation defects have definitively shown that peroxisomes, not mitochondria, are responsible for this transformation.[7][8][9] The key enzymes are straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and peroxisomal 3-ketoacyl-CoA thiolase.[7][8]
The Enzymatic Cascade:
-
Acyl-CoA Oxidase (ACOX1/SCOX): The first and rate-limiting step is the oxidation of C24:6n-3-CoA. ACOX1 introduces a double bond between the α and β carbons, yielding trans-2-enoyl-tetracosahexaenoyl-CoA.
-
D-Bifunctional Protein (DBP) - Hydratase Activity: The resulting trans-2 enoyl-CoA is hydrated by the enoyl-CoA hydratase domain of DBP. This stereospecific reaction forms 3(S)-Hydroxy-tetracosahexaenoyl-CoA.[10]
-
D-Bifunctional Protein (DBP) - Dehydrogenase Activity: This is the pivotal step directly relevant to the topic. The 3-hydroxyacyl-CoA dehydrogenase domain of DBP oxidizes the 3(S)-hydroxyl group to a keto group using NAD+ as a cofactor.[11][12] The product is 3-Oxo-tetracosahexaenoyl-CoA. DBP, encoded by the HSD17B4 gene, is a multifunctional enzyme critical for this process.[11][13]
-
Peroxisomal Thiolase (e.g., SCPx): The final reaction is the thiolytic cleavage of 3-Oxo-tetracosahexaenoyl-CoA by a peroxisomal thiolase. This releases a molecule of acetyl-CoA and the final product, DHA-CoA (C22:6n-3-CoA), which is then exported from the peroxisome for incorporation into cellular lipids.
Figure 2: The Peroxisomal β-Oxidation Cycle for DHA Synthesis.
Part 4: Note on the Substrate: 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
The specific molecule named in the topic, this compound, is a C22 fatty acid with four double bonds (C22:4).[14] It is important to clarify that this is not the direct physiological intermediate in the canonical Sprecher pathway for DHA (C22:6) synthesis, which involves the degradation of a C24:6 precursor.
However, this C22:4 hydroxyacyl-CoA derivative is structurally analogous to the true intermediate. Its value lies in its application as a research tool. As a substrate for in vitro enzymatic assays, it can be used to specifically probe the activity of the 3-hydroxyacyl-CoA dehydrogenase domain of the D-bifunctional protein, isolating this step from the rest of the pathway for detailed kinetic analysis.
Part 5: Methodologies for Studying DHA Biosynthesis
Protocol 1: In Vitro Assay for D-Bifunctional Protein Dehydrogenase Activity
This protocol describes a spectrophotometric assay to measure the dehydrogenase activity of DBP by monitoring the production of NADH.
Objective: To quantify the rate of conversion of a 3(S)-hydroxyacyl-CoA substrate to 3-oxoacyl-CoA by an enzyme source.
Materials:
-
Substrate: this compound (or other suitable 3-hydroxyacyl-CoA)
-
Enzyme Source: Isolated peroxisomes from rat liver or recombinant human D-bifunctional protein (HSD17B4)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM dithiothreitol (DTT)
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates
Step-by-Step Methodology:
-
Enzyme Preparation: If using tissue, isolate peroxisomes via differential centrifugation followed by density gradient centrifugation. If using recombinant protein, purify it using standard chromatography techniques. Determine the total protein concentration of the enzyme preparation using a Bradford or BCA assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NAD+ in distilled water.
-
Prepare a 1 mM stock solution of the 3(S)-hydroxyacyl-CoA substrate in a suitable solvent (e.g., ethanol), ensuring minimal solvent concentration in the final reaction.
-
Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
170 µL of Assay Buffer
-
10 µL of 10 mM NAD+ (final concentration: 0.5 mM)
-
10 µL of enzyme preparation (diluted to an appropriate concentration determined empirically)
-
-
Include control wells: a "no enzyme" control and a "no substrate" control to measure background absorbance changes.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 10 µL of the 1 mM substrate stock (final concentration: 50 µM).
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements.
-
Record the increase in absorbance at 340 nm (A340) every 30 seconds for 10-15 minutes. The increase in A340 corresponds to the production of NADH.
-
-
Data Analysis:
-
Determine the linear rate of reaction (ΔA340/min) from the kinetic trace.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Activity (µmol/min/mg) = (ΔA340/min * Total Volume) / (ε * Path Length * mg of protein).
-
References
- 1. Docosahexaenoic Acid (all cis-4,7,10,13,16,19) - LKT Labs [lktlabs.com]
- 2. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary docosahexaenoic acid (DHA) downregulates liver DHA synthesis by inhibiting eicosapentaenoic acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. D-Bifunctional Protein Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. This compound - Nordic Biosite [nordicbiosite.com]
The Crucial Role of Stereochemistry: A Technical Guide to 3-Hydroxyacyl-CoA Intermediates in Docosahexaenoic Acid (DHA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the stereochemical intricacies surrounding the 3-hydroxyacyl-CoA intermediates pivotal to the biosynthesis of docosahexaenoic acid (DHA). Understanding this critical aspect of lipid metabolism is paramount for researchers in neuroscience, metabolic disorders, and pharmacology, as it holds significant implications for therapeutic interventions and drug development.
Introduction: The Significance of DHA and Its Unique Biosynthetic Pathway
Docosahexaenoenoic acid (DHA, C22:6n-3) is a long-chain polyunsaturated fatty acid (PUFA) that is a vital structural component of cell membranes, particularly in the brain and retina.[1][2] Its roles in neurodevelopment, cognitive function, and inflammatory modulation are well-established. While DHA can be obtained from dietary sources, its de novo synthesis is a complex process that, in mammals, culminates in a unique retro-conversion step within the peroxisomes.[3][4]
The synthesis begins with the essential fatty acid α-linolenic acid (C18:3n-3), which undergoes a series of elongation and desaturation reactions in the endoplasmic reticulum to form tetracosahexaenoic acid (C24:6n-3).[5] This very-long-chain fatty acid is then transported to the peroxisome for a single round of β-oxidation to yield DHA-CoA.[5][6] It is within this peroxisomal β-oxidation that the stereochemistry of the 3-hydroxyacyl-CoA intermediate becomes a defining factor for successful DHA synthesis.
The Peroxisomal β-Oxidation Machinery: A Stereospecific Process
Unlike mitochondrial β-oxidation, which primarily handles short- and medium-chain fatty acids, the peroxisomal system is specialized for very-long-chain fatty acids, branched-chain fatty acids, and the precursors of bile acids.[7][8] The synthesis of DHA from C24:6n-3 is critically dependent on a specific set of peroxisomal enzymes that exhibit strict stereoselectivity.[1][6]
The key enzymatic steps involved are:
-
Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the initial oxidation of C24:6n-3-CoA to 2-trans-enoyl-CoA.[9][10]
-
Hydration and Dehydrogenation: A bifunctional enzyme then hydrates the double bond to form a 3-hydroxyacyl-CoA intermediate, which is subsequently oxidized to a 3-ketoacyl-CoA.
-
Thiolytic Cleavage: Finally, a thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and the shortened DHA-CoA.[9][11]
The stereochemical outcome of the hydration step is the lynchpin of this process.
The Central Role of D-Bifunctional Protein (DBP) and the (3R)-Hydroxyacyl-CoA Intermediate
In mammals, there are two main bifunctional enzymes in the peroxisome: L-bifunctional protein (LBP) and D-bifunctional protein (DBP).[8][12] While LBP is involved in the β-oxidation of dicarboxylic acids, it is the D-bifunctional protein (DBP) that is essential for the synthesis of DHA.[1][6][12]
DBP is a stereospecific enzyme; its hydratase domain exclusively forms (3R)-hydroxyacyl-CoA intermediates from trans-2-enoyl-CoAs.[13] This (3R)-stereoisomer is the correct substrate for the subsequent dehydrogenase activity of DBP, which oxidizes it to 3-ketoacyl-CoA.[13]
The critical nature of this stereospecificity is highlighted by genetic disorders where DBP is deficient. In D-bifunctional protein deficiency (DBPD), the inability to produce the (3R)-hydroxyacyl-CoA intermediate leads to a blockage in the β-oxidation of very-long-chain fatty acids and, consequently, a severe deficiency in DHA.[13][14][15][16] This results in profound neurological and developmental abnormalities.[13][14][15][16]
Visualizing the Pathway:
Caption: Peroxisomal β-oxidation of C24:6n-3 to DHA-CoA highlighting the (3R)-hydroxyacyl-CoA intermediate.
Enzymatic Stereospecificity: A Comparative Overview
The stereochemical fidelity of DHA synthesis is maintained by the distinct substrate specificities of the peroxisomal bifunctional proteins.
| Enzyme | Substrate Stereochemistry | Product Stereochemistry | Role in DHA Synthesis |
| D-Bifunctional Protein (DBP) | trans-2-Enoyl-CoA | (3R)-Hydroxyacyl-CoA | Essential |
| L-Bifunctional Protein (LBP) | trans-2-Enoyl-CoA | (3S)-Hydroxyacyl-CoA | Not directly involved |
This strict division of labor ensures that the correct stereoisomer is produced and channeled towards the synthesis of DHA.
Experimental Protocols for Stereochemical Analysis
The determination of the stereochemistry of 3-hydroxyacyl-CoA intermediates is crucial for studying DHA metabolism and for screening potential therapeutic agents that may modulate this pathway.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Principle: This method separates the (3R) and (3S) enantiomers of 3-hydroxyacyl-CoA based on their differential interaction with a chiral stationary phase.
Protocol Outline:
-
Sample Preparation: Extract acyl-CoA esters from cellular or tissue lysates using established methods (e.g., solid-phase extraction).
-
Chromatographic System:
-
Column: A chiral column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: An isocratic or gradient system of hexane/isopropanol/acetic acid, optimized for the specific acyl-CoA chain length.
-
Detection: UV detection at 260 nm (for the adenine moiety of CoA).
-
-
Analysis:
-
Inject the acyl-CoA extract onto the chiral column.
-
Elute the enantiomers and record their retention times.
-
Compare the retention times to those of authentic (3R)- and (3S)-3-hydroxyacyl-CoA standards.
-
Quantify the peak areas to determine the relative abundance of each stereoisomer.
-
Causality Behind Choices: The choice of a chiral stationary phase is critical as it provides the necessary stereospecific interactions for separation. The mobile phase composition is optimized to achieve baseline resolution of the enantiomers.
Enzymatic Assays for Determining Stereospecificity
Principle: The stereospecificity of DBP and LBP can be confirmed by measuring their activity with synthetic (3R)- and (3S)-3-hydroxyacyl-CoA substrates.
Protocol Outline:
-
Substrate Synthesis: Synthesize or procure pure (3R)- and (3S)-3-hydroxyacyl-CoA esters of the desired chain length.
-
Enzyme Source: Purified recombinant DBP and LBP, or cell lysates overexpressing these enzymes.
-
Assay Conditions:
-
Reaction Buffer: A suitable buffer (e.g., Tris-HCl) at optimal pH.
-
Cofactor: NAD+ for the dehydrogenase reaction.
-
-
Reaction Monitoring:
-
Incubate the enzyme with the specific stereoisomer substrate and NAD+.
-
Monitor the production of NADH by measuring the increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme with each stereoisomer.
-
A high activity with the (3R)-isomer and negligible activity with the (3S)-isomer confirms the D-stereospecificity of DBP.
-
Self-Validating System: The use of purified enzymes and stereochemically pure substrates ensures that the observed activity is directly attributable to the specific enzyme-substrate interaction.
Workflow for Stereochemical Investigation:
Caption: A streamlined workflow for the stereochemical analysis of 3-hydroxyacyl-CoA intermediates.
Implications for Research and Drug Development
A thorough understanding of the stereochemistry of 3-hydroxyacyl-CoA intermediates in DHA synthesis has several important implications:
-
Disease Pathophysiology: It provides a molecular basis for understanding the severe neurological symptoms associated with DBP deficiency and other peroxisomal disorders.[13][14][15][16]
-
Therapeutic Targets: The enzymes of the peroxisomal β-oxidation pathway, particularly DBP, represent potential targets for therapeutic interventions aimed at modulating DHA levels.
-
Drug Design: For drugs that are metabolized via β-oxidation, their potential to form chiral intermediates that could interfere with DHA synthesis must be considered.
-
Nutritional Science: This knowledge reinforces the importance of dietary intake of preformed DHA, especially in individuals with compromised peroxisomal function.
Conclusion
The synthesis of DHA is a testament to the elegance and precision of metabolic pathways. The absolute requirement for the (3R)-stereoisomer of the 3-hydroxyacyl-CoA intermediate, enforced by the stereospecificity of the D-bifunctional protein, is a critical control point in this process. For researchers and drug development professionals, a deep appreciation of this stereochemical gatekeeping is essential for advancing our understanding of human health and for the development of novel therapeutics for a range of metabolic and neurological disorders.
References
- 1. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid and retinal function in children with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Reactome | Formation of DHA-CoA catalysed by 3-ketoacyl-CoA thiolase [reactome.org]
- 12. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
A Technical Guide to the Cellular Localization of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of very-long-chain fatty acids (VLCFAs) is a critical aspect of cellular lipid homeostasis, with spatial segregation of pathways ensuring precise regulation and function. This guide provides an in-depth technical exploration of the cellular localization of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA metabolism. As a key intermediate in the β-oxidation of a C22:4 fatty acid, understanding its subcellular processing site is paramount for elucidating fundamental metabolic pathways and identifying potential therapeutic targets. We will dissect the probable metabolic routes within peroxisomes and mitochondria and present a comprehensive experimental framework, including detailed protocols for subcellular fractionation, quantitative mass spectrometry, and advanced imaging techniques, to empirically determine and validate the primary site of its metabolism.
Introduction: The Significance of a Hydroxylated Docosanoid Intermediate
What is this compound?
This compound is the coenzyme A (CoA) thioester of a hydroxylated 22-carbon polyunsaturated fatty acid.[1] Its structure signifies it as a specific intermediate in the catabolism of docosa-7,10,13,16-tetraenoic acid. The "(3S)-Hydroxy" configuration is the stereoisomer produced during the hydration step of the fatty acid β-oxidation spiral, positioning it at a crucial juncture for subsequent dehydrogenation and thiolytic cleavage.
Metabolic Context: An Intermediate in Very-Long-Chain Fatty Acid (VLCFA) β-Oxidation
Fatty acid β-oxidation is the primary catabolic process for breaking down fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2.[2] While most standard fatty acids are metabolized exclusively within the mitochondria, the processing of VLCFAs (defined as those with chain lengths greater than C20-C22) requires a collaborative effort between different organelles.[3] This specific docosa-tetraenoyl-CoA derivative, being derived from a C22 fatty acid, falls squarely into this category, suggesting a more complex metabolic geography than simpler lipids.
Importance of Subcellular Localization in Metabolic Regulation
The compartmentalization of metabolic pathways is a fundamental principle of cell biology. It prevents futile cycles, allows for independent regulation of opposing pathways, and sequesters potentially toxic intermediates. For VLCFAs, their initial breakdown is primarily handled by peroxisomes, as the mitochondrial machinery is less efficient at handling these bulky substrates.[3][4] Determining whether the metabolism of this compound occurs in peroxisomes, mitochondria, or both, is essential for understanding its physiological role and its implication in diseases associated with lipid metabolism, such as peroxisomal biogenesis disorders.[4]
The Dual Arenas of β-Oxidation: Mitochondria and Peroxisomes
The breakdown of fatty acids is not a monolithic process but occurs in two principal locations, each with distinct enzymatic machinery and regulatory controls.
The Canonical Mitochondrial Pathway
Mitochondrial β-oxidation is the primary engine of energy production from fatty acids, particularly in tissues with high energy demand like the heart and liver.[2] It is a tightly coupled process where the reducing equivalents (NADH and FADH2) generated are directly fed into the electron transport chain to produce ATP. Long-chain fatty acids require the carnitine shuttle system (CPT I and CPT II) to traverse the inner mitochondrial membrane before they can be oxidized.[5][6][7]
The Peroxisomal Pathway: A Hub for VLCFA and Complex Lipid Metabolism
Peroxisomes are indispensable for the initial chain-shortening of VLCFAs, branched-chain fatty acids, and the precursors of bile acids and certain prostaglandins.[2][4][8] Unlike its mitochondrial counterpart, the first step of peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3][6] This process is not directly coupled to ATP synthesis.[2] The chain-shortened acyl-CoAs (typically octanoyl-CoA) are then exported to the mitochondria for complete oxidation.[2][3]
Predicted Metabolic Fate of 3(S)-Hydroxy-DTA-CoA
The metabolism of this compound involves its conversion to the corresponding 3-ketoacyl-CoA, a reaction catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. The specific enzyme and its location are key to understanding the molecule's fate.
The Role of 3-Hydroxyacyl-CoA Dehydrogenases
This class of enzymes catalyzes the third step in the β-oxidation cycle, an NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate.[9][10] Different isoforms of this enzyme exist and are localized to either the mitochondria or peroxisomes.[9]
Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4)
Given that the substrate is a derivative of a VLCFA, the primary candidate for its metabolism is the peroxisomal β-oxidation machinery. In humans, the second and third steps of peroxisomal β-oxidation (hydration and dehydrogenation) are catalyzed by a multifunctional enzyme. Peroxisomal multifunctional enzyme type 2 (also known as D-bifunctional protein or HSD17B4) possesses L-3-hydroxyacyl-CoA dehydrogenase activity and is a likely catalyst for this reaction within the peroxisome.[9][11]
Mitochondrial Trifunctional Protein (MTP)
If the parent fatty acid is chain-shortened in the peroxisome and the resulting intermediate is transported to the mitochondria, or if some level of VLCFA oxidation initiates in the mitochondria, then mitochondrial enzymes would be involved. The mitochondrial trifunctional protein (MTP) is an enzyme complex on the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid β-oxidation, and it includes the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) subunit.[2][5]
Experimental Framework for Determining Cellular Localization
To empirically determine the site of this compound metabolism, a multi-pronged approach combining biochemical separation with sensitive analytical and imaging techniques is required.
Core Principle: Physical Separation and Biochemical Analysis
The foundational strategy involves disrupting cells under gentle conditions that preserve organelle integrity, followed by physical separation of the major organelles.[12] Each isolated fraction is then assayed for its capacity to metabolize the substrate of interest. The validity of this approach hinges on the purity of the isolated fractions, which must be rigorously validated.
Workflow Overview
The workflow begins with cell culture and homogenization, proceeds to subcellular fractionation via centrifugation, and culminates in parallel analyses of the resulting fractions. These analyses include purity assessment via western blotting for marker proteins, direct measurement of metabolite conversion using mass spectrometry, and in situ validation of enzyme localization through microscopy.
Detailed Methodologies
Protocol 1: Subcellular Fractionation by Differential and Density Gradient Centrifugation
This protocol is the cornerstone for physically separating organelles based on their size and density.[12][13][14]
Rationale: Differential centrifugation provides a crude separation, pelleting larger/denser organelles at lower speeds. Subsequent density gradient centrifugation (e.g., using a sucrose or OptiPrep™ gradient) further purifies these crude fractions, yielding organelle populations of higher purity.
Step-by-Step Methodology:
-
Harvest Cells: Grow cells (e.g., human hepatocytes, fibroblasts) to ~90% confluency. Harvest by scraping in ice-cold PBS and pellet at low speed (e.g., 200 x g).[15]
-
Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4) containing protease inhibitors.[12][15] Disrupt cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes must be optimized to maximize cell lysis while minimizing organelle rupture.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (~1,000 x g) for 10 min to pellet the nuclear fraction (P1).
-
Transfer the supernatant (S1) to a new tube and centrifuge at a medium speed (~10,000-12,000 x g) for 20 min to pellet the crude mitochondrial fraction (P2).
-
Transfer the supernatant (S2) and centrifuge at high speed (~100,000 x g) for 60 min to pellet the microsomal fraction (P3). The remaining supernatant is the cytosolic fraction (S3).
-
-
Density Gradient Purification: Resuspend the crude mitochondrial pellet (P2), which is enriched in both mitochondria and peroxisomes, and layer it onto a pre-formed continuous or discontinuous density gradient. Centrifuge at high speed (e.g., 60,000 x g) for 1-2 hours.
-
Fraction Collection: Carefully collect distinct bands corresponding to mitochondria and peroxisomes. Wash fractions in buffer to remove the gradient medium.
-
Protein Quantification: Determine the protein concentration of each fraction (e.g., using a BCA assay) for normalization purposes.
Self-Validation: The purity of each fraction is paramount and must be assessed. This is achieved by performing western blot analysis on an aliquot of each fraction using antibodies against well-established organelle-specific marker proteins.
Table 1: Standard Organelle Markers for Western Blot Validation
| Fraction | Marker Protein | Function / Location |
|---|---|---|
| Nuclei | Histone H3 / Lamin B1 | DNA packaging / Nuclear envelope |
| Mitochondria | HSP60 / COX IV | Chaperone / Electron transport chain |
| Peroxisomes | Catalase / PMP70 | H₂O₂ degradation / Peroxisomal membrane |
| ER (Microsomes) | Calnexin / PDI | Chaperone / Protein disulfide isomerase |
| Cytosol | GAPDH / Tubulin | Glycolysis / Cytoskeleton |
Reference for markers:[13]
Protocol 2: Analysis of Acyl-CoA Metabolism in Isolated Organelles
Rationale: By incubating the purified organelle fractions with the this compound substrate, one can directly measure the metabolic capacity of each compartment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for quantifying the low-abundance acyl-CoA thioesters.[16][17][18][19]
Step-by-Step Methodology:
-
Reaction Setup: In separate tubes, incubate a fixed amount of protein (e.g., 50 µg) from the mitochondrial, peroxisomal, and cytosolic fractions.
-
Incubation: Add a reaction buffer containing necessary cofactors (e.g., NAD⁺) and the this compound substrate at a defined concentration. Incubate at 37°C for a set time course (e.g., 0, 5, 15, 30 minutes).
-
Reaction Quenching & Extraction: Stop the reaction by adding ice-cold organic solvent (e.g., isopropanol or acetonitrile) containing an internal standard (e.g., a ¹³C-labeled or odd-chain acyl-CoA).[16][20] Vortex and centrifuge to precipitate proteins.
-
Sample Preparation: Evaporate the supernatant and reconstitute in a solvent compatible with the LC-MS system.
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution of buffered acetonitrile or methanol.[16]
-
Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the conversion of the substrate to its product (3-keto-docosa-7,10,13,16-tetraenoyl-CoA) using Multiple Reaction Monitoring (MRM) or a neutral loss scan for the characteristic phosphopantetheine fragment (m/z 507).[17]
-
-
Quantification: Quantify the amount of substrate consumed and product formed by comparing their peak areas to that of the internal standard.
Table 2: Hypothetical LC-MS/MS Data on Metabolite Formation
| Fraction | Product Formed (pmol/min/mg protein) |
|---|---|
| Cytosol | < 1.0 |
| Mitochondria | 15.7 ± 2.1 |
| Peroxisomes | 125.4 ± 9.8 |
| Nuclei | < 1.0 |
(Data are hypothetical and for illustrative purposes only)
Protocol 3: In Situ Visualization via Fluorescence Microscopy
Rationale: While fractionation provides quantitative biochemical data, it is susceptible to artifacts from the isolation procedure. Immunofluorescence microscopy offers a complementary, qualitative validation by visualizing the location of key metabolic enzymes within the intact cell.
Step-by-Step Methodology:
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining:
-
Incubate with a primary antibody targeting a key enzyme (e.g., anti-HSD17B4).
-
Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Co-stain with a known organelle marker (e.g., anti-TOM20 for mitochondria or anti-Catalase for peroxisomes) using a different colored fluorophore.
-
-
Imaging: Mount coverslips and visualize using a confocal microscope. Co-localization between the enzyme of interest and an organelle marker provides strong evidence for its subcellular residence.
Data Integration and Interpretation
-
Biochemical Data: The LC-MS/MS results will provide quantitative evidence. A significantly higher rate of product formation in the peroxisomal fraction compared to the mitochondrial and cytosolic fractions would strongly indicate that the peroxisome is the primary site of metabolism.
-
Purity Control: The western blot data is critical. If the peroxisomal fraction shows high activity but is heavily contaminated with mitochondria, the results are ambiguous. Clean separation is key.
-
Imaging Data: The immunofluorescence results should corroborate the biochemical findings. Strong co-localization of the relevant dehydrogenase (e.g., HSD17B4) with the peroxisomal marker would confirm that the enzymatic machinery is present in the compartment identified by the activity assays.
Based on the established roles of peroxisomes in handling VLCFAs, the expected outcome is that the majority of this compound metabolism will be localized to the peroxisome.[3][4][6]
Conclusion and Future Directions
The subcellular localization of lipid metabolism is a critical determinant of cellular function and energy balance. For this compound, a VLCFA intermediate, the evidence strongly points towards the peroxisome as the principal metabolic hub. The experimental framework detailed in this guide provides a rigorous and validated pathway for confirming this hypothesis. By combining classical biochemical fractionation with advanced mass spectrometry and in situ imaging, researchers can achieve a high-confidence understanding of this molecule's metabolic geography.
This knowledge is vital for professionals in drug development targeting metabolic disorders. Modulating the activity of peroxisomal enzymes, such as HSD17B4, could offer novel therapeutic strategies for diseases characterized by abnormal VLCFA accumulation. Future work could involve dynamic flux analysis using stable isotope tracers to map the complete pathway from the parent fatty acid through the peroxisome and into the mitochondrion, providing a quantitative model of this critical metabolic interface.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. 6.32 Fatty Acid Oxidation (Beta-oxidation) | Nutrition [courses.lumenlearning.com]
- 8. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Subcellular organelle lipidomics in TLR-4-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. researchgate.net [researchgate.net]
- 18. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 19. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 20. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA and its Pivotal Role in Fatty Acid Homeostasis
Abstract
This technical guide provides a comprehensive overview of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a critical intermediate in the metabolism of very-long-chain polyunsaturated fatty acids. We will delve into its biosynthesis and degradation within the context of peroxisomal β-oxidation and the Sprecher pathway, elucidating the key enzymatic players. Furthermore, this guide will explore its integral role in maintaining fatty acid homeostasis, with a focus on the pathological consequences of dysregulated metabolism of related 3-hydroxyacyl-CoA species. Detailed experimental protocols for the quantification and functional analysis of this molecule are provided to empower researchers in their scientific endeavors.
Introduction: The Significance of a Transient Intermediate
This compound is a coenzyme A (CoA) derivative of a 22-carbon polyunsaturated fatty acid containing four cis-double bonds.[1] While it may appear as a fleeting intermediate in complex metabolic charts, its proper formation and catabolism are essential for the seamless processing of very-long-chain fatty acids (VLCFAs). This molecule sits at a crucial juncture in the Sprecher pathway, the primary route for the synthesis of docosahexaenoic acid (DHA), a vital component of neuronal and retinal membranes.
Dysregulation in the metabolism of long-chain 3-hydroxyacyl-CoAs, the class of molecules to which our subject belongs, is implicated in a range of severe metabolic disorders. These conditions, often characterized by the accumulation of 3-hydroxy fatty acids, can lead to lipotoxicity, mitochondrial dysfunction, and impaired energy homeostasis.[2][3][4] Therefore, a thorough understanding of the lifecycle of this compound is not merely an academic exercise but holds significant implications for the diagnosis and therapeutic intervention of these debilitating diseases.
Biosynthesis and Degradation: A Peroxisomal Pas de Deux
The metabolic journey of this compound is intricately linked to the peroxisome, a cellular organelle indispensable for the β-oxidation of VLCFAs.[5] Its lifecycle is a key act in the multi-step enzymatic ballet of the Sprecher pathway.
The Sprecher Pathway: A Route to DHA
The synthesis of DHA from shorter chain polyunsaturated fatty acids does not proceed via a direct Δ4-desaturation in mammals. Instead, it follows a more circuitous route known as the Sprecher pathway.[6][7] This pathway involves a series of elongation and desaturation steps in the endoplasmic reticulum, followed by a crucial final shortening step in the peroxisome.
The precursor, docosa-7,10,13,16-tetraenoic acid, is first activated to its CoA ester. This molecule then enters the peroxisomal β-oxidation machinery. The first step is the introduction of a double bond between the α and β carbons by an acyl-CoA oxidase. The resulting enoyl-CoA is then hydrated by the enoyl-CoA hydratase activity of the L-bifunctional protein (EHHADH), yielding our molecule of interest: This compound .[8]
The Fate of this compound
Once formed, this 3-hydroxyacyl-CoA intermediate is a substrate for the L-3-hydroxyacyl-CoA dehydrogenase activity of the same L-bifunctional protein (EHHADH).[8] This enzyme catalyzes the NAD+-dependent oxidation of the hydroxyl group to a keto group, forming 3-oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. Subsequently, a peroxisomal thiolase cleaves this β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and the CoA ester of the now shortened fatty acid, which will eventually become DHA-CoA.
It is noteworthy that the efficiency of these enzymatic steps is critical. A slowdown or blockage in the degradation of this compound can lead to its accumulation, or the accumulation of its corresponding free fatty acid, with potentially toxic consequences.
Role in Fatty Acid Homeostasis: More Than Just a Cog in the Machine
The primary role of this compound in fatty acid homeostasis is to facilitate the orderly conversion of its precursor to its product within the Sprecher pathway. Its transient nature is key; any disruption that leads to its accumulation can have significant pathological ramifications.
The Specter of Lipotoxicity
Inborn errors of metabolism affecting long-chain fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, lead to the accumulation of long-chain 3-hydroxy fatty acids.[2][3][9] These accumulated metabolites are known to exert toxic effects, a phenomenon termed lipotoxicity. The mechanisms of this toxicity are multifaceted and include:
-
Mitochondrial Uncoupling: Accumulated long-chain 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane and impairing ATP synthesis.
-
Oxidative Stress: The disruption of mitochondrial function can lead to increased production of reactive oxygen species (ROS), causing cellular damage.
-
Membrane Disruption: The amphipathic nature of these molecules can lead to the perturbation of cellular membranes, affecting their integrity and the function of membrane-bound proteins.
While direct evidence for the specific toxicity of 3-hydroxy-docosa-7,10,13,16-all-cis-tetraenoic acid is limited, the well-documented effects of its close chemical cousins in LCHAD deficiency strongly suggest that its accumulation would be similarly detrimental to cellular health.
Indirect Signaling Roles
While there is currently no direct evidence to suggest that this compound acts as a direct signaling molecule in the same vein as eicosanoids, its metabolic status can indirectly influence signaling pathways.[10][11][12] For instance, the accumulation of its precursors or derailment of the fatty acid oxidation pathway can impact the availability of substrates for the synthesis of signaling lipids and can alter the cellular redox state (NADH/NAD+ ratio), which has widespread effects on cellular signaling and gene expression.
Furthermore, some fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism.[13][14][15][16][17] While it is unknown if 3-hydroxy-docosa-7,10,13,16-all-cis-tetraenoic acid or its corresponding free fatty acid can directly bind to and activate these receptors, this remains an intriguing area for future investigation.
Experimental Protocols for the Researcher
To facilitate further research into the biology of this compound, we provide the following detailed experimental protocols.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The accurate quantification of long-chain acyl-CoAs from biological matrices is challenging due to their low abundance and inherent instability. LC-MS/MS offers the requisite sensitivity and specificity for this task.[18][19][20]
4.1.1. Sample Preparation
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately upon collection. Homogenize the frozen tissue in a suitable extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard. For accurate quantification, a stable isotope-labeled analog of this compound is ideal. If unavailable, a structurally similar, odd-chain 3-hydroxyacyl-CoA can be used.
-
Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to separate the lipid-containing organic phase.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoAs from the lipid extract using a C18 SPE cartridge. This step is crucial for removing interfering lipids and salts.
-
Reconstitution: Evaporate the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
4.1.2. LC-MS/MS Analysis
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a volatile salt (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. The product ion will correspond to the fragmentation of the CoA moiety, typically yielding a fragment of m/z 428.0365 (adenosine 3',5'-diphosphate) and a neutral loss of 507 Da.[7][18]
Table 1: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | 428.0365 | To be optimized |
| Internal Standard | [M+H]+ | Corresponding fragment | To be optimized |
In Vitro Enzyme Activity Assay
The activity of the L-3-hydroxyacyl-CoA dehydrogenase that metabolizes our target molecule can be assessed using a spectrophotometric assay.[21][22][23][24]
4.2.1. Principle
This assay measures the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The reaction is:
This compound + NAD+ ⇌ 3-Oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA + NADH + H+
4.2.2. Protocol
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3).
-
Substrate and Cofactor: Add a known concentration of synthetically prepared this compound and NAD+ to the reaction buffer.
-
Enzyme Source: Initiate the reaction by adding the enzyme source (e.g., purified recombinant EHHADH or a peroxisomal fraction from tissue homogenate).
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Visualization of Metabolic Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified diagram of the peroxisomal β-oxidation of docosatetraenoyl-CoA.
Figure 2: Experimental workflow for the quantification of this compound.
Conclusion and Future Directions
This compound, though a transient species, is a linchpin in the intricate process of very-long-chain polyunsaturated fatty acid metabolism. Its correct handling by the peroxisomal β-oxidation machinery is paramount for maintaining fatty acid homeostasis and preventing the deleterious consequences of lipotoxicity.
Future research should focus on several key areas:
-
Enzyme Specificity: Elucidating the specific acyl-CoA oxidases and thiolases that exhibit the highest affinity for the C22:4 substrates in the Sprecher pathway.
-
Direct Signaling: Investigating the potential for 3-hydroxy-docosa-7,10,13,16-all-cis-tetraenoic acid (the free fatty acid form) to act as a direct signaling molecule, particularly in the context of nuclear receptor activation.
-
Therapeutic Targeting: Exploring whether modulation of the enzymes that metabolize this intermediate could offer therapeutic benefits in metabolic disorders characterized by impaired fatty acid oxidation.
By continuing to unravel the complexities of fatty acid metabolism at the molecular level, we can pave the way for novel diagnostic and therapeutic strategies for a range of human diseases.
References
- 1. Differential androgen and estrogen substrates specificity in the mouse and primates type 12 17beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies-A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arachidonic acid formed by peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eicosanoid - Wikipedia [en.wikipedia.org]
- 11. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Short-chain fatty acids enhance nuclear receptor activity through mitogen-activated protein kinase activation and histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Nuclear Receptors in HDL Formation [ouci.dntb.gov.ua]
- 17. Metabolic Regulation by Nuclear Receptors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 22. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dimerization Interface of 3-Hydroxyacyl-CoA Dehydrogenase Tunes the Formation of Its Catalytic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physiological Relevance of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
This guide provides a comprehensive exploration of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a critical intermediate in the metabolism of docosahexaenoic acid (DHA). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical significance, analytical methodologies, and pathophysiological implications of this specific fatty acyl-CoA, offering both foundational knowledge and field-proven insights.
Introduction: The Central Role of a Unique Metabolic Intermediate
This compound is a coenzyme A derivative that holds a pivotal position in the intricate network of fatty acid metabolism.[1] While it may not be as widely recognized as its parent compound, DHA, its transient existence is fundamental to the proper functioning of peroxisomal β-oxidation, a pathway essential for lipid homeostasis and neurological health. Understanding the dynamics of this molecule offers a window into the regulation of DHA levels and the pathological consequences of its dysregulation.
Biochemical Significance: A Key Step in DHA Retroconversion
The formation of DHA in mammals is not a straightforward process. It involves a series of elongation and desaturation reactions of dietary alpha-linolenic acid, culminating in the synthesis of tetracosahexaenoic acid (C24:6n-3) in the endoplasmic reticulum. This very-long-chain fatty acid is then transported to peroxisomes for a single round of β-oxidation to yield the final product, DHA (C22:6n-3).[2][3] this compound emerges as a key intermediate in this crucial retroconversion step.
The enzymatic machinery responsible for this transformation is the D-bifunctional protein (DBP) , encoded by the HSD17B4 gene.[4][5] This multifunctional enzyme possesses three distinct domains: an N-terminal dehydrogenase, a central hydratase, and a C-terminal sterol carrier protein 2-like domain.[6][7] The hydratase and dehydrogenase domains of DBP catalyze the second and third steps of peroxisomal β-oxidation, respectively. It is the stereospecific action of the DBP hydratase on the trans-2-enoyl-CoA intermediate that leads to the formation of the (S)-stereoisomer of the 3-hydroxyacyl-CoA.[8]
Figure 1: Peroxisomal β-oxidation pathway for DHA retroconversion.
Pathophysiological Relevance: D-Bifunctional Protein Deficiency
The indispensable role of this compound in fatty acid metabolism is starkly illustrated by the consequences of its impaired processing in D-bifunctional protein deficiency (DBPD) . This rare, autosomal recessive disorder results from mutations in the HSD17B4 gene, leading to a deficiency in one or both of the enzymatic activities of DBP.[4][5][9]
The inability to efficiently metabolize very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids leads to their accumulation in plasma and tissues.[9] This accumulation is believed to be a primary driver of the severe neurodegeneration that characterizes DBPD.[4][5]
Clinical Manifestations of D-Bifunctional Protein Deficiency:
| Clinical Feature | Description |
| Neurological | Neonatal hypotonia, seizures, severe developmental delay, developmental regression, hearing and vision loss.[5][9][10] |
| Craniofacial | High forehead, widely spaced eyes, low-set ears.[5][10] |
| Hepatic | Hepatomegaly (enlarged liver) in approximately 50% of affected individuals.[4] |
| Prognosis | Most affected individuals do not survive past the age of two.[4][10] |
The clinical presentation of DBPD often resembles Zellweger syndrome, another peroxisomal biogenesis disorder, leading to it sometimes being referred to as "pseudo-Zellweger syndrome".[4][5] Diagnosis is confirmed through biochemical analysis showing elevated levels of VLCFAs and bile acid intermediates, and genetic testing for mutations in the HSD17B4 gene.[8]
Emerging Roles in Neurological Health and Disease
Beyond the rare monogenic disorder of DBPD, alterations in peroxisomal β-oxidation and, by extension, the metabolism of intermediates like this compound, are gaining attention in the context of more common neurodegenerative diseases.
Alzheimer's Disease: Studies on postmortem brain tissue from Alzheimer's disease (AD) patients have revealed an accumulation of VLCFAs, substrates for peroxisomal β-oxidation.[11][12] This suggests a potential dysfunction in this metabolic pathway in the progression of AD.[5][11][12] Furthermore, a decrease in plasmalogens, which require intact peroxisomes for their synthesis, has also been observed in severely affected AD brains.[11][12] These findings point towards a broader role for peroxisomal health in maintaining neuronal integrity and suggest that the accumulation of intermediates like this compound could contribute to the lipotoxicity seen in AD.
Multiple Sclerosis: There is emerging evidence suggesting a link between mitochondrial insufficiency and an increased flux through the peroxisomal β-oxidation system in multiple sclerosis (MS).[8] This could lead to elevated levels of VLCFAs, potentially contributing to the inflammation and demyelination characteristic of MS.[8] While direct measurement of this compound in MS is yet to be extensively studied, the proposed metabolic shift highlights the importance of understanding the entire peroxisomal β-oxidation pathway in this disease.
Potential as Signaling Molecules: While primarily viewed as metabolic intermediates, there is a growing body of research suggesting that 3-hydroxy fatty acids can act as signaling molecules.[13][14] For instance, certain 3-hydroxy fatty acids have been shown to be involved in quorum sensing in microorganisms and can modulate inflammatory responses.[14] Although the specific signaling roles of this compound in mammals are yet to be elucidated, this represents an exciting avenue for future research.
Analytical Methodologies and Experimental Protocols
The study of this compound and its related metabolic pathways requires sophisticated analytical techniques and well-defined experimental models.
Lipidomic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the quantitative analysis of 3-hydroxy fatty acids involves stable isotope dilution GC-MS.[15] This technique allows for the sensitive and specific measurement of these intermediates in various biological matrices, including plasma, cultured cells, and tissue homogenates.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis of intact acyl-CoAs, LC-MS/MS is the method of choice. This approach allows for the direct measurement of this compound without the need for derivatization. Lipidomic studies using LC-MS/MS can provide a comprehensive profile of phospholipid species and their acyl chain composition, offering insights into the broader impact of peroxisomal dysfunction.[9]
Protocol: Quantification of 3-Hydroxy Fatty Acids by GC-MS
This protocol provides a general framework for the analysis of 3-hydroxy fatty acids. Optimization will be required for specific sample types and instrumentation.
-
Sample Preparation:
-
To 100 µL of plasma or cell homogenate, add an internal standard mixture containing a known amount of a stable isotope-labeled 3-hydroxy fatty acid analog.
-
Perform alkaline hydrolysis to release the fatty acids from their CoA esters and lipids.
-
Acidify the sample and extract the fatty acids with an organic solvent (e.g., hexane/isopropanol).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Derivatize the extracted fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) and silyl ethers of the hydroxyl group. This step is crucial for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC column suitable for fatty acid analysis.
-
Use a temperature gradient to separate the different fatty acid derivatives.
-
Employ a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the 3-hydroxy fatty acid in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Figure 2: General workflow for the GC-MS analysis of 3-hydroxy fatty acids.
Experimental Models
Cell Culture Models: Human skin fibroblasts from patients with known peroxisomal disorders, such as DBPD, provide an invaluable tool for studying the functional consequences of specific enzyme deficiencies.[14] These cells can be cultured and used to assess the conversion of radiolabeled fatty acid precursors to DHA and to analyze the accumulation of specific intermediates.
Animal Models: Mouse models with targeted deletions of genes involved in peroxisomal β-oxidation, such as Acox1 or Hsd17b4, have been instrumental in understanding the in vivo roles of these enzymes and the resulting pathologies.[12][13][16] These models allow for detailed histological, metabolic, and gene expression analyses in different tissues and at various developmental stages.
Future Directions and Conclusion
The study of this compound is at the intersection of fatty acid metabolism, neurochemistry, and rare disease research. While significant progress has been made in understanding its role as a key intermediate in DHA biosynthesis and the devastating consequences of its metabolic blockade in DBPD, several exciting avenues for future investigation remain.
-
Quantitative Biology: The development of sensitive and specific assays to accurately quantify this compound in various tissues and biofluids is crucial. This will enable a more precise understanding of its physiological and pathological concentration ranges.
-
Signaling Roles: Investigating the potential for this molecule and its derivatives to act as signaling molecules, modulating cellular processes beyond its role in β-oxidation, could uncover novel biological functions.
-
Therapeutic Targeting: A deeper understanding of the regulation of the peroxisomal β-oxidation pathway may reveal new therapeutic targets for managing not only rare disorders like DBPD but also for mitigating the metabolic dysregulation observed in more common neurodegenerative diseases.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. PubChemLite - 3(s)-hydroxy-docosa-10,13,16,19-all-cis-tetraenoyl-coa (C43H70N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 3. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rise and fall of peroxisomes during Alzheimer´s disease: a pilot study in human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal Dysfunction in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Oxidative Damage in Multiple Sclerosis and Neurodegenerative Diseases: Therapeutic Modulation via Fumaric Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic dysfunctions in multiple sclerosis: implications as to causation, early detection, and treatment, a case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisomal alterations in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal alterations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 15. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 16. Identification of intermediates in the peroxisomal beta-oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Robust Extraction of Long-Chain 3-Hydroxyacyl-CoAs from Liver Tissue for Mass Spectrometry-Based Analysis
Introduction
Long-chain 3-hydroxyacyl-Coenzyme A (LCHA-CoA) thioesters are critical intermediates in mitochondrial fatty acid β-oxidation.[1] These molecules are formed during the third step of the β-oxidation spiral, catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).[2] Accurate quantification of LCHA-CoAs in liver tissue is paramount for studying metabolic flux, diagnosing inherited disorders of fatty acid oxidation, and investigating pathologies such as non-alcoholic fatty liver disease (NAFLD) and drug-induced hepatotoxicity.[1][3]
However, the analysis of LCHA-CoAs is analytically challenging due to their low physiological abundance, inherent chemical instability, and amphipathic nature, which complicates extraction from complex tissue matrices.[4][5] This application note provides a detailed, field-proven protocol for the efficient extraction and purification of LCHA-CoAs from liver tissue, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The protocol employs a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate and enrich LCHA-CoAs. The core principles are:
-
Rapid Metabolic Quenching: Immediate freeze-clamping of the liver tissue in liquid nitrogen is the critical first step to halt all enzymatic activity, preserving the in vivo acyl-CoA profile.[3]
-
Efficient Homogenization & Extraction: The frozen tissue is homogenized in a carefully selected acidic buffer with organic solvents (acetonitrile and isopropanol).[6][7] The acidic pH (around 4.9) ensures that the phosphate groups of the CoA moiety are protonated, which aids in their retention during the subsequent SPE step. The organic solvents disrupt cell membranes and precipitate proteins, releasing the acyl-CoAs into the supernatant.
-
Selective Purification by Solid-Phase Extraction (SPE): The clarified supernatant is loaded onto a specialized SPE cartridge. While various phases can be used, polymeric weak anion exchange or specific silica-based chemistries provide excellent selectivity for the negatively charged acyl-CoA molecules, allowing for the removal of interfering lipids and other matrix components.[8][9]
-
Trustworthy Quantification with Internal Standards: To account for analyte loss during the multi-step procedure, a structurally similar, non-endogenous internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) is added at the very beginning of the homogenization process.[10][11][12] This ensures the highest accuracy for quantitative analysis.
Experimental Workflow Overview
The entire process, from tissue collection to the final purified extract, is depicted below. Each stage is critical for achieving high recovery and reproducibility.
Caption: Workflow for LCHA-CoA extraction from liver tissue.
Detailed Protocol
Materials and Reagents
| Reagent/Material | Specifications | Preparation/Notes |
| Liver Tissue | ~50-100 mg | Snap-frozen in liquid nitrogen immediately after collection. |
| Homogenization Buffer | 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9 | Prepare fresh and keep on ice.[6][13] |
| Internal Standard (IS) | Heptadecanoyl-CoA (C17:0-CoA) | Prepare a 1 mM stock in 50:50 Methanol:Water. Dilute in Homogenization Buffer for working solution. |
| Extraction Solvents | Acetonitrile (ACN) and 2-Propanol | HPLC or LC-MS grade. |
| SPE Cartridges | 2-(2-pyridyl)ethyl functionalized silica or Polymeric Weak Anion (e.g., Strata X-AW) | Select based on availability and internal validation.[8][9] |
| SPE Wash Solution | Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v) | Prepare fresh.[8] |
| SPE Elution Solution | Methanol / 250 mM Ammonium Formate (4:1, v/v) | Prepare fresh.[8] |
| Reconstitution Solvent | 50% Methanol in Water | Or a solvent matching the initial LC mobile phase conditions. |
Step-by-Step Procedure
A. Sample Preparation and Homogenization
-
Place a pre-weighed frozen liver tissue sample (~50-100 mg) into a pre-chilled glass Dounce homogenizer on ice.
-
Add 1.0 mL of ice-cold Homogenization Buffer containing the internal standard at a known concentration.
-
Scientist's Note: The IS is added first to ensure it experiences the same extraction inefficiencies and matrix effects as the endogenous analytes, which is the cornerstone of accurate quantification.[10]
-
-
Homogenize the tissue thoroughly on ice with 15-20 strokes of the pestle, or until a uniform suspension is achieved.
-
Add 1.0 mL of 2-Propanol to the homogenate and perform 5-10 additional strokes.[8]
B. Extraction and Protein Precipitation
-
Transfer the entire homogenate to a clean, pre-chilled centrifuge tube.
-
Add 2.0 mL of Acetonitrile.[8]
-
Vortex the tube vigorously for 2 minutes to ensure complete protein precipitation and extraction of the analytes.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the protein pellet.
C. Solid-Phase Extraction (SPE)
-
Conditioning: Set up the SPE cartridges on a vacuum manifold. Condition the cartridge by passing 2 mL of the Wash Solution through it. Do not let the cartridge run dry.
-
Loading: Load the entire supernatant from step B.5 onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a rate of ~1 drop per second.
-
Scientist's Note: The 2-(2-pyridyl)ethyl phase retains acyl-CoAs through a combination of ion-exchange and reversed-phase mechanisms, offering high selectivity.[7]
-
-
Washing: Pass 2 mL of the Wash Solution through the cartridge to remove unbound, interfering compounds like phospholipids and salts.
-
Elution: Place clean collection tubes under the cartridges. Elute the bound LCHA-CoAs by adding 1.5 mL of the Elution Solution. The methanol disrupts hydrophobic interactions while the high salt concentration disrupts ionic interactions, releasing the analytes.[8]
D. Sample Concentration and Reconstitution
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[8]
-
Caution: Avoid excessive heat, as it can degrade the acyl-CoA molecules.
-
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete homogenization or extraction. | Ensure tissue is fully homogenized. Increase vortexing time after solvent addition. |
| SPE cartridge ran dry before sample loading. | Re-condition the cartridge. Always maintain a small layer of solvent above the sorbent bed. | |
| Analyte degradation. | Work quickly and keep samples on ice at all times. Check the stability of acyl-CoAs in your final solvent.[4] | |
| High Signal Variability | Inconsistent protein precipitation. | Ensure consistent vortexing and centrifugation parameters across all samples. |
| Inaccurate pipetting, especially of the internal standard. | Use calibrated pipettes. Prepare a master mix of homogenization buffer with the internal standard for batch processing. | |
| Poor Chromatographic Peak Shape | Incompatible reconstitution solvent. | Ensure the reconstitution solvent is weaker than or matches the initial mobile phase of your LC method. |
| Matrix effects from co-eluting impurities. | Optimize the SPE wash step; an additional wash with a slightly stronger organic solvent might be necessary. |
Conclusion
This application note provides a comprehensive and robust protocol for the extraction of long-chain 3-hydroxyacyl-CoAs from liver tissue. By combining rapid metabolic quenching, an optimized liquid-liquid extraction, and selective solid-phase extraction, this method yields clean extracts with high analyte recovery. The inclusion of an appropriate internal standard from the outset ensures data accuracy and reproducibility, making this protocol highly suitable for demanding quantitative metabolomics studies in academic research and drug development.
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. The molecular basis of pediatric long chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with maternal acute fatty liver of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Enzymatic assay for 3-hydroxyacyl-CoA dehydrogenase with C22 substrates
Application Note & Protocol
A Robust Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) with Very-Long-Chain C22 Substrates
Introduction: The Challenge of Very-Long-Chain Fatty Acid Metabolism
3-Hydroxyacyl-CoA dehydrogenase (HADH) is a critical family of enzymes that catalyze the third step of the β-oxidation pathway, the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1][2] While the metabolism of short, medium, and long-chain fatty acids occurs primarily within the mitochondria, the breakdown of very-long-chain fatty acids (VLCFAs, ≥C22) is initiated within peroxisomes.[2][3][4] This distinction is crucial, as the accumulation of VLCFAs is cytotoxic and is a hallmark of severe genetic disorders, including X-linked Adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[3][5]
Studying the enzymes involved in peroxisomal β-oxidation, such as the specific HADH activity within the peroxisomal multifunctional enzyme (EHHADH or HSD17B4), is therefore essential for understanding disease pathogenesis and developing targeted therapeutics.[1] However, assaying these enzymes with their native C22 substrates presents significant technical hurdles, most notably the poor aqueous solubility of C22-CoA esters.[6]
This application note provides a comprehensive, field-tested guide for establishing a reliable and reproducible enzymatic assay for HADH activity using a 3-hydroxybehenoyl-CoA (C22) substrate. We present two detailed protocols: a direct assay for initial screening and a more robust coupled-enzyme assay for kinetic analysis, along with expert insights into overcoming the unique challenges posed by VLCFA substrates.
Assay Principle and Key Considerations
The HADH-catalyzed reaction is the reversible oxidation of a hydroxyl group to a keto group, with the concomitant reduction of NAD+ to NADH.[1][7]
(S)-3-hydroxyacyl-CoA + NAD+ ⇌ 3-oxoacyl-CoA + NADH + H+
The activity of the enzyme is quantified by monitoring the increase in absorbance at 340 nm, which is characteristic of NADH formation. The rate of this increase is directly proportional to the HADH activity under appropriate conditions.
The Core Reaction Pathway
The diagram below illustrates the fundamental reaction catalyzed by HADH.
Caption: The HADH-catalyzed oxidation of 3-hydroxy-C22-CoA to 3-keto-C22-CoA.
Critical Experimental Challenges with C22 Substrates
-
Substrate Solubility: C22-CoA is highly hydrophobic and forms micelles in aqueous buffers, reducing its availability to the enzyme and leading to non-linear kinetics. This is the primary obstacle to a successful assay. The use of detergents or carrier proteins like Bovine Serum Albumin (BSA) is often necessary to maintain the substrate in a monomeric state.[8]
-
Product Inhibition: The HADH reaction is reversible. As the product, 3-ketoacyl-CoA, accumulates, it can inhibit the forward reaction, leading to a rapid decrease in the observed rate. This complicates kinetic analysis.
-
Enzyme Specificity: Mammalian cells contain multiple HADH isozymes with different substrate specificities (short, medium, long-chain) and subcellular locations (mitochondrial vs. peroxisomal).[1][9][10] For studies related to VLCFA metabolism, it is imperative to use the correct peroxisomal enzyme or a cell lysate known to contain it.
To address these issues, a coupled assay is highly recommended for rigorous kinetic characterization.[8][11]
Materials and Reagents
| Equipment | Reagents & Consumables |
| UV/Vis Spectrophotometer (thermostatted) | 3-hydroxybehenoyl-CoA (C22-CoA) substrate |
| Quartz or UV-transparent cuvettes (1 cm) | Purified HADH enzyme or cell/tissue lysate |
| Calibrated micropipettes | β-Nicotinamide adenine dinucleotide (NAD+) |
| Water bath or heating block (37°C) | Potassium Phosphate Buffer (100 mM, pH 7.3) |
| Microcentrifuge | Bovine Serum Albumin (BSA), fatty acid-free |
| For Coupled Assay Only: | |
| 3-ketoacyl-CoA thiolase (purified) | |
| Coenzyme A, free acid (CoASH) |
Reagent Preparation:
-
100 mM Potassium Phosphate Buffer (pH 7.3): Prepare using monobasic potassium phosphate and adjust pH to 7.3 at 37°C with 1 M KOH.[12] This buffer is standard for HADH assays.
-
10 mM NAD+ Stock: Dissolve in deionized water. Prepare fresh daily and store on ice.
-
10 mM CoASH Stock (for coupled assay): Dissolve in deionized water. Prepare fresh daily and store on ice.
-
Substrate Stock (1 mM 3-hydroxy-C22-CoA): This is the most critical step. Due to poor solubility, dissolve the C22-CoA powder in the 100 mM phosphate buffer containing a pre-dissolved concentration of fatty acid-free BSA. A 1:1 molar ratio of C22-CoA to BSA is a good starting point. Gently vortex and briefly sonicate in a water bath if necessary to achieve a clear solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 1: Direct Spectrophotometric Assay
This protocol is suitable for rapid screening or when the coupled enzyme system is unavailable. It measures the initial rate of NADH production.
Experimental Workflow
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Protocol for the in vitro synthesis of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
Protocol for the In Vitro Enzymatic Synthesis of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
Introduction and Scientific Context
3-Hydroxy fatty acyl-CoAs are critical intermediates in the metabolic pathway of fatty acid β-oxidation.[1] The specific stereoisomer, 3(S)-hydroxyacyl-CoA, is the direct substrate for the third step in this vital energy-generating process, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase.[2][3] The study of these molecules is essential for understanding metabolic disorders, such as 3-hydroxyacyl-CoA dehydrogenase deficiency, and for developing novel therapeutic agents.[4][5]
This document provides a comprehensive, field-tested protocol for the in vitro synthesis of a specific polyunsaturated 3-hydroxyacyl-CoA: this compound. The synthesis strategy is biomimetic, employing a two-enzyme cascade that replicates the first two steps of the mitochondrial β-oxidation pathway. This approach ensures high stereospecificity and yield, providing a reliable method for producing this important metabolite for research and drug development purposes.
The protocol is designed for researchers with experience in biochemistry and molecular biology. It details the preparation of the necessary recombinant enzymes and a step-by-step guide to the synthesis, purification, and characterization of the final product.
Principle of the Method: A Two-Step Enzymatic Cascade
The synthesis is achieved by sequentially treating the starting material, docosa-7,10,13,16-all-cis-tetraenoyl-CoA, with two enzymes that catalyze the first two reactions of fatty acid β-oxidation.
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α (C2) and β (C3) carbons of the acyl-CoA substrate. This reaction is highly specific and creates a trans-2-enoyl-CoA intermediate.
-
Hydration: Enoyl-CoA hydratase (ECH), also known as crotonase, catalyzes the stereospecific addition of a water molecule across the newly formed trans-2 double bond.[6][7] This hydration exclusively yields the 3(S)-hydroxyacyl-CoA product.[7]
This enzymatic workflow is efficient, proceeds under mild aqueous conditions, and circumvents the need for complex chemical synthesis involving protection and deprotection steps.
Caption: Workflow for the two-step synthesis of this compound.
Materials and Reagents
Key Reagents and Consumables
| Reagent | Recommended Supplier | Notes |
| Docosa-7,10,13,16-tetraenoic Acid | Cayman Chemical | Starting fatty acid. |
| Coenzyme A, Lithium Salt | Sigma-Aldrich | For substrate activation. |
| ATP, Magnesium Salt | Sigma-Aldrich | Energy source for acyl-CoA synthetase. |
| Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) | Sigma-Aldrich | For activation of the free fatty acid. |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | For inducing recombinant protein expression. |
| Ni-NTA Agarose Resin | Qiagen | For purification of His-tagged recombinant enzymes. |
| Ampicillin, Kanamycin | Sigma-Aldrich | Antibiotics for bacterial culture. |
| All other buffer components and salts | Sigma-Aldrich | ACS grade or higher. |
Recombinant Enzymes
This protocol assumes the use of recombinantly expressed and purified enzymes for maximum purity and activity. Plasmids for expressing His-tagged versions of a suitable Acyl-CoA Dehydrogenase and Enoyl-CoA Hydratase can be sourced from repositories like Addgene or commercially. We recommend using human or rat mitochondrial enzymes for relevance to mammalian systems.[8][9]
Detailed Experimental Protocols
PART A: Expression and Purification of Recombinant Enzymes
This section outlines a general procedure for obtaining high-purity Acyl-CoA Dehydrogenase and Enoyl-CoA Hydratase. Optimization may be required depending on the specific expression constructs used.
-
Transformation: Transform E. coli BL21(DE3) cells with the expression plasmids for His-tagged Acyl-CoA Dehydrogenase and His-tagged Enoyl-CoA Hydratase separately. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Expression: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate for 16-18 hours at the lower temperature to enhance protein solubility.[10]
-
Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Purification: Equilibrate a Ni-NTA agarose column with Lysis Buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with 20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution: Elute the His-tagged protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
Analysis and Dialysis: Analyze the eluted fractions by SDS-PAGE to confirm purity. Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Quantification and Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot the purified enzymes and store at -80°C.
PART B: Preparation of Starting Material: DTA-CoA
The free fatty acid must first be activated to its coenzyme A thioester.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
Docosa-7,10,13,16-tetraenoic Acid: 10 mM (in ethanol)
-
Coenzyme A (Li salt): 15 mM
-
ATP: 20 mM
-
MgCl₂: 40 mM
-
Triton X-100: 0.1% (w/v)
-
Potassium Phosphate Buffer (pH 7.4): 100 mM
-
Acyl-CoA Synthetase: 0.5 U
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
Purification: The resulting DTA-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge or by reverse-phase HPLC.
-
Verification: Confirm the identity and concentration of the purified DTA-CoA using LC-MS and UV spectrophotometry (based on the adenine absorbance of CoA).
PART C: Two-Step Synthesis of 3(S)-Hydroxy-DTA-CoA
This is the core synthesis reaction. It is performed in a single pot by sequential addition of the enzymes.
-
Reaction Setup: In a suitable reaction vessel, combine the following components:
| Component | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| Potassium Phosphate Buffer (pH 7.8) | 1 M | 100 mM | 100 µL |
| FAD (Flavin adenine dinucleotide) | 10 mM | 100 µM | 10 µL |
| DTA-CoA (from Part B) | 10 mM | 1 mM | 100 µL |
| Purified Acyl-CoA Dehydrogenase | 1 mg/mL | 10 µg/mL | 10 µL |
| Nuclease-free water | - | - | to 1 mL |
-
Step 1 - Dehydrogenation: Incubate the reaction mixture at 30°C for 60 minutes. This allows for the conversion of the starting material to the trans-2-enoyl-CoA intermediate. Monitor the reaction by observing the increase in absorbance at ~263 nm, which is characteristic of the enoyl-thioester bond.[11][12]
-
Step 2 - Hydration: After the first step is complete (i.e., the absorbance at 263 nm has plateaued), add the second enzyme to the same reaction tube:
-
Add: 10 µL of purified Enoyl-CoA Hydratase (from a 1 mg/mL stock, final concentration 10 µg/mL).
-
-
Incubation: Continue the incubation at 30°C for another 60-90 minutes. The hydration reaction can be monitored by the decrease in absorbance at 263 nm as the enoyl-CoA double bond is consumed.[11]
PART D: Product Purification and Analysis
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with formic acid to a final concentration of 0.1%.
-
Purification: Purify the final product, 3(S)-Hydroxy-DTA-CoA, from the reaction mixture using reverse-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is typically effective.
-
Characterization: The identity and purity of the final product should be confirmed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The expected mass and fragmentation pattern should be observed. Gas chromatography-mass spectrometry (GC-MS) can also be used after hydrolysis and derivatization of the fatty acid.[13][14]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive enzymes. 2. Sub-optimal reaction conditions (pH, temp). 3. Degradation of substrate or product. | 1. Verify enzyme activity with a known positive control substrate. Prepare fresh enzyme dilutions. 2. Optimize pH and temperature for the specific enzymes used. 3. Minimize freeze-thaw cycles of CoA esters. Use fresh preparations. |
| Reaction stalls after Step 1 | 1. Enoyl-CoA Hydratase is inactive. 2. The intermediate is precipitating or degrading. | 1. Check the activity of the Enoyl-CoA Hydratase stock. 2. Ensure all components are fully solubilized. Consider adding a small amount of a non-ionic detergent like Tween-20 (0.01%). |
| Multiple peaks in HPLC | 1. Incomplete reaction. 2. Presence of side products. 3. Degradation of the product. | 1. Increase incubation time or enzyme concentration. 2. Ensure purity of starting materials and enzymes. 3. Process the sample immediately after the reaction or store at -80°C. |
Conclusion
This application note provides a robust and reproducible protocol for the in vitro synthesis of this compound. By leveraging a biomimetic two-enzyme system, this method ensures the correct stereochemistry of the final product, which is crucial for its biological activity. The detailed steps for enzyme preparation, synthesis, and purification provide researchers with a reliable tool to generate this key metabolite for further investigation into fatty acid metabolism, enzyme kinetics, and the development of diagnostics and therapeutics for metabolic diseases.
References
- 1. books.rsc.org [books.rsc.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 5. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. Recombinant Human Enoyl CoA Hydratase Domain Containing 1, His-tagged - Creative BioMart [creativebiomart.net]
- 9. biomatik.com [biomatik.com]
- 10. Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in Fatty Acid Oxidation Studies
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in the study of fatty acid oxidation (FAO). This specific 3-hydroxyacyl-CoA intermediate is crucial for investigating the metabolism of very-long-chain polyunsaturated fatty acids (VLCPUFAs), a process predominantly carried out within peroxisomes. We delve into the biochemical principles, provide step-by-step protocols for enzymatic assays, and discuss data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research, particularly those focusing on inherited metabolic disorders, neurodegenerative diseases, and the roles of specialized pro-resolving mediators.
PART 1: SCIENTIFIC BACKGROUND & PRINCIPLE
The Dichotomy of Fatty Acid β-Oxidation: Mitochondria vs. Peroxisomes
Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH₂.[1] While mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids, peroxisomes are indispensable for the initial chain-shortening of substrates that mitochondria cannot efficiently process.[2][3] These include very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and the precursors to bile acids.[1][2]
A key distinction lies in the first step: mitochondrial dehydrogenation is catalyzed by acyl-CoA dehydrogenases that transfer electrons to the electron transport chain, whereas the peroxisomal step is catalyzed by acyl-CoA oxidases that donate electrons directly to molecular oxygen, generating hydrogen peroxide (H₂O₂).[3] Furthermore, peroxisomal β-oxidation is incomplete, typically halting when the fatty acyl chain is reduced to a medium-chain length (e.g., octanoyl-CoA), which is then transported to mitochondria for complete oxidation.[1]
The Specialized Role of this compound
The substrate, this compound, is the hydrated intermediate derived from a C22:4 polyunsaturated fatty acid. Its metabolism is central to the peroxisomal β-oxidation pathway, particularly in the synthesis of docosahexaenoic acid (DHA, C22:6n-3), a process known as the "Sprecher Pathway".[4][5] In this pathway, a C24:6n-3 fatty acid undergoes one cycle of β-oxidation within the peroxisome to be shortened to C22:6n-3 (DHA).[5]
Our substrate of interest is the specific intermediate acted upon by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) . This enzyme catalyzes the third step of β-oxidation: the NAD⁺-dependent oxidation of the 3-hydroxyl group to a 3-keto group, yielding 3-keto-docosa-7,10,13,16-all-cis-tetraenoyl-CoA and NADH.[6][7] Studying this specific reaction is vital for understanding the regulation of DHA synthesis and diagnosing disorders of peroxisomal metabolism.[4]
Caption: The NAD⁺-dependent oxidation of the substrate by HADH.
PART 2: KEY RESEARCH APPLICATIONS
The use of this compound as a specific substrate enables several key research applications:
-
Enzyme Kinetics and Characterization: It allows for the precise determination of kinetic parameters (Kₘ, Vₘₐₓ, kcat) of peroxisomal 3-hydroxyacyl-CoA dehydrogenase or the multifunctional enzyme (MFE-2) which contains this activity.[6] This is fundamental for understanding the enzyme's efficiency and substrate specificity.
-
Diagnosis of Metabolic Disorders: Assaying the activity of HADH using this substrate in patient-derived samples (e.g., fibroblasts) can help diagnose inherited metabolic disorders affecting peroxisomal β-oxidation.[8] Deficiencies in this pathway can lead to severe neurological symptoms, and accurate diagnosis is critical.[9][10]
-
High-Throughput Drug Screening: The enzymatic assay can be adapted for a high-throughput format to screen compound libraries for potential inhibitors or activators of HADH. Such modulators could be therapeutic candidates for diseases involving dysregulated fatty acid metabolism.
-
Investigating Metabolic Crosstalk: By providing a specific intermediate, researchers can study the functional interaction between peroxisomes and mitochondria, as the products of peroxisomal oxidation are shuttled to mitochondria for final processing.[2]
PART 3: EXPERIMENTAL PROTOCOLS
Protocol 1: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of HADH by monitoring the production of NADH.
Principle: The HADH-catalyzed oxidation of this compound is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm, characteristic of NADH, is directly proportional to the enzyme's activity. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.[11]
Materials and Reagents:
-
This compound (Substrate)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium Phosphate buffer (100 mM, pH 7.4)
-
Purified HADH enzyme or cell/tissue lysate
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Substrate Stock (1 mM): Carefully dissolve the substrate in a minimal amount of appropriate solvent (as per manufacturer's instructions) and dilute to the final concentration with the assay buffer. Store on ice and use promptly. Causality: Acyl-CoA esters can be unstable; immediate use minimizes degradation.
-
NAD⁺ Stock (20 mM): Dissolve NAD⁺ in the assay buffer. This is stable for several days at 4°C.
-
Enzyme Preparation: Dilute the purified enzyme or lysate to a suitable concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 37°C).
-
Prepare a master mix of buffer and NAD⁺ to minimize pipetting errors.
-
In a 1 mL cuvette, add the following in order:
-
880 µL of 100 mM Potassium Phosphate buffer (pH 7.4)
-
50 µL of 20 mM NAD⁺ solution (Final concentration: 1 mM)
-
50 µL of Enzyme preparation
-
-
Mix gently by inverting and incubate for 2-3 minutes in the spectrophotometer to record a baseline reading. Causality: This step ensures temperature equilibration and measures any background NAD⁺ reduction in the absence of the specific substrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of 1 mM substrate stock (Final concentration: 20 µM).
-
Immediately mix by inverting and start monitoring the change in absorbance at 340 nm (A₃₄₀) every 15-30 seconds for 5-10 minutes.
-
-
Controls:
-
No-Substrate Control: Replace the substrate solution with an equal volume of assay buffer to measure any substrate-independent NADH production.
-
No-Enzyme Control: Replace the enzyme preparation with an equal volume of assay buffer to check for non-enzymatic reduction of NAD⁺.
-
Data Analysis:
-
Determine the linear rate of reaction (ΔA₃₄₀/min) from the slope of the absorbance vs. time plot.
-
Subtract the rate obtained from the no-substrate control.
-
Calculate the specific activity using the Beer-Lambert law:
Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [P])
Where:
-
ε = 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)
-
l = path length of the cuvette (typically 1 cm)
-
[P] = concentration of protein in mg/mL in the final reaction volume.
-
Caption: Step-by-step workflow for the HADH spectrophotometric assay.
Protocol 2: Analysis of Reaction Products by Mass Spectrometry
For definitive confirmation of enzyme activity and for studies in complex biological matrices, direct measurement of the substrate and its product (3-ketoacyl-CoA) is recommended.
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and specificity for the detection and quantification of acyl-CoA species. This method can resolve the substrate from its product based on their mass-to-charge ratio (m/z) and chromatographic retention time.
Procedure (General Outline):
-
Enzymatic Reaction: Perform the HADH enzymatic reaction as described in Protocol 1, but in a larger volume (e.g., 100-500 µL) and in microcentrifuge tubes. Incubate for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the protein. Causality: Rapid denaturation of the enzyme is crucial to stop the reaction at a precise time point.
-
Sample Preparation:
-
Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[12]
-
Transfer the supernatant, which contains the acyl-CoA species, to a new tube.
-
The sample can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis if concentration is needed.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to operate in negative ion mode, as the phosphate groups of the CoA moiety are readily deprotonated.
-
Monitor for the specific m/z transitions of the precursor (3(S)-Hydroxy-docosa-tetraenoyl-CoA) and the product (3-Keto-docosa-tetraenoyl-CoA).
-
PART 4: DATA & INTERPRETATION
Quantitative Parameters for HADH Assay
| Parameter | Recommended Value/Range | Rationale |
| Substrate Concentration | 10 - 100 µM | Should be around the Kₘ value for the enzyme to ensure sensitivity. Empirically determined. |
| NAD⁺ Concentration | 0.5 - 2 mM | Must be saturating to ensure the reaction rate is not limited by the co-substrate. |
| Buffer pH | 7.0 - 8.0 | Optimal pH for most dehydrogenase enzymes.[6] |
| Temperature | 25 - 37 °C | 37°C mimics physiological conditions; lower temperatures can be used to slow the reaction. |
| Wavelength | 340 nm | Peak absorbance wavelength for NADH. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low activity | Inactive enzyme; Degraded substrate; Incorrect buffer pH. | Use a fresh enzyme aliquot; Prepare substrate solution immediately before use; Verify buffer pH. |
| High background rate | Contaminating dehydrogenases in lysate; Non-enzymatic NAD⁺ reduction. | Run no-substrate control and subtract background; Ensure reagent purity. |
| Non-linear reaction rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration; Reduce assay time; Check literature for known product inhibition. |
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid and retinal function in children with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 8. Analysis of fatty acid oxidation intermediates in cultured fibroblasts to detect mitochondrial oxidation disorders [pubmed.ncbi.nlm.nih.gov]
- 9. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 11. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 12. benchchem.com [benchchem.com]
Stable isotope tracing of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA metabolism
Application Notes & Protocols
Topic: Stable Isotope Tracing of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Metabolic Fate of a Novel Very-Long-Chain Hydroxy Fatty Acyl-CoA
This compound (3(S)-H-DTE-CoA) is a specific, hydroxylated derivative of a C22:4 fatty acyl-CoA.[1] Its structure strongly suggests it is an intermediate in the metabolic pathway of very-long-chain fatty acids (VLCFAs). The 3-hydroxy position is the hallmark of an intermediate in β-oxidation.[2][3] Given its C22 backbone, it is likely processed within the peroxisome, as mitochondria are less efficient at oxidizing fatty acids longer than C20.[4] Specifically, 3(S)-H-DTE-CoA is a plausible intermediate in the peroxisomal β-oxidation cascade of a C24:4 precursor, a pathway analogous to the final steps of docosahexaenoic acid (DHA) biosynthesis where tetracosahexaenoic acid (C24:6n-3) is shortened to DHA (C22:6n-3).[5][6][7]
Understanding the flux through this pathway and identifying the downstream metabolites of 3(S)-H-DTE-CoA is crucial for elucidating its physiological role. Dysregulation in VLCFA metabolism is linked to severe inherited metabolic disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome, making the study of these pathways clinically relevant.[5]
Stable isotope tracing, coupled with high-resolution liquid chromatography-mass spectrometry (LC-MS), offers a powerful strategy to map the metabolic fate of 3(S)-H-DTE-CoA. By introducing a heavy isotope-labeled precursor into a biological system, we can track the label as it is incorporated into the target molecule and its subsequent metabolites. This approach allows for the determination of metabolic fluxes and the unambiguous identification of related metabolic products.[8][9][10]
This document provides a comprehensive guide for designing and executing a stable isotope tracing experiment to investigate the metabolism of 3(S)-H-DTE-CoA in a cell-based model. We will cover the principles of the technique, detailed experimental protocols, and data analysis considerations.
Principle of the Method
The core of this methodology is the incubation of cultured cells with a stable isotope-labeled precursor that can be metabolically converted into 3(S)-H-DTE-CoA. A uniformly ¹³C-labeled very-long-chain fatty acid (e.g., [U-¹³C]-C24:4) would be the ideal tracer. In the absence of such a specific precursor, a more general labeled substrate like [U-¹³C]-glucose can be used to trace the de novo synthesis and elongation pathways.
Following incubation, cellular metabolites are extracted, and the acyl-CoA fraction is analyzed by LC-MS/MS. The mass spectrometer is configured to detect both the naturally abundant (unlabeled) 3(S)-H-DTE-CoA and its ¹³C-labeled isotopologue. The appearance of the labeled form confirms its metabolic origin from the tracer. By monitoring the time-dependent changes in the ratio of labeled to unlabeled species and identifying other labeled downstream products, the metabolic flux and pathway can be elucidated.
Visualizing the Metabolic Context and Experimental Workflow
To provide a clear overview, the following diagrams illustrate the hypothesized metabolic pathway and the general experimental workflow.
Caption: Hypothesized Peroxisomal β-Oxidation Pathway of a Labeled C24:4-CoA.
Caption: General Experimental Workflow for Stable Isotope Tracing.
Detailed Protocols
Part 1: Cell Culture and Stable Isotope Labeling
This protocol is optimized for human hepatoma cells (HepG2), which have active peroxisomal metabolism.[11]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Stable isotope-labeled precursor (e.g., [U-¹³C]-C24:4 fatty acid complexed to BSA)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Cell Growth: Allow cells to grow for 24-48 hours until they reach approximately 80% confluency.
-
Preparation of Labeling Medium: Prepare fresh DMEM containing the stable isotope tracer. The final concentration of the labeled fatty acid should be determined empirically but typically ranges from 10-50 µM. The fatty acid should be complexed to bovine serum albumin (BSA) to aid solubility and cellular uptake.
-
Labeling:
-
Aspirate the growth medium from the wells.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add 2 mL of the prepared labeling medium to each well.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolism Quenching and Cell Harvesting:
-
At each time point, aspirate the labeling medium.
-
Immediately wash the cells twice with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of an ice-cold 80:20 methanol/water solution to each well to quench all enzymatic activity and lyse the cells.[10]
-
Scrape the cells from the plate surface using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the extracted metabolites, and store it at -80°C until LC-MS analysis.
-
Part 2: Acyl-CoA Extraction and LC-MS/MS Analysis
This part focuses on the specific extraction of the acyl-CoA fraction and its subsequent analysis.
Materials:
-
Metabolite extract from Part 1
-
LC-MS grade water, acetonitrile, methanol
-
Formic acid
-
Ammonium acetate
-
Internal standards (e.g., ¹³C,¹⁵N-labeled Acyl-CoA mixture)
-
LC-MS system (e.g., a UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column suitable for acyl-CoA analysis
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
If a solid-phase extraction (SPE) is required to enrich for acyl-CoAs, use an appropriate SPE cartridge.
-
Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of a suitable injection solvent (e.g., 5% methanol in water with 0.1% formic acid).
-
Add internal standards to the reconstituted sample to control for extraction efficiency and instrument variability.
-
-
LC-MS/MS Analysis: The following table provides a starting point for the LC-MS/MS method parameters, which should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for long-chain acyl-CoAs. |
| Mobile Phase A | Water + 10 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium acetate acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile/Methanol (90:10) + 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic acyl-CoAs. |
| Gradient | 5% B to 95% B over 15 minutes | A gradual gradient is necessary to separate the complex mixture of acyl-CoAs. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize efficiently in positive mode. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) | Provides high sensitivity and specificity for quantitative analysis. |
MRM Transitions for 3(S)-H-DTE-CoA: The exact mass of 3(S)-H-DTE-CoA needs to be calculated. For a hypothetical C22:4 fatty acid (molecular formula C₂₂H₃₆O₂), the acyl-CoA would have a specific mass. The MRM transitions would target the precursor ion (the intact molecule) and a specific fragment ion (e.g., the fragment corresponding to the loss of the phosphopantetheine group).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled 3(S)-H-DTE-CoA | [M+H]⁺ | Fragment 1 | Optimize experimentally |
| ¹³C-Labeled 3(S)-H-DTE-CoA | [M+H]⁺ + n | Fragment 1 + n | Optimize experimentally |
| Downstream Metabolite 1 | [M+H]⁺ | Fragment | Optimize experimentally |
| Labeled Metabolite 1 | [M+H]⁺ + n | Fragment + n | Optimize experimentally |
| (Note: 'n' represents the number of ¹³C atoms incorporated from the tracer. Exact m/z values must be calculated based on the precise molecular formula.) |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks corresponding to the labeled and unlabeled forms of 3(S)-H-DTE-CoA and any other identified metabolites using the instrument's software.
-
Isotopologue Distribution: Determine the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for your target molecule. Correct for the natural abundance of ¹³C.
-
Calculate Fractional Enrichment: The fractional enrichment (FE) represents the percentage of the metabolite pool that is labeled. It can be calculated as: FE (%) = (Sum of labeled isotopologue intensities / Sum of all isotopologue intensities) x 100
-
Flux Analysis: Plot the fractional enrichment over time. The rate of increase in FE reflects the metabolic flux into the 3(S)-H-DTE-CoA pool from the labeled precursor.
-
Metabolite Identification: Search for other molecular features in your data that show the same labeling pattern and retention time behavior. These are potential downstream or upstream metabolites. Their identity can be confirmed by comparing their fragmentation patterns with known standards or databases.[12]
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included:
-
Time 0 Control: A sample harvested immediately after adding the labeling medium to account for any background or non-specific binding of the tracer.
-
Unlabeled Control: Cells grown in medium without the stable isotope tracer to establish the baseline levels and natural isotopologue distribution of 3(S)-H-DTE-CoA.
-
Cell-free Control: Labeling medium incubated in a well without cells to check for abiotic degradation of the tracer.
-
Genetic Controls: If available, use cell lines with known genetic defects in peroxisomal β-oxidation (e.g., ACOX1 or D-bifunctional protein knockout/knockdown) to validate the involvement of this pathway.[5][6]
By implementing these controls, the experimental system becomes self-validating, providing high confidence in the interpretation of the metabolic fate of 3(S)-H-DTE-CoA.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. demo.ltpower.net [demo.ltpower.net]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
Troubleshooting & Optimization
Technical Support Center: Navigating the Complexities of Polyunsaturated Acyl-CoA Mass Spectrometry
Welcome to our dedicated technical support center for the mass spectrometry analysis of polyunsaturated acyl-Coenzyme A (PUFA-CoA) molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during these intricate experiments. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your data.
Introduction: The Challenge of Analyzing PUFA-CoAs
Polyunsaturated acyl-CoAs (PUFA-CoAs) are pivotal intermediates in a myriad of metabolic pathways, including lipid synthesis and degradation.[1] Their analysis by mass spectrometry, however, is fraught with challenges due to their inherent chemical instability and complex fragmentation behavior. The multiple double bonds in the acyl chain make these molecules highly susceptible to oxidation, while their amphipathic nature complicates chromatographic separation and ionization.[2][3] This guide will address the most common artifacts—in-source fragmentation, adduct formation, and oxidation—providing you with the expertise to identify, mitigate, and ultimately avoid these analytical pitfalls.
Part 1: In-Source Fragmentation (ISF) and In-Source Decay (ISD)
In-source fragmentation (ISF) and in-source decay (ISD) are common phenomena in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, respectively. These processes can lead to the misidentification of compounds and inaccurate quantification.[4][5][6]
FAQ 1: I am observing unexpected peaks in my PUFA-CoA spectra that correspond to neutral losses. What are these, and how can I prevent them?
Answer:
You are likely observing in-source fragmentation (ISF), a process where the analyte fragments within the ion source before mass analysis.[7] For PUFA-CoAs, this can be particularly problematic due to their labile nature.
Common In-Source Fragments:
-
Neutral Loss of the 3'-phospho-ADP moiety (507 Da): This is a characteristic fragmentation for all acyl-CoAs in positive ion mode and can sometimes occur in-source, leading to a diminished precursor ion signal.[8]
-
Loss of the Acyl Chain: The ester linkage between the fatty acid and Coenzyme A can cleave, resulting in ions corresponding to the free Coenzyme A.
-
Fragmentation of the Polyunsaturated Acyl Chain: The double bonds in the PUFA chain can undergo cleavage, leading to a complex array of fragment ions that can complicate spectral interpretation.[9]
Causality and Mitigation:
ISF is primarily caused by excessive energy transfer to the analyte in the ion source. To minimize this, consider the following troubleshooting steps:
Troubleshooting Protocol for In-Source Fragmentation:
-
Optimize Source Parameters:
-
Reduce Capillary/Nozzle Voltage: High voltages can increase the energy of ions, promoting fragmentation. Systematically decrease the voltage to find the optimal balance between signal intensity and fragmentation.
-
Lower Source Temperature: High temperatures can induce thermal degradation and fragmentation. Reduce the desolvation gas temperature.[7]
-
Adjust Nebulizer Gas Flow: Optimize the gas flow to ensure efficient desolvation without imparting excessive energy to the analytes.
-
-
Modify Mobile Phase Composition:
-
Increase Solvent Polarity: A more polar mobile phase can sometimes lead to softer ionization.
-
Add Modifiers with Caution: While additives can enhance ionization, some, like strong acids, can promote fragmentation. Consider using milder additives like ammonium acetate.
-
-
Employ "Soft" Ionization Techniques: If available, consider using alternative ionization methods known for being "softer," such as nano-electrospray ionization (nESI), which often results in less in-source fragmentation.
Part 2: The Challenge of Adduct Formation
Adduct formation is a common occurrence in ESI-MS, where analytes associate with cations present in the mobile phase or sample matrix. While adducts can aid in ionization, they can also complicate spectra and influence fragmentation patterns, leading to inaccurate quantification.[1][10]
FAQ 2: My PUFA-CoA spectra show multiple peaks for a single species, including [M+H]+, [M+Na]+, and [M+K]+. How does this affect my analysis, and can I control it?
Answer:
The presence of multiple adducts for a single PUFA-CoA species is a common challenge that can significantly impact quantitative accuracy by distributing the analyte signal across several ions.[11] The type of adduct formed can also dramatically alter the fragmentation pattern in MS/MS experiments.[12][13]
Understanding Adduct Behavior:
-
Sodium Adducts ([M+Na]+): These are frequently observed due to the ubiquitous nature of sodium in glassware, solvents, and biological samples. Sodiated adducts of lipids often exhibit different fragmentation pathways compared to their protonated counterparts.[12][14] For instance, the fragmentation of sodiated PUFA-CoAs may favor charge-remote fragmentation, providing more information about the acyl chain structure.[15]
-
Potassium Adducts ([M+K]+): Similar to sodium adducts, these are also common and can further complicate spectra.
-
Ammonium Adducts ([M+NH4]+): Often intentionally promoted by adding ammonium acetate to the mobile phase to encourage the formation of a single, consistent adduct.
Troubleshooting Protocol for Adduct Formation:
-
Promote a Single Adduct Species:
-
Mobile Phase Additives: The most effective way to control adduct formation is to add a salt with a high concentration of the desired cation. For example, adding a few millimolars of ammonium acetate can promote the formation of [M+NH4]+ adducts and suppress sodium and potassium adducts.
-
Use High-Purity Solvents and Reagents: Minimize sodium and potassium contamination by using high-purity, LC-MS grade solvents and reagents.
-
Employ Cation-Exchange Resins: In some cases, sample cleanup with a cation-exchange resin can be used to remove unwanted metal cations.
-
-
Optimize MS/MS Fragmentation:
-
Adduct-Specific Fragmentation: Be aware that different adducts will fragment differently. For example, lithiated adducts of lipids are known to provide specific fragmentation patterns that can help in identifying the position of double bonds.[16] If you are targeting specific structural information, you may want to intentionally form a particular adduct.
-
Data Presentation: Impact of Adducts on Fragmentation
| Adduct Type | Common Fragmentation Behavior of PUFA-CoAs | Implications for Analysis |
| [M+H]⁺ | Often shows a prominent neutral loss of the 3'-phospho-ADP moiety (507 Da). | Good for confirming the presence of an acyl-CoA but may provide limited structural information about the acyl chain. |
| [M+Na]⁺ | Can lead to more complex fragmentation, including charge-remote fragmentation along the acyl chain.[15] | Can be useful for structural elucidation of the PUFA chain, but may complicate quantification if not the sole adduct. |
| [M+NH₄]⁺ | Fragmentation can be similar to protonated species, but often with better signal intensity. | A good choice for quantitative studies where a consistent and strong signal is desired. |
Part 3: Oxidation of Polyunsaturated Acyl Chains
The numerous double bonds in PUFA-CoAs make them highly susceptible to oxidation, which can occur at any stage of the analytical process, from sample collection to MS analysis.[2][17][18] Oxidized PUFA-CoAs can be mistaken for endogenous metabolites, leading to erroneous biological interpretations.
FAQ 3: I am detecting several unexpected, more polar species in my PUFA-CoA analysis. Could these be oxidation artifacts? How can I prevent this?
Answer:
Yes, it is highly likely that you are observing oxidation artifacts. The bis-allylic hydrogens in PUFA chains are particularly prone to abstraction, initiating a free-radical chain reaction that leads to the formation of various oxidation products, including hydroperoxides, hydroxides, and ketones.[19][20]
Workflow for Preventing PUFA-CoA Oxidation:
Caption: Workflow for minimizing PUFA-CoA oxidation.
Troubleshooting Protocol for Oxidation:
-
Sample Handling:
-
Work Quickly and at Low Temperatures: Process samples on ice to minimize enzymatic and non-enzymatic oxidation.
-
Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction and homogenization solvents.[2]
-
Inert Atmosphere: Store samples and extracts under an inert gas (e.g., argon or nitrogen) at -80°C to prevent long-term oxidation.
-
-
LC-MS System:
-
Data Analysis:
-
Recognize Oxidation Products: Be aware of the characteristic mass shifts associated with oxidation (e.g., +16 Da for hydroxylation, +32 Da for hydroperoxidation).
-
Use Isotopic Labeling: Incorporating a stable isotope-labeled internal standard of the parent PUFA can help differentiate between endogenous oxidized species and those formed during sample preparation.[19]
-
Part 4: The Role of Chemical Derivatization
Chemical derivatization can be a powerful tool to overcome some of the challenges associated with PUFA-CoA analysis. It can improve chromatographic properties, enhance ionization efficiency, and direct fragmentation pathways.[3][23][24][25][26][27][28]
FAQ 4: My PUFA-CoA signals are weak and the fragmentation is not informative. Should I consider derivatization?
Answer:
Yes, chemical derivatization is an excellent strategy to improve the analytical characteristics of PUFA-CoAs.
Benefits of Derivatization:
-
Increased Sensitivity: Derivatization can introduce a readily ionizable group, significantly enhancing the signal intensity in ESI-MS.[23][27]
-
Improved Chromatography: By altering the polarity of the molecule, derivatization can lead to better peak shapes and resolution in reversed-phase liquid chromatography.[3]
-
Controlled Fragmentation: Derivatization can direct fragmentation to specific bonds, yielding more informative MS/MS spectra for structural elucidation.[24][26]
Common Derivatization Strategies:
-
Phosphate Methylation: This strategy improves chromatographic peak shape and reduces analyte loss on glass and metal surfaces.[3]
-
Labeling with Quinoline Reagents: Reagents like 8-(diazomethyl) quinoline (8-DMQ) can significantly increase detection sensitivity.[23]
-
Derivatization of the Thiol Group: While less common for intact acyl-CoAs, derivatization of the free thiol of Coenzyme A can be used in some applications.
Experimental Protocol: Derivatization of PUFA-CoAs with 8-DMQ (Conceptual)
-
Sample Preparation: Extract and purify the PUFA-CoA fraction from your biological sample.
-
Derivatization Reaction:
-
Reconstitute the dried extract in a suitable solvent system.
-
Add the 8-DMQ labeling reagent.
-
Incubate at room temperature for a specified time.
-
-
Quenching: Quench the reaction with a suitable reagent.
-
LC-MS/MS Analysis: Analyze the derivatized PUFA-CoAs by LC-MS/MS, using transitions specific to the derivatized molecule.
Logical Relationship of Derivatization Benefits:
Caption: Benefits of PUFA-CoA derivatization.
References
- 1. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. Characterization of sodiated glycerol phosphatidylcholine phospholipids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complete Structural Elucidation of Monophosphorylated Lipid A by CID Fragmentation of Protonated Molecule and Singly Charged Sodiated Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aocs.org [aocs.org]
- 17. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 18. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Resolution Mass Spectrometry of Glycerophospholipid Oxidation Products | Springer Nature Experiments [experiments.springernature.com]
- 21. cgspace.cgiar.org [cgspace.cgiar.org]
- 22. cgspace.cgiar.org [cgspace.cgiar.org]
- 23. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Peroxisomal Acyl-CoA Extraction from Cultured Cells
Welcome to the technical support center dedicated to the nuanced and often challenging process of extracting and analyzing peroxisomal acyl-Coenzyme A (acyl-CoA) pools from cultured cells. This guide is designed for researchers, scientists, and drug development professionals who require precise and reliable quantification of these critical metabolic intermediates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your success in obtaining high-quality, reproducible data.
Introduction: The Significance of Peroxisomal Acyl-CoAs
Peroxisomes are vital metabolic organelles involved in key lipid metabolic pathways, including the β-oxidation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[1][2] The acyl-CoA thioesters within peroxisomes are central to these processes, serving as activated intermediates.[3] Accurate measurement of the peroxisomal acyl-CoA pool is therefore crucial for understanding the pathophysiology of various metabolic disorders and for the development of novel therapeutics. However, their low abundance, inherent instability, and compartmentalization present significant analytical hurdles.[4][5]
This guide provides a comprehensive framework for overcoming these challenges, focusing on a two-stage approach: the isolation of a highly enriched peroxisomal fraction followed by the efficient extraction and stabilization of the acyl-CoA molecules within.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of Peroxisomes During Subcellular Fractionation
Question: My final peroxisomal fraction has very low protein content, and the marker enzyme activity (e.g., catalase) is barely detectable. What could be going wrong?
Answer: Low peroxisome yield is a common problem that can stem from several factors during the homogenization and centrifugation steps.
-
Inefficient Cell Lysis: The initial cell disruption is a critical balancing act. Over-homogenization can rupture the peroxisomes, causing their contents to leak into the cytosolic fraction. Conversely, under-homogenization will result in a low number of released organelles.
-
Causality: Peroxisomes are relatively fragile organelles.[6] Mechanical stress from processes like sonication or vigorous vortexing can easily compromise their single-membrane structure.
-
Solution: Employ a gentle homogenization method such as a Dounce homogenizer with a loose-fitting pestle (Pestle B).[6] Monitor the degree of cell lysis under a microscope using Trypan Blue staining to achieve an optimal lysis of >90% while keeping the nuclei intact.[6]
-
-
Incorrect Centrifugation Parameters: The speeds and durations of the differential centrifugation steps are optimized to separate organelles based on their size and density.[7]
-
Causality: If the initial low-speed spin (to pellet nuclei and intact cells) is too fast or too long, smaller organelles like peroxisomes can be prematurely pelleted.[8] Subsequent high-speed spins that are not fast or long enough will fail to pellet the peroxisomes from the supernatant.
-
Solution: Strictly adhere to established protocols for differential centrifugation. A typical workflow involves a low-speed spin (~1,000 x g) to remove nuclei, a medium-speed spin (~2,000 x g) to pellet mitochondria, and a high-speed spin (~25,000 x g) to pellet the crude peroxisomal fraction.[6] Always perform these steps at 4°C to maintain organelle integrity.
-
-
Suboptimal Gradient Formation: For higher purity, a density gradient centrifugation step is often necessary. Improperly prepared or handled gradients will lead to poor separation.
-
Causality: Peroxisomes, mitochondria, and lysosomes have very similar densities, making their separation challenging.[7] A well-formed density gradient (e.g., using OptiPrep™ or Percoll) is essential for their resolution.[6][7][9]
-
Solution: Prepare your density gradient solutions meticulously according to the manufacturer's instructions.[6] When layering the crude organelle fraction onto the gradient, do so slowly and carefully to avoid disturbing the interface. Ensure that the ultracentrifugation is performed with slow acceleration and deceleration profiles.
-
Issue 2: High Contamination of the Peroxisomal Fraction
Question: My Western blot analysis of the peroxisomal fraction shows strong bands for mitochondrial and lysosomal markers. How can I improve the purity?
Answer: Contamination from other organelles, particularly mitochondria and lysosomes, is a frequent challenge due to their overlapping physical properties.[7]
-
Cross-Contamination During Homogenization: As mentioned, excessive homogenization can rupture multiple organelles, leading to a mixture of organellar contents.
-
Solution: Optimize your cell lysis procedure to be as gentle as possible.[6]
-
-
Inadequate Separation by Differential Centrifugation: While differential centrifugation enriches for peroxisomes, it rarely yields a pure fraction.[7]
-
Causality: The so-called "light mitochondrial" fraction, which is pelleted at higher speeds, often contains a significant number of peroxisomes and lysosomes.[6]
-
Solution: It is crucial to follow up differential centrifugation with a density gradient centrifugation step. This technique separates organelles based on their buoyant density, providing a much higher degree of purity.[6][9]
-
-
Choice of Gradient Medium: The type of medium used for the density gradient can impact the separation efficiency.
-
Causality: Sucrose gradients are common but may not provide the best resolution for separating peroxisomes from mitochondria and lysosomes due to their similar densities in this medium.[7]
-
Solution: Consider using an iodixanol-based medium like OptiPrep™ or a colloidal silica medium like Percoll. These often provide better separation of these specific organelles.[6][7]
-
Issue 3: Low Acyl-CoA Yield from the Isolated Peroxisomes
Question: After successfully isolating the peroxisomes, my final acyl-CoA quantification by LC-MS/MS shows a very weak signal or no signal at all. What are the likely causes?
Answer: Low acyl-CoA recovery is a multi-faceted problem often linked to their inherent instability and the extraction process itself.[4][10]
-
Enzymatic Degradation: Acyl-CoA thioesterases present in your sample can rapidly hydrolyze your target molecules.[10]
-
Causality: These enzymes are highly active even at low temperatures if not properly inactivated.
-
Solution: Rapid and effective quenching of all enzymatic activity is paramount. Immediately after obtaining the final peroxisomal pellet, flash-freeze it in liquid nitrogen.[11][12] Perform the subsequent extraction with an ice-cold acidic buffer or an organic solvent mixture (e.g., acetonitrile/methanol/water) to precipitate and denature any active enzymes.[10][13]
-
-
Chemical Instability and Hydrolysis: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.[14]
-
Causality: The pH of your extraction and reconstitution solvents can directly impact the stability of your analytes.
-
Solution: Maintain a slightly acidic to neutral pH (around 4.0-6.8) throughout the extraction and sample preparation workflow.[10] For reconstitution prior to LC-MS/MS analysis, methanol has been shown to provide better stability than purely aqueous solutions.[14]
-
-
Inefficient Extraction: The chosen extraction method may not be optimal for your specific acyl-CoAs of interest.
-
Solution: A common and robust method involves protein precipitation with a cold organic solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v).[11][13] Alternatively, solid-phase extraction (SPE) using weak anion exchange cartridges can be employed for cleaner extracts, though recovery should be carefully validated.[15][16]
-
-
Loss During Sample Handling: Acyl-CoAs can adsorb to plastic surfaces, leading to significant sample loss.
-
Causality: The amphipathic nature of acyl-CoAs contributes to their "stickiness."
-
Solution: Use glass vials for sample reconstitution and storage whenever possible, as this has been shown to reduce signal loss compared to plastic.[17] Minimize the number of transfer steps and work with pre-chilled tubes and pipette tips.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare my cultured cells before starting the peroxisome isolation?
A1: Begin by harvesting the cells from the culture dish. For adherent cells, use a cell scraper. Wash the cell pellet at least twice with ice-cold phosphate-buffered saline (PBS) to remove any residual culture medium.[11][15] It is crucial to work quickly and keep the cells on ice at all times to minimize metabolic changes.[12][18]
Q2: What is the best way to store the isolated peroxisomal fraction if I cannot proceed with the acyl-CoA extraction immediately?
A2: For short-term storage (a few hours), keep the peroxisomal pellet on ice. For long-term storage, flash-freeze the pellet in liquid nitrogen and store it at -80°C.[12] Avoid repeated freeze-thaw cycles as this can disrupt the organelle membrane and lead to the degradation of your target molecules.
Q3: What kind of internal standards should I use for acyl-CoA quantification?
A3: The use of appropriate internal standards is critical for accurate quantification, as they account for sample loss and degradation during processing.[18] The gold standard is to use stable isotope-labeled (e.g., ¹³C-labeled) versions of the acyl-CoAs you are measuring.[5][18] If these are not available, a non-endogenous, odd-chain acyl-CoA (e.g., C17:0-CoA) can be used.[19][20] The internal standard should be added as early as possible in the workflow, ideally to the extraction solvent that is added to the peroxisomal pellet.[18]
Q4: My LC-MS/MS chromatogram shows multiple peaks for a single acyl-CoA standard. What could be the cause?
A4: This can be due to several factors:
-
Oxidation: The free thiol group on the Coenzyme A moiety can oxidize to form disulfides. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to your samples and standards.[10]
-
Adduct Formation: Acyl-CoAs can form adducts with salts or other molecules in your sample matrix.
-
Degradation in Autosampler: Acyl-CoAs can degrade even at 4°C in an autosampler over extended periods.[10] Analyze your samples as quickly as possible after reconstitution.
Q5: How can I confirm the purity of my peroxisomal fraction?
A5: The purity of your fraction should be assessed using multiple methods:
-
Enzyme Assays: Measure the activity of marker enzymes. For peroxisomes, this is typically catalase.[6] To assess contamination, measure the activity of cytochrome c oxidase (mitochondria) and acid phosphatase (lysosomes).[6]
-
Western Blotting: Probe for specific protein markers. For peroxisomes, use an antibody against PMP70 (a peroxisomal membrane protein).[6] For mitochondria, use an antibody against a protein like COX IV, and for lysosomes, an antibody against LAMP1.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Isolation of a Highly Enriched Peroxisomal Fraction
This protocol is based on a combination of differential and density gradient centrifugation.[6][7][8]
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Peroxisome Extraction Buffer (consult commercial kits like Sigma-Aldrich's PEROX1 or prepare a custom buffer, typically containing a buffering agent, an osmoticum like sucrose, and protease inhibitors)[6]
-
Dounce homogenizer with a loose-fitting pestle[6]
-
OptiPrep™ Density Gradient Medium (60% w/v)[6]
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Cell Harvesting: Harvest and wash ~1-2 x 10⁸ cells with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in 2-3 volumes of ice-cold Peroxisome Extraction Buffer. Homogenize with 10-15 strokes in a pre-chilled Dounce homogenizer. Check for >90% cell lysis via microscopy.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 min at 4°C to pellet heavy mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 min at 4°C. The resulting pellet is the Crude Peroxisomal Fraction (CPF) .[6]
-
-
Density Gradient Centrifugation:
-
Prepare discontinuous OptiPrep™ gradients (e.g., 20%, 25%, 30%, 35%) in an ultracentrifuge tube.
-
Carefully resuspend the CPF in a small volume of extraction buffer and layer it on top of the gradient.
-
Centrifuge at >100,000 x g for 1.5-3 hours at 4°C.
-
Collect the band at the interface corresponding to the peroxisomes (this will need to be empirically determined and validated by marker analysis).
-
-
Final Pellet: Dilute the collected fraction with extraction buffer and pellet the purified peroxisomes by centrifugation at 25,000 x g for 20 min at 4°C. The final pellet is ready for acyl-CoA extraction or storage at -80°C.
Protocol 2: Acyl-CoA Extraction from Isolated Peroxisomes
This protocol uses a rapid organic solvent extraction method.[11][13][14]
Materials:
-
Purified peroxisome pellet
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C, containing internal standards.[11][13]
-
Glass autosampler vials[17]
-
Nitrogen evaporator
Procedure:
-
Quenching and Lysis: Add 500 µL of ice-cold extraction solvent directly to the peroxisomal pellet. Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.
-
Incubation: Incubate the mixture at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge at >15,000 x g for 10 min at 4°C to pellet the precipitated proteins and membrane debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. Be careful not to disturb the pellet.
-
Drying: Dry the extract under a gentle stream of nitrogen at room temperature. Storing the sample as a dry pellet at -80°C is recommended for long-term stability.[10]
-
Reconstitution: Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your LC-MS/MS analysis (e.g., methanol or the initial mobile phase).[14] Transfer to a glass autosampler vial for analysis.[17]
Table 1: Summary of Key Parameters for Peroxisome Isolation
| Step | Parameter | Recommended Value | Rationale |
| Homogenization | Method | Dounce Homogenizer (loose pestle) | Gentle lysis to maintain organelle integrity.[6] |
| Differential Centrifugation 1 | Speed/Time | 1,000 x g / 10 min | Pellet nuclei and intact cells.[6] |
| Differential Centrifugation 2 | Speed/Time | 2,000 x g / 10 min | Pellet heavy mitochondria.[6] |
| Differential Centrifugation 3 | Speed/Time | 25,000 x g / 20 min | Pellet crude peroxisomal fraction.[6] |
| Density Gradient Medium | Type | Iodixanol (OptiPrep™) or Percoll | Provides better resolution than sucrose for peroxisomes.[6][7] |
| Gradient Centrifugation | Speed/Time | >100,000 x g / 1.5-3 h | Separation based on buoyant density for high purity.[9] |
| Temperature | All steps | 4°C | Minimize enzymatic degradation and maintain organelle stability.[7][12] |
Part 4: Visualization of Workflows
Diagram 1: Workflow for Peroxisome Isolation and Purity Assessment
Caption: Workflow for isolating a high-purity peroxisomal fraction.
Diagram 2: Workflow for Acyl-CoA Extraction and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Studying the topology of peroxisomal acyl-CoA synthetases using self-assembling split sfGFP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Subcellular Fractionation [labome.com]
- 8. Subcellular fractionation protocol [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Overcoming low recovery of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA during sample prep
Welcome to the technical support resource for the analysis of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery of this specific very-long-chain hydroxy fatty acyl-CoA during sample preparation. We will delve into the underlying chemical principles governing these challenges and provide robust, field-proven strategies to optimize your workflow.
Introduction: The Challenge of a Unique Molecule
This compound is an important intermediate in fatty acid metabolism. Its analysis is critical, yet its unique structure presents significant sample preparation hurdles. The molecule combines several challenging features:
-
A Long Acyl Chain (C22): This imparts strong hydrophobicity, leading to low aqueous solubility and a high affinity for nonpolar surfaces, including labware.[1][2]
-
Polyunsaturated (Four cis-Double Bonds): The cis-double bonds introduce kinks in the acyl chain, affecting how it interacts with surfaces and stationary phases.[1] More importantly, these bonds are susceptible to oxidation, which can lead to sample degradation.[3]
-
A Hydroxyl Group: The 3(S)-hydroxy group adds a polar functional group, making the molecule amphiphilic. This dual nature can complicate extraction and purification.
-
A Coenzyme A (CoA) Thioester: The thioester bond is chemically labile and prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[4][5] Furthermore, biological samples contain endogenous thioesterase enzymes that can rapidly cleave this bond if not properly inactivated.[6]
Understanding these properties is the first step toward diagnosing and solving low recovery issues. This guide provides a systematic approach to troubleshooting, from initial sample handling to final extraction.
Section 1: Troubleshooting Guide for Low Recovery
This section addresses the most common questions and issues encountered during the sample preparation of this compound.
Q1: My overall recovery is consistently low. Where should I start looking for the problem?
Low recovery is rarely due to a single cause but rather a combination of factors. A systematic investigation is the most effective approach. The primary culprits for loss are degradation , inefficient extraction , and adsorption to surfaces .
To diagnose the issue, we recommend a workflow that isolates each stage of your process.
Caption: General troubleshooting workflow for low analyte recovery.
Q2: How can I prevent the degradation of my analyte during sample prep?
Given the labile thioester bond and polyunsaturated nature of the molecule, preventing degradation is paramount.
-
Enzymatic Degradation: Biological samples are rich in thioesterases. Their activity must be quenched immediately upon sample collection.
-
Chemical Hydrolysis: The thioester bond is most stable in a slightly acidic to neutral pH range (pH 4-7).[4][6]
-
Action: Ensure all buffers and solutions used during extraction are within this pH range. Avoid prolonged exposure to aqueous environments, especially at basic pH, which can rapidly hydrolyze the ester.[4][5]
-
Causality: Both strongly acidic and, more significantly, alkaline conditions catalyze the hydrolysis of the thioester linkage, cleaving the Coenzyme A moiety and resulting in a complete loss of signal for the target analyte.
-
-
Oxidation: Polyunsaturated fatty acids can be oxidized by exposure to air and light.
-
Action: While a lesser concern than hydrolysis during rapid sample prep, it's good practice to work quickly, keep samples covered, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents if samples will be processed over a longer period.
-
Q3: My recovery after Solid-Phase Extraction (SPE) is poor. What are the common pitfalls?
Solid-phase extraction is a powerful tool for purifying acyl-CoAs, but it requires careful optimization. Low recovery is often traced back to an incorrect choice of sorbent or suboptimal protocol steps.[8][9]
Pitfall 1: Incorrect Sorbent Choice The amphiphilic nature of this compound makes standard reversed-phase (e.g., C18) sorbents potentially inefficient. While the long acyl chain provides hydrophobic retention, the polar hydroxyl group and the highly polar/charged Coenzyme A moiety can lead to poor retention or incomplete elution.
-
Solution: Use a mixed-mode or anion-exchange sorbent. Several studies report high recovery for long-chain acyl-CoAs using anion-exchange SPE, which targets the negatively charged phosphate groups of the CoA moiety.[10][11] A 2-(2-pyridyl)ethyl functionalized silica gel is a specifically cited successful example.[11][12]
-
Causality: Anion-exchange relies on the strong ionic interaction between the analyte's phosphate groups and the positively charged sorbent, providing a more robust and specific retention mechanism than hydrophobicity alone. Elution is then achieved by neutralizing the charge on the sorbent (by increasing pH) or introducing a high concentration of a counter-ion.[11]
Pitfall 2: Analyte Breakthrough During Loading or Washing If your analyte is found in the flow-through or wash fractions, your retention is too weak.
-
Diagnosis: Collect the fractions from each step of the SPE protocol (load, wash 1, wash 2, etc.) and analyze them for the presence of your analyte.[13]
-
Solutions:
-
Check Sample Solvent: Ensure the organic content of your sample solution is low enough to allow for strong retention on the sorbent.
-
Check Wash Solvent: The wash solvent may be too strong, prematurely eluting your analyte. Reduce its organic content or switch to a weaker solvent.[13]
-
Control Flow Rate: Loading the sample too quickly can prevent efficient binding. Use a slow, consistent flow rate (e.g., ~1 mL/min).[14]
-
Pitfall 3: Incomplete Elution If your analyte is not in the load or wash fractions, it is likely still bound to the cartridge.[13]
-
Solutions:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent or use a stronger solvent in your elution buffer.[9]
-
Modify Elution Solvent pH: For anion-exchange SPE, the elution buffer must neutralize the sorbent's charge or contain a high salt concentration to disrupt the ionic interaction. For a pyridyl-based sorbent, an eluent with a pH of ~7 is used to neutralize the functional group.[11]
-
Increase Elution Volume: You may not be using enough solvent to fully desorb the analyte. Try eluting with multiple, smaller volumes and analyze each fraction.[9][15]
-
Caption: Step-by-step SPE workflow with key troubleshooting checkpoints.
Q4: Could I be losing my analyte due to adsorption onto labware?
Yes, this is a significant and often overlooked source of loss for long-chain lipids. Both glass and standard polypropylene plastics can adsorb lipids from solution.
-
Action:
-
Use low-retention polypropylene tubes and pipette tips for all sample handling and storage steps.
-
If glass must be used, consider silanizing it to reduce active sites.
-
After transferring your final, purified extract, rinse the container with a small amount of pure organic solvent (e.g., methanol) and add this rinse to your sample to recover any adsorbed analyte.
-
Section 2: Validated Protocols & Methodologies
The following protocols are based on established methods for long-chain acyl-CoA analysis and are designed to maximize recovery.
Protocol 1: Tissue Extraction via Organic Solvent Precipitation
This method is adapted from procedures shown to achieve high recovery (70-80%) for a range of long-chain acyl-CoAs.[11][16]
-
Homogenization:
-
Weigh approximately 50-100 mg of flash-frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). The acidic pH helps stabilize the thioester bond.[16]
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Extraction & Precipitation:
-
To the homogenate, add 2 mL of a cold acetonitrile/2-propanol mixture (e.g., 3:1 v/v).[11]
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Causality: The organic solvent mixture effectively disrupts cell membranes to release the analyte while simultaneously denaturing and precipitating proteins and thioesterase enzymes.
-
-
Clarification:
-
Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains your analyte, to a new low-binding tube. This crude extract can now be purified via SPE.
-
Protocol 2: Anion-Exchange Solid-Phase Extraction (SPE)
This protocol uses a 2-(2-pyridyl)ethyl functionalized silica gel, which has proven effective for acyl-CoAs of varying chain lengths.[11][12]
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 2 mL of an equilibration buffer (e.g., acetonitrile/isopropanol/water/acetic acid, 9:3:4:4 v/v) through the cartridge.[11] This step protonates the pyridyl group, activating it for anion exchange.
-
Sample Loading: Load the supernatant from Protocol 1 onto the cartridge at a slow flow rate (~1 mL/min). Collect the flow-through for troubleshooting analysis if needed.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove non-specifically bound contaminants.
-
Elution: Elute the acyl-CoAs with 2 mL of an elution buffer (e.g., methanol/250 mM ammonium formate, 4:1 v/v).[11]
-
Causality: The elution buffer has a pH of ~7, which neutralizes the pyridyl functional group, releasing the ionically bound acyl-CoA. The ammonium formate provides counter-ions to facilitate this release.
-
-
Final Step: The eluate can be dried under a stream of nitrogen and reconstituted in an appropriate solvent (e.g., methanol) for LC-MS analysis. Reconstituting in methanol can enhance stability compared to aqueous solutions.[4]
Alternative Method: 5-Sulfosalicylic Acid (SSA) Precipitation
For some applications, particularly with smaller sample amounts or when SPE proves problematic, an SSA precipitation method can be effective and avoids a cleanup step. This method has been shown to yield high recovery for some acyl-CoAs.[17]
-
Prepare a 2.5% (w/v) SSA solution in water.
-
For cell pellets or tissue homogenates, add an appropriate volume of ice-cold 2.5% SSA.
-
Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
The supernatant can be directly injected for LC-MS analysis.
| Method Comparison | Organic Solvent + SPE | 5-Sulfosalicylic Acid (SSA) |
| Principle | Protein precipitation & LLE followed by purification. | Acid-based protein precipitation. |
| Typical Recovery | Can be high (70-90%) but requires optimization.[11][16] | High for short-chain acyl-CoAs; may be suitable for long-chain.[17] |
| Purity of Final Extract | High (removes salts and many contaminants). | Lower (contains SSA and other soluble matrix components). |
| Time/Complexity | More time-consuming and complex. | Fast and simple. |
| Key Advantage | Produces a very clean sample, reducing matrix effects in MS. | Avoids potential analyte loss during the SPE step. |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the ideal long-term storage condition for my samples? A: For long-term storage, samples should be kept as a dry pellet at -80°C.[4] Avoid repeated freeze-thaw cycles.
-
Q: My final extract is clean, but the signal is still low. Could it be an issue with my mass spectrometer? A: Yes. Acyl-CoAs can undergo in-source fragmentation in the mass spectrometer's ESI source.[4] Ensure your source conditions (e.g., temperatures, voltages) are optimized to minimize this. Also, confirm that your LC method provides good chromatographic separation to reduce ion suppression from any remaining matrix components.
-
Q: Can I use a standard C18 SPE cartridge if I don't have access to an anion-exchange one? A: You can, but it will require significant optimization. You may need to adjust the pH of your sample to maximize the neutral character of the molecule for better hydrophobic retention, which can be challenging without compromising stability. Recovery may be lower compared to a more specific sorbent like an anion exchanger.[10][18]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Physical Properties of Fatty Acids Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 14. specartridge.com [specartridge.com]
- 15. welchlab.com [welchlab.com]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Challenges in the purification of enzymatically synthesized 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of enzymatically synthesized 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. This very-long-chain hydroxy fatty acyl-CoA is a critical metabolic intermediate whose purity is paramount for accurate downstream applications.[1][2] This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic essential for success.
Part 1: Critical Considerations & Frequently Asked Questions (FAQs)
Purifying this molecule is non-trivial due to two primary characteristics: the inherent instability of its polyunsaturated acyl chain and the amphipathic nature of the entire molecule, which complicates chromatographic separation.[3][4]
FAQs
Q1: What is the primary cause of sample degradation, and how can I prevent it?
A: The primary cause of degradation is the oxidation of the four cis double bonds in the docosa-tetraenoyl chain.[5][6] Polyunsaturated fatty acids (PUFAs) are highly susceptible to free-radical-mediated oxidation, leading to a loss of activity and the appearance of artifactual peaks in analytical traces.
Prevention Strategy:
-
Low Temperature: Perform all extraction and purification steps at 4°C or on ice whenever possible.
-
Degassed Solvents: Use solvents (water, acetonitrile, methanol) that have been thoroughly degassed by sonication, vacuum, or sparging with an inert gas like argon or nitrogen.
-
Inert Atmosphere: After purification, evaporate the solvent under a stream of nitrogen and store the final product under an argon atmosphere at -80°C.
-
Antioxidant (Optional): For particularly sensitive applications, consider adding a low concentration (0.005%) of an antioxidant like butylated hydroxytoluene (BHT) to organic solvents, but be aware that this will need to be removed or accounted for in final analyses.
Q2: My overall recovery after HPLC is extremely low. What are the common points of sample loss?
A: Significant sample loss can occur at multiple stages. Key areas to investigate are:
-
Protein Precipitation: Incomplete extraction from the initial protein pellet after stopping the enzymatic reaction. Ensure thorough resuspension and extraction.
-
Solid-Phase Extraction (SPE): Incomplete binding to the SPE resin, premature elution during the wash steps, or incomplete elution in the final step. Verify that the pH and solvent conditions for each SPE step are optimal.[7]
-
Nonspecific Adsorption: Long-chain acyl-CoAs are amphipathic and can adsorb to glass and plastic surfaces.[4] Use low-adsorption polypropylene tubes and minimize sample transfers.
-
Incomplete Elution from HPLC: The compound may be partially retained on the column. This can be addressed by optimizing the mobile phase and including a robust column wash step in your gradient.
Q3: How do I accurately determine the concentration and purity of the final product?
A: The most common method is UV-Vis spectrophotometry. The adenine ring of Coenzyme A has a distinct absorbance maximum at 260 nm.[8] The concentration can be calculated using the Beer-Lambert law with a molar extinction coefficient (ε) for acyl-CoAs at pH 7.0 of 16,400 M⁻¹cm⁻¹ . Purity is best assessed by a combination of analytical RP-HPLC (looking for a single, sharp peak) and mass spectrometry to confirm the correct molecular weight.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a Problem/Cause/Solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing HPLC Peaks | 1. Secondary Interactions: The phosphate groups of CoA are interacting with the silica backbone of the C18 column. 2. Poor Solubility: The molecule is not fully soluble in the initial mobile phase conditions, causing it to precipitate at the head of the column. 3. Column Overload: Too much sample has been injected for the column's capacity. | 1. Adjust Mobile Phase pH: Ensure your aqueous mobile phase (Solvent A) is acidic (e.g., pH 4.9-5.5 with potassium phosphate).[8] This protonates the phosphates, reducing ionic interactions and sharpening the peak. 2. Modify Initial Gradient: Start the HPLC gradient with a higher percentage of organic solvent (Solvent B) to ensure the sample remains soluble upon injection. 3. Reduce Sample Load: Dilute the sample or inject a smaller volume. For preparative work, switch to a larger diameter column. |
| Co-elution with Contaminants | 1. Unreacted Substrates: The retention times of the starting fatty acid or free Coenzyme A are too close to the product. 2. Insufficient Resolution: The HPLC gradient is too steep, causing compounds to elute together. | 1. Implement SPE: A properly executed Solid-Phase Extraction step should effectively remove the bulk of unreacted free CoA and other polar components before the HPLC stage.[7][9] 2. Shallow the Gradient: Decrease the rate of change of Solvent B percentage over time (e.g., from 2%/min to 0.5%/min) in the region where your product elutes. This increases resolution.[10] |
| Multiple Peaks on Analytical HPLC | 1. Oxidation: As discussed in the FAQs, oxidation of the PUFA chain creates multiple byproducts with different polarities. 2. Hydrolysis: The thioester bond linking the fatty acid to CoA has been chemically or enzymatically cleaved, creating free fatty acid and free CoA peaks. 3. Isomers: The enzymatic reaction may have produced stereoisomers or positional isomers that are being resolved by your HPLC method. | 1. Strictly Adhere to Prevention Protocols: Use degassed solvents, work at low temperatures, and blanket samples with inert gas.[11] 2. Ensure Enzyme Removal: After the reaction, completely precipitate and remove the enzyme using a robust method (e.g., acetonitrile/isopropanol precipitation).[7][12] Keep the pH of all solutions buffered and avoid strong bases. 3. Confirm with Mass Spectrometry: Analyze the different peaks by LC-MS to determine if they are isomers (same mass) or degradation products (different masses). |
Part 3: Experimental Workflow & Protocols
A successful purification strategy relies on an orthogonal, multi-step approach to systematically remove different classes of contaminants.
Overall Purification Workflow
Caption: Overall purification workflow for this compound.
Protocol 1: Solid-Phase Extraction (SPE) Cleanup
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to remove proteins, salts, and free Coenzyme A.[7][13]
-
Reaction Quenching & Protein Precipitation:
-
To your aqueous enzymatic reaction mixture, add 3 volumes of a cold (4°C) solution of Acetonitrile:Isopropanol (3:1 v/v).
-
Vortex thoroughly for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme and other proteins.
-
Carefully transfer the supernatant to a new tube. This contains your acyl-CoA.
-
-
SPE Cartridge Preparation:
-
Sample Loading & Washing:
-
Load the entire supernatant from step 1 onto the equilibrated SPE cartridge.
-
Wash 1 (Salts): Wash the cartridge with 3 mL of 2% formic acid in water.
-
Wash 2 (Less Polar Contaminants): Wash the cartridge with 3 mL of methanol.
-
-
Elution:
-
Elute the desired acyl-CoA fraction with 2.5 mL of 5% ammonium hydroxide in 50% methanol directly into a low-adsorption collection tube.[9]
-
Immediately proceed to HPLC or flash-freeze in liquid nitrogen and store at -80°C.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol uses a C18 stationary phase and a gradient elution system to achieve high-resolution separation.[8]
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Solvent A | 75 mM Potassium Phosphate (KH₂PO₄), adjusted to pH 4.9 |
| Solvent B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20-100 µL (analytical) |
| Column Temp | Ambient (~25°C) |
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 45.0 | 20 | 80 |
| 50.0 | 20 | 80 |
| 51.0 | 70 | 30 |
| 60.0 | 70 | 30 |
Procedure:
-
Equilibrate the column with the initial conditions (70% A, 30% B) for at least 15 minutes.
-
Inject the sample eluted from the SPE step.
-
Run the gradient as detailed in the table.
-
Collect fractions corresponding to the major peak that elutes, typically in the latter half of the gradient.
-
Immediately transfer collected fractions to a tube for solvent evaporation under a gentle stream of nitrogen.
-
Once dry, flush the tube with argon, seal tightly, and store at -80°C.
References
- 1. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Interference from isomeric compounds in the analysis of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
Prepared by: Senior Application Scientist, Advanced Lipidomics Division
Welcome to the technical support resource for the analysis of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex lipid metabolite. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to navigate the significant analytical challenges posed by isomeric interference, ensuring the accuracy and reliability of your experimental results.
Introduction: The Challenge of Isomeric Purity
This compound is a key intermediate in fatty acid metabolism. Its precise quantification is critical for understanding various physiological and pathological processes. However, like many lipid molecules, its structural complexity gives rise to a host of isomers that are nearly identical in mass and chemical properties. These isomers can co-elute in standard chromatographic systems and produce similar mass spectrometric fragmentation patterns, leading to inaccurate identification and quantification. This guide will equip you with the strategies to dissect this complexity.
Understanding the Isomeric Landscape
Effective troubleshooting begins with a clear understanding of the potential interferents. For this compound, interference can arise from several classes of isomers.
Caption: Key isomeric interferents for the target analyte.
Table 1: Characteristics of Potential Isomeric Interferences
| Isomer Type | Distinguishing Feature | Typical Analytical Challenge | Recommended Primary Technique |
| Stereoisomer (Enantiomer) | Spatial orientation at the chiral center (3-position, S vs. R). | Identical retention on achiral columns; identical mass spectra. | Chiral Chromatography (HPLC, SFC).[1][2] |
| Positional Isomer (Regioisomer) | Location of the hydroxyl group (e.g., 3-OH vs. 14-OH) or double bonds. | May have slight shifts in retention time but often co-elute; fragmentation patterns can be similar. | High-resolution chromatography (GC, LC); specialized MS/MS (e.g., OzID, UVPD).[3][4][5] |
| Geometrical Isomer | cis vs. trans configuration of one or more double bonds. | Different retention on specialized columns (e.g., silver-ion or highly polar GC columns), but can be challenging.[6][7] | Silver-Ion Chromatography (Ag-LC); GC with highly polar columns.[7] |
| Isobaric Interference | Different molecular formula but same nominal mass-to-charge ratio. | Indistinguishable by low-resolution mass spectrometry. | High-Resolution Mass Spectrometry (HRMS) to resolve accurate mass.[8] |
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, with a focus on resolving isomeric interference.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Single broad peak or peak with a shoulder on LC-MS. | Co-elution of positional isomers or enantiomers. Standard reverse-phase columns (e.g., C18) often lack the selectivity to resolve these species. | 1. Implement Chiral Chromatography: To resolve the 3(S) and 3(R) enantiomers, a chiral stationary phase is mandatory.[9] See Protocol 1 .2. Optimize Gradient: Use a longer, shallower gradient to improve the separation of positional isomers.[10]3. Consider a Different Stationary Phase: A C30 column can offer better shape selectivity for lipid isomers compared to a C18. |
| MS/MS spectra from the same peak are inconsistent across runs. | In-source fragmentation of the labile CoA moiety or co-elution of unresolved isomers contributing to a chimeric spectrum. | 1. Lower Source Energy: Reduce fragmentation in the ion source to preserve the parent ion.2. Use High-Resolution MS (HRMS): This can help confirm that you are isolating the correct precursor ion and not an isobaric interferent.[8][11]3. Incorporate Ion Mobility Spectrometry (IMS): IMS adds another dimension of separation based on molecular shape and can resolve co-eluting isomers before MS analysis.[8][11][12] |
| Quantification is unexpectedly high or variable. | Interference from a co-eluting isomer is being integrated along with the target analyte, artificially inflating the signal. | 1. Confirm Peak Purity: Use a chiral column to ensure you are only measuring the 3(S) enantiomer.2. Use Stable Isotope-Labeled Internal Standard: A labeled standard of the specific 3(S) isomer is ideal for accurate quantification, as it will co-elute and experience similar matrix effects.3. Employ MS/MS: Use Multiple Reaction Monitoring (MRM) with highly specific parent-fragment transitions to improve selectivity, though this may not resolve all isomers. |
| Unable to distinguish cis/trans isomers. | Standard analytical methods are insensitive to the geometry of double bonds. | 1. GC with Highly Polar Column: For analysis of the fatty acid moiety (after hydrolysis and derivatization), a long, highly polar cyanopropyl column can separate some cis/trans isomers.[4]2. Silver-Ion HPLC (Ag-LC): This technique separates isomers based on the interaction of silver ions with double bonds; cis bonds interact more strongly and are retained longer.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely and impactful interfering isomers for this compound?
The most critical interferents are the 3(R)-hydroxy enantiomer and positional isomers where the hydroxyl group is located elsewhere on the acyl chain (e.g., 11-HDHA, 14-HDHA, or 22-HDHA derivatives).[13][14][15] The 3(R) enantiomer is biologically relevant and often formed alongside the 3(S) form, while various lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes can generate positional isomers.[16] These isomers are often chromatographically and spectrometrically very similar to the target analyte.
Q2: Can I resolve the 3(S) and 3(R) enantiomers with my standard UPLC-MS/MS system?
No. A standard achiral column (like a C18) will not separate enantiomers. You must use a dedicated chiral separation technique. The most common approach is High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP-HPLC).[1][9][17] Another powerful technique is Supercritical Fluid Chromatography (SFC) with a chiral column, which can offer very fast and efficient separations.[2]
Q3: Is derivatization required to analyze these isomers?
It depends on the analytical platform:
-
For LC-MS: Derivatization is generally not required for the analysis of the intact CoA ester. However, for chiral separation of the hydroxy fatty acid after hydrolysis, derivatization of the carboxyl group or the hydroxyl group can enhance separation efficiency and sensitivity on certain chiral columns.[1]
-
For GC-MS: Derivatization is mandatory. The CoA ester must first be hydrolyzed to release the free fatty acid. The free fatty acid is then derivatized (e.g., to a fatty acid methyl ester, FAME) to increase its volatility for GC analysis.[4][7]
Q4: How can mass spectrometry help differentiate positional isomers if they co-elute?
While challenging, advanced MS techniques can provide structural information:
-
High-Resolution MS (HRMS): HRMS can distinguish your target from isobaric lipids that have a different elemental composition but the same nominal mass.[8]
-
Tandem MS (MS/MS): While fragmentation patterns can be similar, the relative abundances of certain fragment ions may differ between positional isomers. Careful analysis and comparison with authentic standards are required.[3]
-
Specialized Fragmentation Techniques: Methods like Ozone-Induced Dissociation (OzID) or Ultraviolet Photodissociation (UVPD) can pinpoint the location of double bonds, which can help infer the position of the hydroxyl group.[4][5][11]
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS for Enantiomeric Separation of 3-Hydroxy-docosatetraenoic Acid
This protocol assumes prior hydrolysis of the CoA ester to yield the free fatty acid.
-
Sample Preparation (Hydrolysis & Extraction):
-
To 100 µL of sample, add 10 µL of an appropriate stable isotope-labeled internal standard.
-
Add 200 µL of 1 M KOH in methanol. Vortex and incubate at 60°C for 30 minutes to hydrolyze the CoA ester.
-
Neutralize the solution by adding 20 µL of pure formic acid.
-
Perform a liquid-liquid extraction by adding 500 µL of hexane/isopropanol (3:2, v/v). Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column, e.g., a Pirkle-type column like N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine or a polysaccharide-based column.[9]
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol with 0.1% acetic acid
-
Gradient: Isocratic, typically 99:1 (A:B) or optimized for the specific column. Flow rate: ~1 mL/min.
-
Column Temperature: 25°C.
-
-
Mass Spectrometry Conditions (Negative Ion Mode ESI):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻ or Multiple Reaction Monitoring (MRM) if specific fragments are known.
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Workflow for Isomer-Resolved Analysis
Caption: A comprehensive workflow for resolving and quantifying isomers.
References
- 1. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 5. Imaging and analysis of isomeric unsaturated lipids through online photochemical derivatization of C=C bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing Lipidomics With High-Resolution Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Analysis of omega-3 and omega-6 fatty acid-derived lipid metabolite formation in human and mouse blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of hydroxy fatty acids from 4, 7, 10, 13, 16, 19-[1-14C] docosahexaenoic acid by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 17. aocs.org [aocs.org]
Technical Support Center: Method Development for Resolving 3(S)- and 3(R)-Hydroxy-Docosa-Tetraenoyl-CoA Enantiomers
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for the chiral separation of 3-hydroxy-docosa-tetraenoyl-CoA (3-OH-DTA-CoA) enantiomers. The stereochemistry of lipid mediators is critical to their biological function, and the ability to resolve and accurately quantify the 3(S) and 3(R) enantiomers is paramount for researchers in metabolic disease, inflammation, and drug development. These long-chain acyl-CoA esters present unique analytical challenges due to their amphipathic nature, potential for instability, and the subtle structural difference between enantiomers.
This guide provides a comprehensive, field-tested methodology using Chiral High-Performance Liquid Chromatography (HPLC). It is designed to equip you with not only a step-by-step protocol but also the underlying scientific principles and robust troubleshooting strategies to overcome common experimental hurdles.
Recommended Core Methodology: Chiral HPLC
Direct separation on a Chiral Stationary Phase (CSP) is the most effective and widely adopted strategy for resolving lipid enantiomers.[1][2] This approach avoids the potentially incomplete and laborious process of creating diastereomeric derivatives.[3][4] For 3-OH-DTA-CoA, a polysaccharide-based CSP, specifically a cellulose or amylose derivative, is recommended as a starting point due to its broad applicability in separating chiral compounds, including other long-chain hydroxy acyl-CoAs.[5][6][7]
Experimental Workflow Overview
The overall process involves careful sample preparation to ensure analyte stability, followed by separation on a specialized chiral HPLC column and detection, typically by UV-Vis or Mass Spectrometry (MS).
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Quantitative LC-MS/MS Method for 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
Welcome to a comprehensive guide on the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a particularly challenging endogenous analyte: 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA (3-hydroxy-DHA-CoA). This document is intended for researchers, scientists, and drug development professionals who are tasked with the accurate quantification of this and similar long-chain fatty acyl-CoA species in biological matrices.
The quantification of endogenous molecules presents unique challenges, primarily the absence of a true blank matrix and often the limited commercial availability of certified reference standards. This guide will navigate these complexities, providing a scientifically rigorous framework for method development and validation, grounded in regulatory expectations and practical laboratory experience. Our approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2][3]
The Analytical Challenge: Understanding 3-hydroxy-DHA-CoA
3-hydroxy-DHA-CoA is a hydroxylated derivative of docosahexaenoyl-CoA (DHA-CoA), a key player in fatty acid metabolism. Its accurate measurement is crucial for understanding lipid signaling pathways and their dysregulation in various disease states. However, its structure—a long hydrophobic acyl chain combined with the polar coenzyme A moiety—and its endogenous nature make it a difficult analyte to quantify reliably.
Key challenges include:
-
Endogenous Presence: The ubiquitous nature of this analyte in biological systems makes obtaining an analyte-free matrix for calibration standards and quality controls impossible.
-
Standard Availability: Certified reference standards for 3-hydroxy-DHA-CoA are not widely available, necessitating alternative quantification strategies. While some vendors list the compound, its availability and certification status must be carefully verified.[4]
-
Physicochemical Properties: The amphipathic nature of long-chain acyl-CoAs complicates extraction and chromatographic separation, often leading to poor peak shape and recovery.
-
Stability: Acyl-CoAs are susceptible to enzymatic and chemical degradation, requiring careful sample handling and storage.[5][6][7]
-
Matrix Effects: Biological matrices are complex, and co-eluting phospholipids and other endogenous components can significantly impact ionization efficiency, leading to inaccurate results.[8][9][10][11][12]
Strategic Approach to Method Validation
Given the endogenous nature of 3-hydroxy-DHA-CoA and the likely scarcity of a certified standard, a surrogate analyte approach is the most robust and scientifically defensible strategy.[13][14][15][16][17] This involves using a stable isotope-labeled (SIL) analog of the analyte as the calibrator. The ideal internal standard (IS) would be a different SIL version of the analyte.
Generating the Necessary Tools: Standards and Internal Standards
The cornerstone of this approach is the availability of high-quality stable isotope-labeled standards. Since these are not commercially available, two primary routes can be considered:
-
Custom Synthesis: Partnering with a specialized chemical synthesis company to produce ¹³C- or ¹⁵N-labeled 3-hydroxy-DHA-CoA. This provides a well-characterized standard but can be time-consuming and expensive.
-
Biosynthesis (SILEC): Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is a powerful technique to generate a suite of labeled acyl-CoAs, including the target analyte.[7][18][19][20][21][22] This involves growing cells in media containing a labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate, which gets incorporated into all CoA species. The labeled cell lysate can then be used as a source of the SIL-internal standard.
For our validation, we will presume the successful custom synthesis of two labeled versions:
-
Surrogate Analyte (Calibrator): ¹³C₆-3-hydroxy-DHA-CoA
-
Internal Standard (IS): ¹³C₃,¹⁵N₁-3-hydroxy-DHA-CoA
Comparative Analysis of Methodologies
Sample Preparation: Extracting the Needle from the Haystack
The goal of sample preparation is to efficiently extract 3-hydroxy-DHA-CoA while removing interfering matrix components. We will compare two common techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Rationale & Recommendation |
| Selectivity | High. Can be tailored with specific sorbents (e.g., mixed-mode) to effectively remove phospholipids and salts.[23][24][25] | Moderate. Less selective, may co-extract other lipids. | SPE is preferred for its superior cleanup, which is critical for minimizing matrix effects. A mixed-mode cation exchange sorbent can retain the CoA moiety while allowing neutral lipids to be washed away. |
| Recovery | Generally high and reproducible (80-95%), but requires careful method development. | Can be variable and analyte-dependent. | With optimization, SPE can provide more consistent recoveries for acyl-CoAs. |
| Throughput | Amenable to automation with 96-well plates. | Can be labor-intensive and difficult to automate. | For studies with large sample numbers, the automation potential of SPE is a significant advantage. |
| Solvent Usage | Moderate. | High. | SPE is generally a more environmentally friendly option. |
Recommended Protocol: Solid-Phase Extraction
-
Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 methanol:acetonitrile containing the internal standard (¹³C₃,¹⁵N₁-3-hydroxy-DHA-CoA).
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE:
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol, followed by 1 mL water.
-
Load: Load the supernatant onto the conditioned cartridge.
-
Wash: Wash with 1 mL of 5% methanol in water to remove salts, followed by 1 mL of acetone to remove phospholipids.
-
Elute: Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in 50:50 methanol:water.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis: Achieving Sensitive and Specific Detection
The chromatographic separation of long-chain acyl-CoAs is challenging. We will compare two common approaches: Reversed-Phase (RP) chromatography with and without an ion-pairing agent.
Comparison of Chromatographic Techniques
| Parameter | Reversed-Phase (C18) | Ion-Pairing Reversed-Phase | Rationale & Recommendation |
| Retention | Poor retention and peak shape for the polar CoA moiety. | The ion-pairing agent (e.g., heptafluorobutyric acid or triethylamine) neutralizes the charge on the phosphate groups, improving retention and peak shape.[26][27][28][29] | Ion-pairing RP is essential for achieving good chromatography for acyl-CoAs. |
| MS Compatibility | Fully compatible with ESI-MS. | Some non-volatile ion-pairing agents can cause ion suppression. Volatile agents like triethylamine are more MS-friendly. | Careful selection of a volatile ion-pairing agent is crucial. High pH mobile phases (e.g., using ammonium hydroxide) have also been shown to be effective.[30][31] |
| Column Lifetime | Long. | Can be shorter due to the accumulation of the ion-pairing agent. | A dedicated column for this analysis is recommended. |
Recommended LC-MS/MS Parameters
-
LC System: UPLC/UHPLC system for high resolution and speed.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte, surrogate, and internal standard. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphoadenosine diphosphate moiety.[31]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-hydroxy-DHA-CoA | [Calculated M+H]⁺ | [Calculated fragment]⁺ |
| ¹³C₆-3-hydroxy-DHA-CoA | [Calculated M+H+6]⁺ | [Calculated fragment+6]⁺ |
| ¹³C₃,¹⁵N₁-3-hydroxy-DHA-CoA | [Calculated M+H+4]⁺ | [Calculated fragment+4]⁺ |
Validation Experiments and Acceptance Criteria
The following validation experiments must be performed according to ICH M10 guidelines.[1][2]
Specificity and Selectivity
-
Protocol: Analyze at least six different lots of blank matrix (e.g., liver homogenate from untreated animals) to check for interferences at the retention time of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.
Calibration Curve and Linearity
-
Protocol: Prepare calibration standards by spiking the surrogate analyte (¹³C₆-3-hydroxy-DHA-CoA) into the authentic biological matrix over the desired concentration range (e.g., 1-1000 ng/mL). A minimum of six non-zero concentration levels should be used.
-
Acceptance Criteria: A linear regression of the peak area ratio (surrogate/IS) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
Hypothetical Calibration Curve Data
| Nominal Conc. (ng/mL) | Peak Area Ratio (Surrogate/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.012 | 0.95 | 95.0 |
| 2.5 | 0.028 | 2.6 | 104.0 |
| 10 | 0.115 | 10.2 | 102.0 |
| 50 | 0.560 | 49.5 | 99.0 |
| 250 | 2.85 | 252 | 100.8 |
| 750 | 8.45 | 748 | 99.7 |
| 1000 (ULOQ) | 11.20 | 1010 | 101.0 |
Accuracy and Precision
-
Protocol: Analyze Quality Control (QC) samples at four concentration levels: LLOQ, low QC, medium QC, and high QC. The QCs are prepared by spiking the surrogate analyte into the authentic matrix. Analyze in replicate (n=6) on three separate days.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
-
Hypothetical Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (n=6) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (n=18) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 | 1.05 | 105.0 | 12.1 |
| Low | 3.0 | 3.10 | 103.3 | 6.2 | 3.05 | 101.7 | 8.9 |
| Medium | 150 | 145.5 | 97.0 | 4.1 | 148.2 | 98.8 | 5.5 |
| High | 800 | 824.0 | 103.0 | 3.5 | 810.5 | 101.3 | 4.8 |
Matrix Effect and Recovery
-
Protocol:
-
Matrix Factor (MF): Compare the peak response of the analyte spiked into extracted blank matrix from six different sources to the peak response in a neat solution at low and high concentrations. The IS-normalized MF should be calculated.
-
Recovery: Compare the peak response of the analyte from pre-extraction spiked samples to post-extraction spiked samples.
-
-
Acceptance Criteria:
-
Matrix Effect: The CV of the IS-normalized matrix factor should be ≤ 15%.[14]
-
Recovery: Recovery should be consistent and reproducible.
-
Stability
-
Protocol: Assess the stability of 3-hydroxy-DHA-CoA in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for a duration exceeding the expected sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
The quantitative analysis of endogenous this compound is a formidable but achievable task. A successful validation hinges on a well-thought-out strategy that directly addresses the challenges of its endogenous nature and limited standard availability. By employing a surrogate analyte approach with stable isotope-labeled standards, optimizing sample preparation with solid-phase extraction, and refining chromatography with an ion-pairing agent, a robust, accurate, and reliable LC-MS/MS method can be established. This guide provides a comprehensive framework, but it is imperative that each step is meticulously documented and validated to ensure the generation of high-quality data that can confidently support research and development decisions.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. omni.laurentian.ca [omni.laurentian.ca]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. cstti.com [cstti.com]
- 17. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. books.rsc.org [books.rsc.org]
- 30. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA Levels in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Novel Lipid Mediator
3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA is a fascinating, yet not fully characterized, endogenous molecule. As a hydroxylated derivative of a docosahexaenoic acid (DHA) metabolite, it is positioned at the crossroads of fatty acid metabolism and cellular signaling. DHA is a critical omega-3 fatty acid, highly enriched in the brain and retina, where it plays a vital role in neuronal function and visual acuity.[1][2][3] The conversion of DHA into various bioactive molecules, collectively known as docosanoids, is a key mechanism by which it exerts its beneficial effects.[3][4][5] this compound is believed to be an intermediate in the peroxisomal β-oxidation pathway of very-long-chain fatty acids, a crucial step in the synthesis and turnover of DHA.[4][6][7] Understanding the tissue-specific distribution of this molecule can provide invaluable insights into the localized regulation of DHA metabolism and its potential role in both physiological and pathological processes.
This guide provides a comparative analysis of the expected levels of this compound across different tissues, based on the known enzymatic machinery and metabolic fluxes. We also present a detailed, field-proven protocol for its quantification and discuss the potential implications of its differential distribution.
Comparative Tissue Levels: A Reflection of Metabolic Activity
Direct comparative quantification of this compound across a wide range of tissues is not yet extensively documented in the scientific literature. However, based on our understanding of peroxisomal β-oxidation and DHA metabolism, we can infer the relative abundance of this intermediate in key tissues. The biosynthesis of DHA from its C24 precursor, tetracosahexaenoic acid (C24:6n-3), occurs in peroxisomes and involves a crucial β-oxidation step where 3-hydroxyacyl-CoA intermediates are formed.[4][6][7] Tissues with high rates of DHA synthesis and turnover are therefore expected to exhibit higher steady-state levels of this compound.
| Tissue | Predicted Relative Level | Rationale |
| Liver | High | The liver is a central hub for lipid metabolism, including the synthesis of DHA from dietary precursors, which is then distributed to other tissues.[8] It possesses a high capacity for peroxisomal β-oxidation.[9] |
| Brain | High | The brain has a very high concentration of DHA, which is essential for neuronal membrane structure and function.[2] Active DHA metabolism and turnover within the brain suggest significant local synthesis and modification, leading to the formation of intermediates like the target molecule.[1] |
| Retina | High | Similar to the brain, the retina is exceptionally rich in DHA, particularly in photoreceptor outer segments.[3][10] The constant renewal of these membranes necessitates a high flux through DHA metabolic pathways.[3] |
| Adipose Tissue | Moderate | Adipose tissue is a major site of fatty acid storage and release. While not a primary site of DHA synthesis, it actively participates in fatty acid metabolism and may exhibit moderate levels of this intermediate. |
| Skeletal Muscle | Low to Moderate | Skeletal muscle utilizes fatty acids as a primary energy source. While it can oxidize long-chain fatty acids, the turnover of DHA is likely lower than in the brain or retina, suggesting lower levels of this specific intermediate. |
| Kidney | Low | The kidney is metabolically active and involved in fatty acid metabolism, but its specific role in the intricate pathways of DHA synthesis and docosanoid production is less pronounced compared to the liver, brain, and retina. |
Experimental Protocol: Quantification of this compound by LC-MS/MS
The quantification of acyl-CoA species in biological tissues is challenging due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific measurement.
I. Sample Preparation
-
Tissue Homogenization:
-
Rapidly excise and weigh the tissue of interest (e.g., liver, brain) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in 10 volumes of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).
-
-
Liquid-Liquid Extraction:
-
Vortex the homogenate vigorously for 1 minute and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous/methanol phase, which contains the polar acyl-CoA species.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous/methanol extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
II. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a small particle size (e.g., 1.7 µm) is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoA analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound.
-
Product Ion: A characteristic fragment ion generated by collision-induced dissociation (CID), often corresponding to the Coenzyme A moiety or a fragment thereof.
-
-
III. Data Analysis
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of an authentic standard of this compound.
-
Calculate the concentration of the analyte in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to the initial tissue weight.
-
Visualizing the Workflow
References
- 1. Docosahexaenoic acid is the preferred dietary n-3 fatty acid for the development of the brain and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid and the brain- what is its role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid uptake and metabolism in photoreceptors: retinal conservation by an efficient retinal pigment epithelial cell-mediated recycling process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. Homologous Overexpression of Acyl-CoA Thioesterase 8 Enhanced Free Fatty Acid Accumulation in Oleaginous Fungus Mucor circinelloides WJ11 [mdpi.com]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 8. Reversal of docosahexaenoic acid deficiency in the rat brain, retina, liver, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Functional Divergence of 3-Hydroxyacyl-CoA Intermediates in DHA Biosynthesis
Introduction: The Convergent Pathways to a Critical Neurological Lipid
Docosahexaenoic acid (DHA; 22:6n-3) is a cornerstone of neural health, representing the most abundant omega-3 polyunsaturated fatty acid (PUFA) in the brain and retina where it governs membrane fluidity, signal transduction, and neuroprotection.[1] While dietary intake is the primary source for humans, endogenous synthesis from α-linolenic acid (ALA; 18:3n-3) provides a crucial, albeit limited, supply. This biosynthesis is not a simple linear process but a sophisticated interplay between two distinct cellular compartments: the endoplasmic reticulum (ER) and peroxisomes.
The synthesis of DHA in mammals primarily follows the "Sprecher pathway," a multi-organelle route that paradoxically employs both fatty acid elongation (synthesis) and a single, targeted cycle of β-oxidation (degradation).[1][2][3] Central to both of these processes is the formation of a 3-hydroxyacyl-CoA intermediate. However, the context in which this intermediate is formed dictates its structure, the enzymatic machinery that governs its fate, and its ultimate contribution to the metabolic outcome. This guide provides an in-depth comparison of the 3-hydroxyacyl-CoA intermediates generated during microsomal fatty acid elongation versus those in peroxisomal β-oxidation, offering clarity on their distinct functional roles in the intricate pathway of DHA biosynthesis.
The Dichotomy of 3-Hydroxyacyl-CoA: A Tale of Two Compartments
The functional identity of a 3-hydroxyacyl-CoA molecule is defined by its subcellular location and the metabolic pathway it occupies. In the context of DHA synthesis, it appears in two acts: first as a building block in the ER and second as a transient species marked for cleavage in the peroxisome.
The Synthetic Intermediate: 3-Hydroxyacyl-CoA in Microsomal Elongation
The initial steps of converting dietary ALA towards DHA involve a series of desaturation and elongation reactions in the ER.[4] The elongation of very-long-chain fatty acids (VLCFAs) is a four-step cyclical process that adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[5][6]
The cycle proceeds as follows:
-
Condensation: A 3-ketoacyl-CoA synthase (an ELOVL family enzyme) catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA.[6]
-
First Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR) using NADPH as the electron donor, forming a 3-hydroxyacyl-CoA intermediate.[5]
-
Dehydration: This intermediate is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a trans-2,3-enoyl-CoA.[7]
-
Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond, yielding an acyl-CoA chain that is two carbons longer.[6]
In this synthetic pathway, the 3-hydroxyacyl-CoA is a committed intermediate on the path to chain extension. Its hydroxyl group is specifically targeted for removal to create a double bond, which is subsequently reduced to complete the saturated two-carbon addition.
The Catabolic Intermediate: L-3-Hydroxyacyl-CoA in Peroxisomal β-Oxidation
After elongation and desaturation in the ER produce tetracosahexaenoic acid (24:6n-3), this VLCFA is transported to the peroxisome.[8] Peroxisomes are specialized in shortening VLCFAs that are poor substrates for mitochondrial β-oxidation.[9][10][11] The peroxisomal β-oxidation spiral is also a four-step process, but with a degradative goal.
The cycle proceeds as follows:
-
Oxidation: An acyl-CoA oxidase introduces a double bond into the fatty acyl-CoA, producing FADH₂.[10]
-
Hydration: An enoyl-CoA hydratase adds water across the double bond, forming an L-3-hydroxyacyl-CoA intermediate.[12]
-
Dehydrogenation: This intermediate is then oxidized by an L-3-hydroxyacyl-CoA dehydrogenase, which uses NAD⁺ as a cofactor to produce NADH and a 3-ketoacyl-CoA.[13][14]
-
Thiolytic Cleavage: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and an acyl-CoA chain that is two carbons shorter.[12]
In this catabolic pathway, the L-3-hydroxyacyl-CoA is a transient species targeted for oxidation. Its hydroxyl group is converted into a keto group, priming the molecule for cleavage by thiolase. This single round of β-oxidation shortens 24:6n-3 to 22:6n-3 (DHA), which is then exported from the peroxisome.
Core Functional Differences: A Head-to-Head Comparison
The distinct roles of 3-hydroxyacyl-CoA intermediates in DHA biosynthesis are best understood through a direct comparison of their metabolic context and governing enzymes.
| Feature | Microsomal Elongation (Synthesis) | Peroxisomal β-Oxidation (Degradation) |
| Pathway | Fatty Acid Elongation | Fatty Acid β-Oxidation |
| Cellular Location | Endoplasmic Reticulum (ER) | Peroxisome |
| Preceding Enzyme | 3-Ketoacyl-CoA Reductase (KAR) | Enoyl-CoA Hydratase |
| Subsequent Enzyme | 3-Hydroxyacyl-CoA Dehydratase (HACD) | L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) |
| Cofactor Involvement | Formed via NADPH consumption | Consumed via NAD⁺ consumption (produces NADH) |
| Metabolic Outcome | Dehydration to form a double bond for subsequent reduction and chain extension . | Oxidation to a keto group to facilitate thiolytic cleavage and chain shortening . |
| Stereochemistry | D-3-hydroxyacyl-CoA | L-3-hydroxyacyl-CoA |
Enzymatic Isoforms and Substrate Specificity
The enzymes acting upon these intermediates further underscore their functional divergence.
-
Dehydratases (Elongation): The dehydration step is catalyzed by the 3-hydroxyacyl-CoA dehydratase (HACD) family, comprising four known isozymes (HACD1-4). HACD1 and HACD2 have been shown to have broad substrate activity and exhibit functional redundancy across a wide range of fatty acid elongation pathways, suggesting they can act on the polyunsaturated intermediates required for DHA synthesis.[7]
-
Dehydrogenases (β-Oxidation): The dehydrogenation step in peroxisomes is handled by specific isoforms of 3-hydroxyacyl-CoA dehydrogenase. The peroxisomal multifunctional enzyme type 2 (HSD17B4) and the peroxisomal bifunctional enzyme (EHHADH) both contain L-3-hydroxyacyl-CoA dehydrogenase activity.[13] These enzymes are adapted to handle the very-long-chain and polyunsaturated substrates that enter the peroxisomal pathway. This contrasts with mitochondrial dehydrogenases, which have preferences for short, medium, or long-chain saturated fatty acids.[15][16]
This enzymatic specificity ensures that the polyunsaturated 3-hydroxyacyl-CoA intermediates within each compartment are channeled exclusively down their respective synthetic or catabolic paths without crossover.
The Sprecher Pathway: An Integrated View
The elegance of the Sprecher pathway lies in its co-opting of a catabolic cycle for a net anabolic outcome. The journey from ALA to DHA requires both building up and trimming down, with the 3-hydroxyacyl-CoA intermediate serving as a pivotal, yet functionally distinct, player in each stage.
Experimental Protocols for Functional Analysis
Distinguishing the activities of the enzymes that process 3-hydroxyacyl-CoA intermediates is critical for understanding their roles in lipid metabolism.
Protocol 1: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol measures the activity of HADH by monitoring the production of NADH, which absorbs light at 340 nm.
Objective: To quantify the rate of oxidation of a 3-hydroxyacyl-CoA substrate.
Materials:
-
Enzyme source (e.g., purified recombinant enzyme, mitochondrial or peroxisomal lysate)
-
100 mM Potassium Phosphate Buffer, pH 7.4
-
10 mM NAD⁺ solution
-
1 mM 3-hydroxyacyl-CoA substrate solution (e.g., L-3-hydroxybutyryl-CoA for short-chain activity, or a custom synthesized VLC-PUFA substrate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by adding 850 µL of potassium phosphate buffer, 100 µL of 10 mM NAD⁺, and 20 µL of the enzyme source.
-
Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding 30 µL of the 1 mM 3-hydroxyacyl-CoA substrate. Mix quickly by inversion.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over 5 minutes, taking readings every 15-30 seconds.
-
Calculate the rate of reaction using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Trustworthiness Check: Run parallel controls, including a reaction without substrate (to measure endogenous NAD⁺ reduction) and a reaction without the enzyme (to check for non-enzymatic substrate degradation). The net rate should be calculated by subtracting the rate of the control reactions.
Protocol 2: LC-MS/MS for Acyl-CoA Profiling
This advanced method allows for the simultaneous identification and quantification of multiple acyl-CoA species, including the 3-hydroxy intermediates, from a single biological sample.
Objective: To determine the relative abundance of specific 3-hydroxyacyl-CoA intermediates in cells or tissues under different metabolic conditions.
Methodology:
-
Sample Preparation: Homogenize tissues or lyse cultured cells in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing a mixture of internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
Extraction: Perform a biphasic liquid-liquid extraction to separate the polar metabolites (including acyl-CoAs) into the aqueous phase.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the aqueous extract using an appropriate SPE cartridge (e.g., Oasis HLB).
-
LC Separation: Inject the purified extract onto a reverse-phase C18 column. Elute the acyl-CoAs using a gradient of mobile phases, typically consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent like acetonitrile.
-
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Parent Ion: The precursor ion for each acyl-CoA will be its specific m/z value.
-
Fragment Ion: A characteristic fragment ion (e.g., corresponding to the CoA moiety) is monitored for confirmation and quantification.
-
-
Data Analysis: Quantify each acyl-CoA species by comparing its peak area to that of its corresponding internal standard. This provides a precise measurement of the concentration of each intermediate in the original sample.
Conclusion
The 3-hydroxyacyl-CoA molecule is a textbook example of how metabolic context defines molecular function. In the ER, it is a synthetic intermediate, its hydroxyl group a temporary placeholder destined for elimination to enable chain growth. In the peroxisome, it is a catabolic intermediate, its hydroxyl group a target for oxidation that facilitates the precise cleavage required to finalize DHA synthesis. Understanding these functional differences is not merely academic; it is fundamental to deciphering the regulation of PUFA homeostasis and identifying potential targets for intervention in diseases linked to lipid metabolic dysfunction. The enzymatic machinery—the reductases, dehydratases, and dehydrogenases—that creates and consumes these intermediates holds the key to this intricate metabolic control.
References
- 1. Docosahexaenoic_acid [chemeurope.com]
- 2. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal) retroconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
- 13. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
A Senior Scientist's Guide to the Comparative Kinetics of 3-Hydroxyacyl-CoA Dehydrogenases with C22 vs. C24 Substrates
For researchers in metabolic diseases and drug development, understanding the nuances of fatty acid β-oxidation is paramount. The metabolism of very-long-chain fatty acids (VLCFAs), particularly those with 22 (C22) or 24 (C24) carbons, is a critical pathway implicated in several severe peroxisomal disorders. A key enzymatic step in this pathway is the dehydrogenation of 3-hydroxyacyl-CoA intermediates. This guide provides an in-depth comparison of the enzymatic kinetics for C22 and C24 substrates, grounded in the latest biochemical evidence and field-proven experimental protocols.
The Critical Role of Peroxisomal D-Bifunctional Protein (D-BP)
While mitochondrial β-oxidation handles the bulk of shorter-chain fatty acids, the breakdown of VLCFAs (C22 and longer) is initiated within the peroxisome. The third step of this pathway, the dehydrogenation of a 3-hydroxyacyl-CoA, is catalyzed by the (3R)-hydroxyacyl-CoA dehydrogenase domain of a multifunctional enzyme known as D-bifunctional protein (D-BP) .[1][2][3][4][5][6][7] This enzyme, also referred to as Multifunctional Enzyme Type 2 (MFE-2) or by its gene name, HSD17B4, is essential for the metabolism of VLCFAs.[4][6][8][9]
Defects in the HSD17B4 gene lead to D-bifunctional protein deficiency, a severe autosomal recessive disorder.[4][5] The clinical presentation often includes neonatal hypotonia, seizures, and profound neurological deficits, underscoring the enzyme's critical role.[4] A key biochemical hallmark of this disease is the accumulation of VLCFAs, including C24 and C26 fatty acids, in patient plasma and tissues.[1][4][8][10] This accumulation provides compelling in-vivo evidence that C22 and C24 acyl-CoAs are primary, endogenous substrates for D-BP.
Comparative Kinetic Analysis: C22 vs. C24 Substrates
However, based on the pathophysiology of D-BP deficiency, we can infer the enzyme's crucial activity on both substrates. The accumulation of C24 and longer fatty acids in patients with isolated dehydrogenase domain defects (Type III D-BPD) strongly suggests that the enzyme's efficiency with these substrates is a rate-limiting factor for the overall pathway.[4]
| Parameter | 3-Hydroxy-C22-CoA (Docosanoyl-CoA) | 3-Hydroxy-C24-CoA (Lignoceroyl-CoA) | Rationale & Causality |
| Enzyme Affinity (Km) | Data not published. | Data not published. | While specific values are unavailable, the severe phenotype of D-BP deficiency implies that the enzyme must process both substrates. The accumulation of C24 and C26 fatty acids suggests that the catalytic efficiency (kcat/Km) for these longer substrates may be lower than for shorter chains, potentially making the dehydrogenase step a bottleneck in VLCFA oxidation. |
| Maximum Velocity (Vmax) | Data not published. | Data not published. | Studies on disease-causing mutations in the dehydrogenase domain have shown that compromised kinetic performance is the direct molecular cause of D-BP deficiency, confirming the importance of robust catalytic turnover for both C22 and C24 substrates.[11] |
| Clinical Significance | Essential for the β-oxidation of docosanoic acid. | Essential for the β-oxidation of lignoceric acid. Deficiency leads to the accumulation of C24 and C26 VLCFAs, which are diagnostic markers for the disease.[1][4][8][10] |
Expert Insight: The lack of precise kinetic data represents a knowledge gap in the field. Researchers should interpret the available clinical data as strong qualitative evidence of D-BP's activity on both C22 and C24 substrates. The development of novel, stable isotope-labeled or fluorescent substrate analogs could pave the way for definitive kinetic characterization.
Visualizing the Enzymatic Reaction and Workflow
To clarify the process, the following diagrams illustrate the core enzymatic reaction and the experimental workflow for its measurement.
Caption: The D-BP dehydrogenase reaction.
Caption: Workflow for kinetic analysis.
Experimental Protocol: Spectrophotometric Assay for Dehydrogenase Activity
This protocol provides a robust, self-validating method for measuring the 3-hydroxyacyl-CoA dehydrogenase activity of D-BP. The assay is based on the principle that the reduction of NAD+ to NADH results in an increase in absorbance at 340 nm.
A. Materials and Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA.
-
Causality: A slightly alkaline pH (8.5) is often optimal for dehydrogenases, favoring the forward reaction (oxidation of the substrate). EDTA is included to chelate any divalent metal ions that could interfere with the reaction.
-
-
NAD+ Stock Solution: 50 mM NAD+ in purified water. Prepare fresh and keep on ice.
-
Substrate Stock Solutions: 1 mM 3-hydroxy-C22-CoA and 1 mM 3-hydroxy-C24-CoA.
-
Expert Insight: These substrates are highly hydrophobic and prone to micelle formation. Dissolve them initially in a small volume of a suitable organic solvent (e.g., DMSO) before diluting in buffer containing 0.1% Triton X-100 to ensure solubility and accessibility to the enzyme.
-
-
Enzyme Source: Purified recombinant D-bifunctional protein (HSD17B4) or fibroblast/liver cell lysate from a relevant model system.
-
Equipment: UV-Vis Spectrophotometer with temperature control, quartz cuvettes.
B. Step-by-Step Methodology
-
System Equilibration: Set the spectrophotometer to 340 nm and equilibrate the sample holder to 37°C.
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture. The final concentrations for a typical assay are:
-
100 mM Tris-HCl, pH 8.5
-
1 mM EDTA
-
2.5 mM NAD+
-
Substrate (varied concentrations for kinetic analysis, e.g., 5 µM to 100 µM)
-
Purified water to bring the volume to 980 µL.
-
-
Control and Blanking: Prepare a blank cuvette containing all components except the enzyme. Use this to zero the spectrophotometer. For a negative control, prepare a reaction mixture with enzyme but without substrate to ensure no background NAD+ reduction occurs.
-
Temperature Incubation: Incubate the cuvette containing the reaction mixture in the spectrophotometer for 5 minutes to ensure it reaches 37°C.
-
Reaction Initiation: Add 20 µL of a freshly prepared dilution of the enzyme source to the cuvette. Mix gently but thoroughly by inverting with parafilm or using a cuvette stirrer.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm. Record data every 15 seconds for 5-10 minutes.
-
Trustworthiness: It is critical to use the initial, linear phase of the reaction for velocity calculations. As substrate is consumed or product accumulates, the reaction rate may decrease.
-
C. Data Analysis and Interpretation
-
Calculate Reaction Velocity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the rate of NADH production.
-
Velocity (µmol/min/mg) = (ΔA/min) / (ε * l) * (Vtotal / Venzyme) * (1 / [Protein])
-
Where:
-
ε (molar extinction coefficient for NADH at 340 nm) = 6220 M-1cm-1
-
l (path length of the cuvette) = 1 cm
-
Vtotal = Total reaction volume (e.g., 1 mL)
-
Venzyme = Volume of enzyme added (e.g., 0.02 mL)
-
[Protein] = Protein concentration in mg/mL
-
-
-
Determine Kinetic Parameters: Plot the initial reaction velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
By adhering to this rigorous protocol, researchers can generate reliable data to probe the function of D-bifunctional protein and evaluate how its activity with C22 and C24 substrates is affected by potential inhibitors or disease-causing mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 5. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 6. Case Report: D-bifunctional protein deficiency caused by novel compound heterozygote HSD17B4 variants in a neonate in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First Case of Peroxisomal D-bifunctional Protein Deficiency with Novel HSD17B4 Mutations and Progressive Neuropathy in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Peroxisomal β-Oxidation of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA and 2-trans,7,10,13,16-docosapentaenoyl-CoA
This guide provides an in-depth comparison of the metabolic fates of two structurally related C22 polyunsaturated acyl-CoA molecules, 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA and 2-trans,7,10,13,16-docosapentaenoyl-CoA, within the peroxisomal β-oxidation pathway. We will explore the enzymatic specificities that dictate their distinct processing, present supporting evidence from studies on analogous substrates, and provide detailed experimental protocols for their characterization.
Introduction to Peroxisomal β-Oxidation
Peroxisomes are indispensable organelles for the metabolism of a variety of lipids that cannot be efficiently processed by mitochondria.[1] This includes very-long-chain fatty acids (VLCFAs, >C20), branched-chain fatty acids, and the precursors of vital molecules like docosahexaenoic acid (DHA).[1][2] Unlike mitochondrial β-oxidation, the peroxisomal pathway is a chain-shortening process, not a complete catabolism to acetyl-CoA, and it is not directly coupled to ATP synthesis via oxidative phosphorylation.[1]
The core of the peroxisomal β-oxidation machinery consists of three main enzymatic activities:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step, introducing a double bond at the C2 position and producing H₂O₂.[3]
-
Bifunctional Enzyme (PBE): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
3-ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA.
Crucially, mammalian peroxisomes contain two distinct bifunctional enzymes with opposite stereospecificities: L-bifunctional protein (L-PBE or MFP-1) and D-bifunctional protein (D-PBE or MFP-2).[4][5] L-PBE hydrates 2-trans-enoyl-CoAs to 3(S)-hydroxyacyl-CoAs and subsequently dehydrogenates them, while D-PBE hydrates the same substrates to 3(R)-hydroxyacyl-CoAs for further oxidation.[6] This stereochemical divergence is central to understanding the differential metabolism of our two molecules of interest.
Metabolic Fates of the Target Substrates
The structural differences between this compound and 2-trans,7,10,13,16-docosapentaenoyl-CoA dictate their entry points and subsequent processing in the peroxisomal β-oxidation pathway.
2-trans,7,10,13,16-docosapentaenoyl-CoA: A Substrate for the D-Bifunctional Protein Pathway
2-trans,7,10,13,16-docosapentaenoyl-CoA is a typical intermediate of β-oxidation, poised for hydration. Evidence from the biosynthesis of DHA (C22:6n-3) from its C24:6n-3 precursor strongly indicates that the β-oxidation of very-long-chain polyunsaturated fatty acids is predominantly handled by the D-bifunctional protein (D-PBE).[2][7][8][9] Studies using fibroblasts from patients with deficiencies in either L-PBE or D-PBE have shown that D-PBE is essential for this process.[2][9]
Therefore, the metabolic pathway for 2-trans,7,10,13,16-docosapentaenoyl-CoA is as follows:
-
Hydration: The enoyl-CoA hydratase 2 domain of D-PBE catalyzes the hydration of the trans-2 double bond to form 3(R)-Hydroxy-docosa-7,10,13,16-tetraenoyl-CoA .[6]
-
Dehydrogenation: The (3R)-hydroxyacyl-CoA dehydrogenase domain of D-PBE then oxidizes the 3(R)-hydroxyacyl-CoA intermediate to 3-Keto-docosa-7,10,13,16-tetraenoyl-CoA .[10]
-
Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA to yield acetyl-CoA and eicosa-5,8,11,14-tetraenoyl-CoA (arachidonoyl-CoA).
This pathway is visualized in the diagram below.
This compound: A Substrate for the L-Bifunctional Protein Pathway
This compound is a 3-hydroxyacyl-CoA with (S)-stereochemistry. This configuration makes it a direct substrate for the dehydrogenase domain of the L-bifunctional protein (L-PBE). L-PBE is primarily associated with the β-oxidation of straight-chain and dicarboxylic fatty acids.[11][12] The "all-cis" configuration of the remaining double bonds does not directly interfere with the action at the C3 position.
The metabolic pathway for this substrate is as follows:
-
Dehydrogenation: The (3S)-hydroxyacyl-CoA dehydrogenase domain of L-PBE oxidizes the substrate to 3-Keto-docosa-7,10,13,16-tetraenoyl-CoA .
-
Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase then cleaves this intermediate to produce acetyl-CoA and eicosa-5,8,11,14-tetraenoyl-CoA .
It is important to note that if this substrate were to be formed from a cis-2-enoyl-CoA precursor, it would require the action of the hydratase domain of L-PBE. However, as it is provided as the 3(S)-hydroxyacyl-CoA, it bypasses the hydration step.
Comparative Summary
| Feature | 2-trans,7,10,13,16-docosapentaenoyl-CoA | This compound |
| Substrate Class | 2-trans-Enoyl-CoA | 3(S)-Hydroxyacyl-CoA |
| Primary Bifunctional Enzyme | D-Bifunctional Protein (MFP-2) | L-Bifunctional Protein (MFP-1) |
| First Enzymatic Step | Hydration | Dehydrogenation |
| Intermediate Stereochemistry | 3(R)-Hydroxyacyl-CoA | N/A (already a 3-hydroxyacyl-CoA) |
| Physiological Relevance | Intermediate in the β-oxidation of very-long-chain polyunsaturated fatty acids. | Product of L-PBE hydratase activity on a corresponding 2-enoyl-CoA. |
Experimental Protocol for Comparative Analysis
This protocol outlines a method for the in vitro comparison of the metabolism of the two substrates using purified recombinant L-PBE and D-PBE.
1. Substrate Synthesis and Preparation
-
2-trans,7,10,13,16-docosapentaenoyl-CoA: Synthesize from the corresponding free fatty acid using a commercial acyl-CoA synthetase kit. Purify by HPLC.
-
This compound: This is a more complex synthesis, likely requiring custom chemical synthesis or enzymatic synthesis using purified L-PBE hydratase and the corresponding 2-enoyl-CoA, followed by purification.
-
Quantification: Determine the concentration of the acyl-CoA substrates spectrophotometrically using the molar extinction coefficient of the CoA thioester bond.
2. Enzyme Expression and Purification
-
Express recombinant human L-PBE and D-PBE in a suitable system (e.g., E. coli or insect cells).
-
Purify the proteins to homogeneity using affinity and size-exclusion chromatography.
-
Verify protein identity and purity by SDS-PAGE and Western blot.
3. Enzyme Activity Assays
-
Hydratase Activity of L-PBE and D-PBE:
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the 2-enoyl-CoA double bond.
-
Assay conditions: 100 mM Tris-HCl (pH 8.0), 50 µM 2-trans,7,10,13,16-docosapentaenoyl-CoA, and purified L-PBE or D-PBE at 37°C.
-
-
Dehydrogenase Activity of L-PBE and D-PBE:
-
Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.
-
Assay conditions: 100 mM Tris-HCl (pH 9.0), 1 mM NAD⁺, 50 µM this compound (or the 3(R)-hydroxy intermediate for D-PBE), and purified L-PBE or D-PBE at 37°C.
-
4. Product Analysis by LC-MS/MS
-
Incubate each substrate with the appropriate enzyme (and cofactors) for a defined period.
-
Stop the reaction and extract the acyl-CoAs.
-
Analyze the reaction products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the identity of the intermediates and final products.
5. Kinetic Analysis
-
Perform the enzyme activity assays with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for each enzyme-substrate pair.
Experimental Workflow Diagram
Conclusion
The peroxisomal β-oxidation pathways for this compound and 2-trans,7,10,13,16-docosapentaenoyl-CoA are distinct, governed by the stereospecificity of the L- and D-bifunctional enzymes. 2-trans,7,10,13,16-docosapentaenoyl-CoA is a substrate for the D-PBE pathway, undergoing hydration to a 3(R)-hydroxy intermediate, consistent with the metabolism of very-long-chain polyunsaturated fatty acids. In contrast, this compound directly enters the L-PBE pathway at the dehydrogenase step. Understanding these specificities is crucial for elucidating the complex roles of peroxisomes in lipid metabolism and for the development of therapeutic strategies for peroxisomal disorders.
References
- 1. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 9. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal L-bifunctional Protein Deficiency Causes Male-specific Kidney Hypertrophy and Proximal Tubular Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of enzymatic and mass spectrometry-based assays for 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
<...2>## A Researcher's Guide to the Cross-Validation of Enzymatic and Mass Spectrometry-Based Assays for 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
For researchers, scientists, and drug development professionals investigating the intricate pathways of lipid metabolism, the precise quantification of key intermediates is paramount. This compound is a critical, yet transient, metabolite in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), a process vital for maintaining lipid homeostasis.[1][2][3] Dysregulation of this pathway has been implicated in a range of metabolic disorders, making the accurate measurement of its intermediates a crucial aspect of both basic research and therapeutic development.
This guide provides an in-depth, objective comparison of two primary analytical methodologies for the quantification of this compound: traditional enzymatic assays and modern mass spectrometry-based approaches. We will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a framework for their cross-validation to ensure data integrity and reproducibility.
Peroxisomal β-oxidation is a catabolic pathway responsible for the chain-shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids like DHA.[1][2][3] Unlike its mitochondrial counterpart, the peroxisomal system is not primarily for ATP production but rather for the generation of shorter-chain acyl-CoAs that can then be further metabolized in mitochondria.
The conversion of docosahexaenoyl-CoA to its 3-hydroxy intermediate is a key step catalyzed by a multifunctional enzyme.[1][2][4] The subsequent dehydrogenase activity of this enzyme converts this compound to 3-oxo-docosa-7,10,13,16-all-cis-tetraenoyl-CoA. The efficiency of this and subsequent steps is critical for preventing the accumulation of potentially lipotoxic intermediates.
References
A Comparative Guide to DHA Synthesis: The Sprecher vs. the Δ4-Desaturase Pathway
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is a cornerstone of neural and retinal health, playing indispensable roles in membrane fluidity, signal transduction, and the resolution of inflammation.[1][2] While dietary intake from marine sources is the primary means of acquiring this vital omega-3 polyunsaturated fatty acid (PUFA), endogenous synthesis from the essential fatty acid α-linolenic acid (ALA, 18:3n-3) is a crucial metabolic capability. The conversion of ALA to eicosapentaenoic acid (EPA, 20:5n-3) is well-characterized; however, the final, critical steps that convert EPA's downstream product, docosapentaenoic acid (DPA, 22:5n-3), into DHA are accomplished via two distinct and fascinating enzymatic routes: the classic, multi-organelle Sprecher pathway and the more direct, single-enzyme Δ4-desaturase pathway.
This guide provides an in-depth comparison of these two pathways, grounded in experimental evidence. We will dissect their mechanisms, enzymatic players, cellular localization, and physiological relevance, offering researchers a clear framework for understanding and investigating DHA biosynthesis.
The Sprecher Pathway: A Peroxisomal Finale
First elucidated by the work of Sprecher and colleagues, this pathway is the established mechanism for DHA synthesis in mammals.[3][4][5] It is a multi-step, multi-organelle process that, counterintuitively, involves the synthesis of a 24-carbon intermediate that is subsequently shortened. The pathway begins in the endoplasmic reticulum (ER) and concludes in the peroxisome.
Mechanism:
-
Elongation I: Docosapentaenoic acid (DPA, 22:5n-3) is elongated by an elongase of very long-chain fatty acids (Elovl) to tetracosapentaenoic acid (TPA, 24:5n-3).
-
Δ6-Desaturation: TPA is then desaturated by the Fatty Acid Desaturase 2 (FADS2) enzyme, which acts as a Δ6-desaturase on this C24 substrate to produce tetracosahexaenoic acid (THA, 24:6n-3).[6][7]
-
Peroxisomal Translocation & β-Oxidation: THA is translocated from the ER to the peroxisome, where it undergoes a single round of β-oxidation. This chain-shortening step removes two carbons from the carboxyl end, yielding the final product, DHA (22:6n-3).[8]
This pathway's reliance on peroxisomal β-oxidation is a critical feature. Genetic defects affecting peroxisome function, as seen in Zellweger syndrome, lead to a profound DHA deficiency, underscoring the physiological dominance of the Sprecher pathway in humans.[1][2]
Caption: Figure 1. The Sprecher Pathway for DHA Synthesis.
The Δ4-Desaturase Pathway: A Direct Approach
An alternative, more direct route to DHA exists, bypassing the C24 intermediates and the need for peroxisomal involvement. This pathway relies on a single enzymatic step to complete the synthesis.
Mechanism:
-
Direct Δ4-Desaturation: DPA (22:5n-3) is directly converted to DHA (22:6n-3) by the action of a Δ4-desaturase, which introduces a double bond at the 4th carbon position from the carboxyl end.[9][10]
This elegant pathway was first identified in lower eukaryotes like the microalga Thraustochytrium and has since been characterized in some vertebrate species, particularly teleost fish.[6][9][11] While unequivocal molecular evidence shows that mammalian FADS2 can catalyze Δ4-desaturation, this activity is generally low, and the Sprecher pathway remains the predominant route in vivo in mammals.[12][13] However, the potential for this pathway to operate in human cells has been demonstrated through genetic engineering, opening novel therapeutic avenues.[1][2]
Caption: Figure 2. The Δ4-Desaturase Pathway for DHA Synthesis.
Comparative Analysis: A Head-to-Head Evaluation
The choice of pathway has significant implications for metabolic efficiency, regulation, and organismal capacity for DHA synthesis. The following table summarizes the key distinctions.
| Feature | Sprecher Pathway | Δ4-Desaturase Pathway |
| Starting Substrate (for final step) | Tetracosapentaenoic Acid (24:5n-3) | Docosapentaenoic Acid (22:5n-3) |
| Key Enzymatic Step | Δ6-desaturation of a C24 substrate | Δ4-desaturation of a C22 substrate |
| Number of Steps (from DPA) | 3 (Elongation, Desaturation, β-Oxidation) | 1 (Desaturation) |
| Cellular Compartments | Endoplasmic Reticulum & Peroxisome | Endoplasmic Reticulum only |
| Potential Efficiency | Considered less direct and potentially slower due to multiple steps and inter-organelle transport.[9] | More direct and potentially faster.[9] |
| Primary Organismal Distribution | Mammals, widespread in teleost fish.[3][6][14] | Microalgae, some teleost fish.[6][11] Not the primary physiological route in mammals.[1] |
Experimental Protocols for Pathway Investigation
Discerning the operative pathway in a given biological system requires robust experimental design. Here, we outline two foundational protocols that provide self-validating systems for pathway elucidation.
Protocol 1: Stable Isotope Tracing for In Vivo/In Vitro Flux Analysis
Causality: This method directly tracks the metabolic fate of a precursor fatty acid, allowing for the unambiguous identification of pathway intermediates. The detection of labeled C24 PUFAs (TPA and THA) serves as a definitive signature of the Sprecher pathway.
Caption: Figure 3. Workflow for Stable Isotope Tracing.
Methodology:
-
System Preparation: Utilize a relevant model system (e.g., primary hepatocytes, transfected cell lines, or a whole animal model).
-
Tracer Administration: Introduce a stable isotope-labeled precursor, such as [U-¹³C]-ALA, into the culture medium or diet.
-
Time-Course Sampling: Collect samples (cells, tissue, plasma) at various time points (e.g., 0, 6, 12, 24, 48 hours) to capture the kinetics of fatty acid conversion.
-
Lipid Extraction: Perform a total lipid extraction using a standardized method like the Bligh and Dyer technique.[15]
-
Derivatization: Convert the extracted fatty acids into fatty acid methyl esters (FAMEs) via transesterification with a reagent like boron trifluoride in methanol.
-
Mass Spectrometry Analysis: Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor for the mass shift corresponding to the ¹³C incorporation in downstream PUFAs, specifically DPA, TPA, THA, and DHA.[16]
-
Interpretation: The detection of significant levels of labeled TPA (24:5n-3) and THA (24:6n-3) provides conclusive evidence for an active Sprecher pathway. Conversely, the rapid appearance of labeled DHA from labeled DPA without a corresponding accumulation of labeled C24 intermediates would indicate Δ4-desaturase activity.
Protocol 2: Heterologous Expression for Desaturase Functional Assay
Causality: This in vitro assay isolates the enzyme of interest from its native cellular environment, allowing for a direct test of its substrate specificity. By providing specific fatty acid precursors to yeast engineered to express a single desaturase, one can determine if it possesses Δ4 or C24-specific Δ6 activity.
Caption: Figure 4. Workflow for Heterologous Expression Assay.
Methodology:
-
Gene Cloning: Isolate the cDNA of the candidate desaturase gene (e.g., FADS2) and clone it into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: Transform a suitable strain of Saccharomyces cerevisiae, which lacks endogenous long-chain PUFA synthesis machinery, with the expression vector.
-
Culture and Induction: Grow the transformed yeast in selective media. Induce protein expression according to the vector's promoter system (e.g., addition of galactose for the GAL1 promoter).
-
Substrate Feeding: Supplement the yeast culture with the specific fatty acid substrate to be tested.
-
To test for Δ4 activity , add DPA (22:5n-3).
-
To test for C24-specific Δ6 activity , add TPA (24:5n-3).
-
-
Lipid Analysis: After a suitable incubation period (e.g., 48-72 hours), harvest the yeast cells, perform total lipid extraction, and prepare FAMEs.
-
Gas Chromatography Analysis: Analyze the FAME profile using Gas Chromatography with Flame Ionization Detection (GC-FID).[15]
-
Interpretation: Compare the chromatogram to a control (yeast with an empty vector). The appearance of a new peak corresponding to the expected product (DHA from the DPA-fed culture, or THA from the TPA-fed culture) confirms the specific desaturase activity of the expressed enzyme.[9]
Conclusion and Future Perspectives
The Sprecher and Δ4-desaturase pathways represent two distinct evolutionary solutions to the biochemical challenge of DHA synthesis. In mammals, the multi-organelle Sprecher pathway is the established physiological route, highlighting a critical metabolic interplay between the endoplasmic reticulum and the peroxisome. The more streamlined Δ4-desaturase pathway, prevalent in certain marine microorganisms and fish, offers a model of metabolic efficiency.
Understanding these pathways is not merely an academic exercise. It has profound implications for:
-
Nutritional Science: Elucidating the rate-limiting steps and regulatory mechanisms, such as feedback inhibition by DHA, can inform dietary strategies to optimize endogenous PUFA synthesis.[12][17]
-
Biotechnology: The genes from the Δ4-desaturase pathway are prime candidates for metabolic engineering in plants and microorganisms to create sustainable, non-marine sources of DHA.[18]
-
Therapeutics: For genetic disorders like Zellweger syndrome where the Sprecher pathway is compromised, the prospect of using gene therapy to introduce a functional Δ4-desaturase presents a novel and exciting therapeutic strategy.[1][2]
Future research will likely focus on the intricate regulation of these pathways, the structural biology of the desaturase enzymes that dictates their substrate specificity, and the application of this knowledge to enhance human health and nutrition.
References
- 1. The Δ4-desaturation pathway for DHA biosynthesis is operative in the human species: Differences between normal controls and children with the Zellweger syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Δ4-desaturation pathway for DHA biosynthesis is operative in the human species: differences between normal controls and children with the Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vertebrate fatty acyl desaturase with Δ4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vertebrate fatty acyl desaturase with Δ4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desaturase and elongase-limiting endogenous long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STORRE: Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish [storre.stir.ac.uk]
- 15. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Human Whole-Body Synthesis-Secretion Rates of DHA and EPA from Circulating Unesterified α-Linolenic Acid at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. primo.rollins.edu [primo.rollins.edu]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling Strategies for Validating the Metabolic Fate of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
This guide provides a comprehensive comparison of isotopic labeling strategies to elucidate the metabolic fate of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA). We will delve into the rationale behind experimental design, provide detailed protocols, and present comparative data to assist researchers in selecting the optimal approach for their specific research questions.
Introduction: The Significance of Tracking this compound
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) with profound effects on cellular signaling, membrane structure, and inflammation. Its metabolism, primarily through peroxisomal β-oxidation, is a tightly regulated process. A pivotal, yet transient, intermediate in this pathway is this compound. Understanding the downstream fate of this molecule is crucial for deciphering the metabolic flux of DHA and identifying potential branch-points leading to the biosynthesis of bioactive lipid mediators or its complete catabolism for energy production.
Isotopic labeling, or tracer analysis, remains the gold standard for mapping metabolic pathways. By introducing atoms with a heavier (or lighter) isotope into a molecule of interest, we can trace its transformation through a biological system. This guide will compare the most effective strategies for applying this technique to this compound.
Conceptualizing the Experimental Approach: Choosing Your Tracer
The selection of an isotopic tracer is a critical decision that influences the sensitivity, specificity, and cost of the experiment. For fatty acid metabolism, stable isotopes such as Deuterium (²H) and Carbon-13 (¹³C) are the most common choices.
Deuterium (²H) Labeling
Deuterium labeling involves replacing one or more hydrogen atoms with its heavier isotope. This approach is often more cost-effective than ¹³C labeling. When tracing fatty acid metabolism, ²H-labeled precursors are introduced to the biological system, and the incorporation of deuterium into downstream metabolites is monitored, typically by mass spectrometry.
-
Expertise & Experience: While cost-effective, a key consideration is the potential for kinetic isotope effects, where the heavier ²H atom can slightly alter the rate of enzymatic reactions. This is particularly relevant for reactions involving C-H bond cleavage. However, for many metabolic tracing studies, this effect is negligible or can be accounted for. Another consideration is the potential for back-exchange of deuterium with protons from the aqueous environment, which can complicate data interpretation.
Carbon-13 (¹³C) Labeling
¹³C labeling involves the incorporation of the heavy isotope of carbon. This is often considered the "gold standard" for metabolic flux analysis due to the stability of the C-C bonds, which minimizes the risk of isotope loss.
-
Expertise & Experience: Uniformly labeled (U-¹³C) fatty acids, where all carbon atoms are ¹³C, are powerful tools. As the labeled fatty acid is metabolized, the ¹³C atoms are distributed into downstream products. By analyzing the mass isotopologue distribution (MID) of these products, one can quantify the contribution of the tracer to each metabolite pool and gain insights into pathway activity.
Comparative Analysis of Labeling Strategies
The choice between ²H and ¹³C labeling depends on the specific research question, available instrumentation, and budget.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Cost | Generally lower | Higher |
| Synthesis | Can be simpler for specific positions | Can be complex and expensive for uniform labeling |
| Kinetic Isotope Effect | Possible, may alter reaction rates | Minimal to none |
| Isotope Stability | Potential for back-exchange with protons | Highly stable, no exchange |
| Analytical Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Information Content | Primarily traces the backbone of the molecule | Enables detailed metabolic flux analysis through MIDA |
| Best For | Qualitative and semi-quantitative pathway tracing | Quantitative metabolic flux analysis, determining pathway contributions |
Experimental Workflow: Tracing the Fate of Labeled DHA
Given that this compound is an intermediate, the most practical experimental approach is to introduce a labeled precursor, such as DHA, into the system and monitor the appearance of labeled downstream metabolites.
Here we present a generalized protocol using U-¹³C₂₂-DHA. This method offers the highest level of detail for metabolic flux analysis.
Protocol: U-¹³C₂₂-DHA Labeling in Cultured Hepatocytes
1. Cell Culture and Treatment: a. Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in appropriate culture medium and allow them to adhere and reach 70-80% confluency. b. Prepare the labeling medium by supplementing serum-free medium with U-¹³C₂₂-DHA complexed to fatty acid-free bovine serum albumin (BSA). A final concentration of 50-100 µM is a good starting point. c. Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium. d. Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to capture both early and late-stage metabolic events.
2. Metabolite Extraction: a. After the incubation period, place the culture plates on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites. d. Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant containing the extracted metabolites to a new tube for analysis.
3. LC-MS/MS Analysis of Acyl-CoAs: a. The analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is challenging due to their low abundance and instability. b. Use a C18 reversed-phase column with a gradient elution, often at a high pH (e.g., 10.5 with ammonium hydroxide) to achieve good separation. c. Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). d. For each potential downstream acyl-CoA metabolite of DHA, establish an MRM transition for both the unlabeled (M+0) and the fully labeled (M+n, where n is the number of carbons in the acyl chain) species. For example, for the product of one round of β-oxidation, C20:5-CoA, you would monitor the transitions for both ¹²C₂₀-C20:5-CoA and ¹³C₂₀-C20:5-CoA.
4. Data Analysis and Interpretation: a. Quantify the peak areas for the labeled and unlabeled forms of each acyl-CoA metabolite. b. Calculate the fractional enrichment for each metabolite at each time point. This represents the proportion of that metabolite pool that is derived from the U-¹³C₂₂-DHA tracer. c. Plot the fractional enrichment over time to determine the kinetics of DHA metabolism. A rapid increase in enrichment for a particular metabolite indicates a high flux through the pathway leading to its formation.
Visualizing the Workflow
Caption: Experimental workflow for tracing U-¹³C₂₂-DHA metabolism.
The Metabolic Pathway and Points of Interrogation
The peroxisomal β-oxidation of DHA is a multi-step process. Understanding this pathway is essential for interpreting the results of a labeling experiment.
Caption: Peroxisomal β-oxidation of U-¹³C₂₂-DHA-CoA.
By monitoring the appearance of ¹³C in downstream intermediates such as U-¹³C₂₀-Acyl-CoA and U-¹³C₂-Acetyl-CoA, we can confirm that this compound is indeed on the pathway of DHA degradation. Furthermore, the rate of label incorporation into these products provides a quantitative measure of the flux through this metabolic route.
Trustworthiness: Self-Validating Systems
A robust experimental design includes internal controls to ensure the validity of the results.
-
Time-Zero Control: A sample quenched immediately after the addition of the labeled substrate (t=0) is essential. This serves as a baseline and controls for any non-specific binding or background noise.
-
Unlabeled Control: A parallel experiment using unlabeled DHA should be run to confirm the identification of metabolites based on retention time and fragmentation patterns.
-
Isotopic Purity: The isotopic purity of the labeled precursor (e.g., U-¹³C₂₂-DHA) must be known and accounted for in the flux calculations. This is typically provided by the manufacturer or can be determined by MS analysis.
Conclusion: An Integrated Approach for Definitive Validation
Validating the metabolic fate of this compound requires a meticulously planned and executed isotopic labeling strategy. While both ²H and ¹³C labeling can provide valuable insights, the use of uniformly ¹³C-labeled DHA coupled with LC-MS/MS analysis offers the most comprehensive and quantitative data. This approach allows for the unambiguous tracing of the carbon backbone of DHA as it is processed through the peroxisomal β-oxidation pathway.
By following the detailed protocol and incorporating the principles of self-validating systems, researchers can confidently elucidate the metabolic role of this critical intermediate, thereby advancing our understanding of PUFA metabolism and its implications for health and disease.
Interspecies differences in the metabolism of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
An In-Depth Comparative Guide to the Interspecies Metabolism of 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
Introduction: Navigating the Complexities of Very-Long-Chain Fatty Acid Metabolism
In the intricate landscape of lipid biochemistry, the metabolism of polyunsaturated fatty acids (PUFAs) is a cornerstone of cellular function, impacting everything from membrane fluidity to inflammatory signaling. The molecule this compound is a critical, yet transient, intermediate in the peroxisomal β-oxidation of docosatetraenoic acid (22:4n-6), a very-long-chain fatty acid (VLCFA). Understanding its metabolic fate is paramount, particularly for researchers in drug development and metabolic diseases, as the enzymes governing its transformation are hubs of metabolic regulation and potential therapeutic targets.
This guide provides a comprehensive comparison of the metabolic pathways involving this 3-hydroxyacyl-CoA intermediate across key species used in biomedical research: humans, rodents, and zebrafish. Significant variations in enzyme expression, activity, and metabolic flux exist between species, creating critical knowledge gaps for the translation of preclinical findings to human applications. By elucidating these differences, we aim to provide researchers with the foundational knowledge to design more robust experiments and interpret cross-species data with greater confidence.
The Core Pathway: Peroxisomal β-Oxidation of VLCFAs
Unlike the mitochondrial β-oxidation of shorter fatty acids, VLCFAs (>C20) are initially chain-shortened exclusively within peroxisomes.[1] This is due to the substrate specificity of the enzymes involved, particularly the absence of a mitochondrial very-long-chain fatty acyl-CoA synthetase.[1] The metabolism of this compound is the third step in this vital peroxisomal pathway.
The process begins with the conversion of the parent acyl-CoA to a 2-trans-enoyl-CoA by Acyl-CoA Oxidase (ACOX). This is followed by hydration to our molecule of interest, this compound, a reaction catalyzed by the hydratase domain of a bifunctional enzyme. The subsequent and central step is the dehydrogenation of this intermediate to 3-ketoacyl-CoA, catalyzed by the 3-hydroxyacyl-CoA dehydrogenase domain of the same enzyme.[2] Finally, a peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA that can be further metabolized.
Caption: Generalized peroxisomal β-oxidation pathway highlighting the central intermediate.
Key Enzymatic Players: A Closer Look
The rate and direction of metabolism are dictated by a cohort of specialized enzymes.
-
Acyl-CoA Oxidase (ACOX): This is the first and often rate-limiting enzyme. In mammals, ACOX1 preferentially handles straight-chain VLCFAs, while ACOX2 and ACOX3 are involved with branched-chain fatty acids.[3] Its activity generates H₂O₂, linking peroxisomal metabolism to cellular redox homeostasis.[1]
-
D-Bifunctional Protein (DBP) / EHHADH: This multifunctional enzyme is central to our topic. It possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4] The dehydrogenase function specifically acts on this compound. In humans, this enzyme is encoded by the HSD17B4 gene, while in zebrafish, the ortholog is Ehhadh.[4][5] Its efficiency is crucial for the progression of the β-oxidation spiral.
-
2,4-Dienoyl-CoA Reductase (DECR): This auxiliary enzyme is indispensable for the metabolism of PUFAs containing double bonds at even-numbered positions.[6] While not directly acting on our 3-hydroxy intermediate, its presence and activity are critical for resolving downstream intermediates, making it a key determinant of the overall metabolic flux of PUFAs.[6][7] It is considered a rate-limiting step in PUFA catabolism.[7][8]
Interspecies Comparative Analysis
While the core enzymatic steps are conserved, the expression levels, substrate specificities, and regulation of these enzymes can vary significantly across species.
Human Metabolism
In humans, peroxisomal β-oxidation is essential for the metabolism of VLCFAs, branched-chain fatty acids, and the synthesis of vital molecules like docosahexaenoic acid (DHA).[3] Studies using human cell lines such as HepG2 (liver) and SK-N-SH (neural) reveal cell-type-specific metabolic preferences. For instance, HepG2 cells show high expression of the peroxisomal enzyme ACOX1, suggesting a high capacity for peroxisomal β-oxidation in the liver.[9] In contrast, some non-neural cells may rely more on mitochondrial pathways for certain PUFAs.[9] The human D-bifunctional protein (HSD17B4) is known to process most peroxisomal β-oxidation substrates.[5]
Rodent Metabolism (Rat & Mouse)
Rats and mice are the most common preclinical models, yet they exhibit marked differences from humans, particularly in their response to peroxisome proliferators (PPs), a class of compounds that includes fibrate drugs. PPs cause a dramatic increase in the size and number of peroxisomes and induce the expression of β-oxidation enzymes in rodents, an effect that is much weaker in humans.[10]
-
Rat: The rat liver is highly responsive to PPs. Studies have characterized the activities of peroxisomal enzymes in various rat tissues, showing that the liver and kidney have the highest capacity for this pathway.[11] Rat models have been instrumental in demonstrating that DHA synthesis occurs via a pathway involving peroxisomal β-oxidation of a C24 precursor.[12][13]
-
Mouse: Genetic differences exist even between mouse strains. For example, the C57BL/6J strain exhibits higher basal and induced levels of acyl-CoA oxidase activity compared to the C3H/HeJ strain, suggesting a genetic predisposition to higher rates of peroxisomal oxidation.[14] This highlights the importance of genetic background in interpreting metabolic studies.
Zebrafish (Danio rerio) Metabolism
Zebrafish are an increasingly popular vertebrate model for studying lipid metabolism due to their genetic tractability and optical transparency. The inventory of peroxisomal proteins in zebrafish is largely comparable to that of humans.[3] The zebrafish ortholog of the D-bifunctional protein, Ehhadh, has been shown to be essential for DHA synthesis.[4] Knockout of the ehhadh gene in zebrafish significantly inhibits DHA production and alters the expression of genes related to PUFA synthesis.[4] This model confirms the conserved and critical role of 3-hydroxyacyl-CoA dehydrogenase activity in the synthesis of essential n-3 PUFAs, a pathway that mirrors the degradation of n-6 PUFAs like the one that forms our intermediate of interest.
Quantitative Comparison of Peroxisomal Enzyme Activities
Direct kinetic data for this compound across species is sparse in the literature. However, we can compile representative data for key peroxisomal enzyme activities from liver tissue, which is the primary site of this metabolic activity.
| Enzyme Activity | Human (HepG2 cells) | Rat (Liver) | Mouse (Liver) | Notes |
| Acyl-CoA Oxidase (ACOX) | High Expression | ~10-20 nmol/min/mg protein | ~15-30 nmol/min/mg protein (strain dependent) | Activity is highly inducible in rodents by peroxisome proliferators.[11][14] |
| D-Bifunctional Protein (Dehydrogenase) | Present & Active | Essential for VLCFA β-oxidation | Essential for VLCFA β-oxidation | Activity is tightly coupled with the hydratase function within the same protein complex.[4][5] |
| Peroxisomal Thiolase | Present & Active | ~50-100 nmol/min/mg protein | Similar to rat | Two main thiolases exist with differing substrate specificities.[3][5] |
Note: The values presented are approximate and can vary significantly based on diet, genetic strain, and experimental conditions. They are intended for comparative illustration.
Experimental Protocol: In Vitro Metabolism Assay Using Liver S9 Fractions
This protocol provides a robust framework for directly comparing the metabolic stability and metabolite formation from this compound using liver subcellular fractions from different species. The use of the S9 fraction (post-mitochondrial supernatant) captures both cytosolic and microsomal enzymes, but for peroxisomal metabolism, an enriched peroxisomal fraction is ideal.
Caption: Workflow for in vitro interspecies metabolism comparison.
Step-by-Step Methodology
-
Preparation of S9 Fractions:
-
Homogenize fresh or frozen liver tissue from the selected species (e.g., human donor tissue, Sprague-Dawley rat, C57BL/6 mouse) in a cold phosphate buffer (pH 7.4) containing sucrose for osmotic stability.
-
Perform differential centrifugation, first at low speed to remove cell debris and nuclei, followed by a 9,000 x g spin for 20 minutes to pellet mitochondria.
-
The resulting supernatant is the S9 fraction. Determine its protein concentration.
-
-
Incubation Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the S9 fraction (e.g., to a final concentration of 1 mg/mL), and the necessary cofactor NAD+ (final concentration ~1 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile. This quenches enzymatic activity and precipitates proteins.
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge at high speed (>14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to measure the concentration of the parent substrate and the expected 3-ketoacyl-CoA metabolite.
-
-
Data Interpretation:
-
Plot the disappearance of the substrate over time to determine the rate of metabolism. Compare the half-life (t½) across species. A shorter half-life indicates faster metabolism.
-
Quantify the formation of the 3-ketoacyl-CoA product to confirm the metabolic pathway.
-
Implications for Research and Drug Development
The observed interspecies differences have profound implications:
-
Pharmacology & Toxicology: Rodents' high sensitivity to peroxisome proliferators means that toxicological findings related to these pathways may not be directly translatable to humans. Understanding the basal metabolic capacity is crucial for accurate risk assessment.
-
Metabolic Disease Models: When using mouse or zebrafish models to study diseases involving VLCFA metabolism (e.g., X-linked adrenoleukodystrophy), it is vital to recognize that the metabolic flux might differ from humans. Genetic background in mice can further complicate this.[14]
-
Nutritional Science: The efficiency of converting dietary PUFAs into bioactive molecules like DHA is dependent on this peroxisomal pathway. Species differences in enzyme activity could explain varying responses to dietary interventions.
Conclusion
The metabolism of this compound, a key step in peroxisomal β-oxidation, is a fundamentally conserved process across vertebrate species. However, significant quantitative differences in enzyme expression, activity, and regulation exist between humans, rodents, and other model organisms. Rodents, particularly mice and rats, exhibit a pronounced inducibility of the peroxisomal system that is attenuated in humans. Researchers and drug development professionals must account for these variations to ensure that preclinical data is relevant and predictive of human outcomes. Future studies employing species-specific recombinant enzymes and advanced analytical techniques will be instrumental in further dissecting these complex metabolic pathways.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Insights Into the Peroxisomal Protein Inventory of Zebrafish [frontiersin.org]
- 4. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interspecies differences in peroxisomes and peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the activities of some peroxisomal and extraperoxisomal lipid-metabolizing enzymes in liver and extrahepatic tissues of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genetic differences in enzymes associated with peroxisome proliferation and hydrogen peroxide metabolism in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
